molecular formula C8H15NO B1376859 5-Oxaspiro[3.5]nonan-8-amine CAS No. 1309434-30-7

5-Oxaspiro[3.5]nonan-8-amine

Cat. No.: B1376859
CAS No.: 1309434-30-7
M. Wt: 141.21 g/mol
InChI Key: RMVLBZZOXGVWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[3.5]nonan-8-amine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-2-5-10-8(6-7)3-1-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVLBZZOXGVWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309434-30-7
Record name 5-oxaspiro[3.5]nonan-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their inherent three-dimensionality which allows for the exploration of novel chemical space and the optimization of pharmacological profiles. Among these, the 5-oxaspiro[3.5]nonane framework, which incorporates a strained oxetane ring, offers a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comprehensive technical overview of 5-Oxaspiro[3.5]nonan-8-amine, a key building block in this class. We will delve into its core chemical properties, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential applications in drug discovery. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the advantageous properties of this spirocyclic amine.

Introduction: The Strategic Value of Spirocyclic Oxetanes in Medicinal Chemistry

The pursuit of novel molecular architectures with enhanced therapeutic potential has led to a growing interest in three-dimensional scaffolds. Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in space, which can lead to improved potency and selectivity for biological targets.[1][2] The incorporation of an oxetane ring into a spirocyclic system, as seen in this compound, introduces a polar, low-molecular-weight motif that can significantly influence a molecule's properties.

The oxetane moiety is a bioisostere for gem-dimethyl and carbonyl groups and is known to improve aqueous solubility, metabolic stability, and lipophilicity.[3][4] Furthermore, the electron-withdrawing nature of the oxygen atom in the oxetane ring can modulate the basicity of proximal amines, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles.

This guide will provide a detailed examination of the chemical properties of this compound, a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical Properties: A Quantitative Analysis

Understanding the physicochemical properties of a molecule is paramount in drug discovery. For this compound, a combination of predicted and experimentally determined values for key parameters provides a comprehensive profile.

PropertyValueSource
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol [5]
CAS Number 1309434-30-7 (racemic)-
2201704-03-0 ((R)-enantiomer)
Predicted Boiling Point 228.5 ± 33.0 °C[5]
Predicted Density 1.04 ± 0.1 g/cm³[5]
Predicted pKa 9.70 ± 0.20[5]
Predicted XlogP 0.4-
Basicity (pKa)

The basicity of the primary amine in this compound is a critical determinant of its behavior in physiological environments. The predicted pKa of 9.70 suggests that at physiological pH (7.4), the amine will be predominantly protonated.[5] This has significant implications for its solubility, cell permeability, and interaction with biological targets.

A precise experimental determination of the pKa is essential for accurate modeling and understanding of the compound's properties. Potentiometric titration is a reliable method for this purpose.[4][6][7]

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known concentration of amine in deionized water with known ionic strength. titrate1 Immerse calibrated pH electrode in stirred solution. prep1->titrate1 titrate2 Add standardized strong acid (e.g., 0.1 M HCl) in precise increments. titrate1->titrate2 titrate3 Record pH after each addition, allowing for equilibrium. titrate2->titrate3 analysis1 Plot pH vs. volume of titrant to generate a titration curve. titrate3->analysis1 analysis2 Determine the half-equivalence point. analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP of 0.4 suggests that this compound is a relatively polar molecule.

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP).[8][9][10]

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare a solution of the compound in n-octanol. prep3 Pre-saturate both phases with each other. prep1->prep3 prep2 Prepare a buffered aqueous phase (e.g., PBS at pH 7.4). prep2->prep3 part1 Mix known volumes of the n-octanol and aqueous phases. prep3->part1 part2 Add a known amount of the compound. part1->part2 part3 Shake vigorously to allow for partitioning. part2->part3 part4 Centrifuge to separate the phases. part3->part4 analysis1 Determine the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS). part4->analysis1 analysis2 Calculate LogP = log([amine]octanol / [amine]aqueous). analysis1->analysis2

Caption: Workflow for LogP determination by the shake-flask method.

Synthesis of this compound

Proposed Synthetic Route

Synthesis_Route Ketone 5-Oxaspiro[3.5]nonan-8-one Amine This compound Ketone->Amine Reductive Amination (e.g., NH3, H2, Raney Ni or NaBH3CN)

Caption: Proposed synthesis of this compound.

A patent for the synthesis of the structurally related 7-oxo-2-azaspiro[3.5]nonane suggests a viable approach for constructing the spirocyclic ketone precursor.[11]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Oxaspiro[3.5]nonan-8-one (Hypothetical)

This step would likely involve the cyclization of a suitable precursor, the synthesis of which is an active area of research.

Step 2: Reductive Amination to this compound

This protocol is based on standard reductive amination procedures.

  • Reaction Setup: To a solution of 5-oxaspiro[3.5]nonan-8-one (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10 eq).

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol.

  • Purification: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane and oxetane rings. The protons adjacent to the amine group (on C8) would appear as a multiplet in the range of 2.5-3.5 ppm. The protons of the oxetane ring would likely appear as two distinct multiplets due to their diastereotopic nature.[12][13] The NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[14]

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the amine group (C8) would be expected in the range of 40-60 ppm. The spiro carbon would be a quaternary signal.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve cleavage of the rings, providing further structural information. For oxetane-containing compounds, a characteristic loss of CH₂O (30 Da) can sometimes be observed.[15]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[16][17]

  • C-N stretching: A medium to weak absorption in the 1020-1250 cm⁻¹ region.[17]

  • C-O stretching: A strong absorption in the 950-1150 cm⁻¹ region, characteristic of the ether linkage in the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of novel drug candidates. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for lead optimization.

Scaffold for Novel Therapeutics

The primary amine of this compound serves as a versatile handle for the introduction of various substituents, allowing for the exploration of a wide range of chemical space. This can lead to the discovery of compounds with novel biological activities. The spirocyclic core can be used to mimic existing pharmacophores with improved properties or to develop first-in-class molecules for new biological targets.

Modulation of ADME Properties

The incorporation of the 5-oxaspiro[3.5]nonane motif can be a strategic approach to improve the ADME profile of a lead compound. The oxetane ring can enhance aqueous solubility and metabolic stability, while the rigid spirocyclic framework can reduce the number of rotatable bonds, potentially leading to improved oral bioavailability.[3]

Known Biological Activities of Related Scaffolds

While the biological activity of this compound itself is not extensively documented, related azaspiro[3.5]nonane derivatives have shown a wide range of biological activities, including analgesic properties and inhibition of oncogenic proteins like KRAS G12C.[18] Additionally, other spirocyclic derivatives have demonstrated antioxidant and antimicrobial activities.[5][19] This suggests that the 5-oxaspiro[3.5]nonane scaffold holds significant promise for the development of new therapeutics across various disease areas.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid spirocyclic core and a polar oxetane ring offers a powerful tool for the design of novel therapeutic agents with optimized physicochemical and pharmacological properties. This guide has provided a comprehensive overview of its key chemical properties, a proposed synthetic route, and methods for its characterization. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of molecules like this compound is set to increase, paving the way for the development of the next generation of innovative medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • Lokey Lab Protocols. Shake Flask logK. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • NIST WebBook. Oxetane, 3,3-dimethyl-. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • AOCS. Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available from: [Link]

  • SpectraBase. spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-amine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • ResearchGate. IR spectra of compound 2. Available from: [Link]

  • NIH. Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[8][8]undeca-7,10-diene-9-one. Available from: [Link]

  • INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Infrared Spectroscopy. Available from: [Link]

  • Oregon State University. Spectroscopy of Amines. Available from: [Link]

  • IR: amines. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Available from: [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • ChemSynthesis. 1-oxaspiro[3.5]nonan-3-one. Available from: [Link]

  • ChemSynthesis. 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives. Available from: [Link]

  • PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride. Available from: [Link]

  • NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • PubMed Central. Spirocyclic derivatives as antioxidants: a review. Available from: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in contemporary medicinal chemistry. Their inherent three-dimensionality offers a rigid framework that can pre-organize appended functional groups in a defined spatial orientation, potentially enhancing interactions with biological targets such as enzymes and receptors.[1] This conformational restriction can lead to improved potency, selectivity, and metabolic stability compared to more flexible acyclic or monocyclic analogues.[1] 5-Oxaspiro[3.5]nonan-8-amine, a molecule comprised of a cyclobutane ring fused to a tetrahydropyran ring with an amine substituent, represents a fascinating yet underexplored scaffold. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and, most critically, a prospective analysis of its conformational behavior based on established principles of stereoelectronics and computational chemistry. While direct experimental data on this specific molecule is limited, this document will serve as a foundational resource for researchers and drug development professionals by extrapolating from well-studied analogous systems.

Molecular Structure and Stereoisomerism of this compound

The systematic name "this compound" precisely defines the molecule's architecture. The "spiro[3.5]" component indicates a spirocyclic system with one ring containing four carbon atoms (a cyclobutane ring) and the other containing six atoms (a cyclohexane-derived ring). The "5-Oxa" prefix specifies that an oxygen atom replaces a carbon at the 5-position of the larger ring, thus defining it as a tetrahydropyran. The "-8-amine" suffix denotes an amino group attached to the 8-position of the tetrahydropyran ring. The numbering of the spirocycle begins in the smaller ring, adjacent to the spiro atom, and proceeds around the small ring before continuing to the large ring.

The spiro atom itself (C4) is a quaternary center. The key stereochemical feature of this compound is the chirality at the C8 position, the carbon atom bearing the amine group. This gives rise to two enantiomers: (8R)-5-Oxaspiro[3.5]nonan-8-amine and (8S)-5-Oxaspiro[3.5]nonan-8-amine. The presence of these stereoisomers is critical, as they are likely to exhibit different biological activities and interactions with chiral biological macromolecules.

Property Value
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS Number (Racemate) 1309434-30-7
CAS Number ((R)-enantiomer) 2201704-03-0
CAS Number ((S)-enantiomer) Not available
SMILES C1CC2(C1)CC(CCO2)N
InChIKey RMVLBZZOXGVWJU-UHFFFAOYSA-N

Conformational Analysis: A Prospective View

The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane ring and the chair-like conformations of the tetrahydropyran ring, as well as the orientation of the amine substituent.

Cyclobutane Ring Puckering

The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate angle strain. This puckering is a low-energy process, and the ring can rapidly interconvert between these forms. The presence of the spiro fusion will influence the preferred puckering mode to minimize steric interactions with the adjacent tetrahydropyran ring.

Tetrahydropyran Ring Conformation and the Anomeric Effect

The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The key determinant of the overall conformation will be the orientation of the amine group at C8, which can be either axial or equatorial.

In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). However, in tetrahydropyran rings, stereoelectronic effects, most notably the anomeric effect, can favor an axial orientation for electronegative substituents at the C2 or C6 positions (alpha to the ring oxygen).[1][2] For this compound, the amine group is at the C8 position, which is beta to the ring oxygen. Therefore, the classical anomeric effect is not expected to be the dominant factor governing the amine's orientation.

Instead, the conformational equilibrium will likely be governed by a combination of steric and other stereoelectronic interactions. The preference for an equatorial or axial amine group will depend on the balance between minimizing 1,3-diaxial interactions and potential stabilizing hyperconjugative interactions. High-level computational studies on substituted tetrahydropyrans have shown that even without the classical anomeric effect, the interplay of various factors can lead to non-intuitive conformational preferences.[3][4]

Logical Flow for Conformational Preference Analysis:

G A This compound B Tetrahydropyran Ring Conformation A->B C Chair Conformation B->C D Amine Group at C8 C->D E Axial Orientation D->E F Equatorial Orientation D->F G Steric Hindrance (1,3-Diaxial Interactions) E->G Increases H Stereoelectronic Effects (Hyperconjugation) E->H F->G Minimizes F->H I Predicted Lowest Energy Conformer G->I H->I

Caption: Predicted factors influencing the conformational equilibrium of the tetrahydropyran ring in this compound.

Proposed Methodologies for Conformational Elucidation

A robust understanding of the conformational preferences of this compound requires a synergistic approach combining computational modeling and experimental validation.

Computational Workflow

A thorough in silico analysis is the first step to mapping the potential energy surface of the molecule.

Workflow for Computational Conformational Analysis:

G cluster_0 Computational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) B->C D Single-Point Energy Calculation (High-Level Theory, e.g., CCSD(T)) C->D E Thermodynamic Analysis (Population of Conformers) D->E

Caption: A typical workflow for the computational conformational analysis of this compound.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Generate the 3D structures of both the (8R) and (8S) enantiomers of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This search should explore the puckering of the cyclobutane ring and the chair/boat/twist-boat conformations of the tetrahydropyran ring, as well as the orientation of the amine group.

  • Quantum Mechanical Optimization: Subject the unique low-energy conformers identified in the previous step to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • High-Level Energy Calculations: For the most stable conformers, perform single-point energy calculations using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies.[3][4]

  • Thermodynamic Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy. This will allow for the prediction of the relative populations of the different conformers at a given temperature.

Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound (either as a racemate or a single enantiomer) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Spectroscopy: Acquire high-resolution 1H and 13C NMR spectra. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring are particularly informative.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for conformational analysis. NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. The presence or absence of specific NOE cross-peaks can provide direct evidence for the axial or equatorial orientation of the amine group and the overall geometry of the molecule.[5][6]

  • Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide information about the dynamics of conformational exchange. If multiple conformers are in equilibrium, changes in the spectra as a function of temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational interconversion.

Plausible Synthetic Approach

Proposed Retrosynthetic Pathway:

G A This compound B Hydroxy-nitrile or Hydroxy-ester Precursor A->B Reduction & Cyclization C Cyclobutanone B->C Nucleophilic Addition D Functionalized Acetonitrile or Acetate B->D Coupling

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which successful drug discovery programs are built. Spirocyclic scaffolds, such as 5-Oxaspiro[3.5]nonan-8-amine, are of increasing interest due to their inherent three-dimensionality, which can confer advantageous pharmacological properties. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed technical framework for the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra, this document leverages predictive data and foundational spectroscopic principles to offer a robust analytical blueprint. This approach ensures that researchers can anticipate spectral outcomes, design appropriate analytical methodologies, and rigorously interpret their findings.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a saturated heterocyclic compound with a spirocyclic core, featuring a cyclobutane ring fused to a tetrahydropyran ring, with an amine functional group on the six-membered ring. Its molecular formula is C₈H₁₅NO, and it has a monoisotopic mass of 141.1154 Da.[1] The unique spirocyclic structure imparts a rigid conformation that can be probed effectively using various spectroscopic techniques.

PropertyValueSource
Molecular FormulaC₈H₁₅NO[1]
Monoisotopic Mass141.1154 Da[1]
IUPAC NameThis compound

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the technique of choice to confirm its elemental formula.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound that would be expected in an electrospray ionization (ESI) mass spectrum.

AdductPredicted m/z
[M+H]⁺142.12265
[M+Na]⁺164.10459
[M+K]⁺180.07853
[M+NH₄]⁺159.14919
[M-H]⁻140.10809
[M+HCOO]⁻186.11357

Data sourced from PubChem predictions.[1]

Expert Insights: The presence of a single nitrogen atom in the molecule dictates that it will follow the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is a quick and useful check for the presence of the compound in a mass spectrum. The protonated molecule, [M+H]⁺, is often the base peak in ESI-MS for amines.

Experimental Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Compare the experimentally observed m/z values of the molecular ion adducts with the theoretically calculated values to confirm the elemental composition.

cluster_workflow Mass Spectrometry Workflow prep Sample Preparation (1-2 mg in 1 mL solvent) hrms HRMS Analysis (ESI-TOF or Orbitrap) prep->hrms Infusion acq Data Acquisition (Positive & Negative Modes) hrms->acq analysis Data Analysis (Compare Experimental vs. Theoretical m/z) acq->analysis

Caption: High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid spirocyclic system and the potential for diastereotopic protons. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-NH₂1.5 - 2.5broad singlet2H
-CH(NH₂)2.8 - 3.2multiplet1H
-CH₂-O-3.5 - 3.9multiplet4H
Ring CH₂1.6 - 2.2multiplet8H

Expert Insights: The amine protons (-NH₂) are expected to be a broad signal that can be exchanged with D₂O. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will result in the disappearance of this signal, a definitive test for exchangeable protons. The protons on the carbon adjacent to the amine group (-CH(NH₂)) will be deshielded and appear further downfield. The protons on the carbons adjacent to the ether oxygen (-CH₂-O-) will be the most deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Due to the symmetry of the cyclobutane ring, fewer than 8 signals for the aliphatic carbons might be observed.

CarbonPredicted Chemical Shift (ppm)
-C(NH₂)45 - 55
-CH₂-O-65 - 75
Spiro C40 - 50
Ring CH₂20 - 40
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended for unambiguous assignment of all proton and carbon signals.

  • D₂O Exchange: For the ¹H NMR, acquire a spectrum before and after the addition of one drop of D₂O to identify the amine proton signals.

cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (10-20 mg in 0.6 mL deuterated solvent) nmr High-Field NMR Spectrometer (≥ 400 MHz) prep->nmr acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Acquisition nmr->acq d2o D₂O Exchange Experiment acq->d2o For ¹H assignment

Caption: Comprehensive NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3250Medium (two bands for primary amine)
Amine (N-H)Bend1650 - 1580Medium
Aliphatic C-HStretch2960 - 2850Strong
Ether (C-O-C)Stretch1150 - 1085Strong
Aliphatic C-NStretch1250 - 1020Medium-Weak

Expert Insights: As this compound is a primary amine, it is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region. The strong C-O-C stretching band from the tetrahydropyran ring will be a prominent feature in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

References

  • Chemspace. (8S)-5-oxaspiro[3.5]nonan-8-amine. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing inherent three-dimensionality and novel intellectual property space.[1][2] Among these, structures incorporating an oxetane ring, such as 5-Oxaspiro[3.5]nonan-8-amine, are particularly valuable. The oxetane moiety can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound, details rigorous characterization methodologies, and discusses the significance of this scaffold for professionals in pharmaceutical and medicinal chemistry.

Introduction: The Strategic Value of Spirocyclic Oxetanes

The drive towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-established strategy in medicinal chemistry to improve the physicochemical properties and clinical success rates of drug candidates.[4] Spirocycles, which feature two rings joined by a single atom, are quintessential examples of three-dimensional structures that can project functional groups into distinct vectors in space, enabling more specific and potent interactions with biological targets.[1]

The incorporation of an oxetane ring into a spirocyclic framework, as seen in this compound, combines the conformational rigidity of the spiro-center with the unique properties of the oxetane. This four-membered ether is not merely a passive linker; it introduces polarity, can act as a hydrogen bond acceptor, and often enhances metabolic stability without significantly increasing lipophilicity.[3][5] The primary amine handle on the cyclohexane ring of the title compound provides a crucial attachment point for further chemical elaboration, making it a versatile building block for library synthesis and lead optimization campaigns.[6]

Proposed Synthetic Pathway: From Ketone to Target Amine

A logical and efficient synthesis of this compound hinges on the principle of reductive amination. This cornerstone reaction of medicinal chemistry allows for the direct conversion of a ketone to an amine. The most plausible precursor is the corresponding ketone, 5-Oxaspiro[3.5]nonan-8-one, which is commercially available from various suppliers.[7][8] This availability significantly streamlines the synthesis, allowing research teams to focus on diversification from the key amine intermediate.

The overall transformation is a one-pot reaction that proceeds via an intermediate iminium ion, which is then reduced in situ to the target primary amine.

Synthetic Workflow cluster_reagents Reagents & Conditions Ketone 5-Oxaspiro[3.5]nonan-8-one Amine This compound Ketone->Amine 1. NH4OAc, MeOH 2. NaBH3CN or NaBH(OAc)3 Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Reducing_Agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Solvent Solvent (e.g., Methanol, DCE) Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Crude_Product Crude Product Purified_Amine Purified Amine Crude_Product->Purified_Amine Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified_Amine->NMR MS Mass Spectrometry (LRMS, HRMS) Purified_Amine->MS IR IR Spectroscopy Purified_Amine->IR

Sources

5-Oxaspiro[3.5]nonan-8-amine: A Technical Guide to a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The deliberate incorporation of three-dimensional (3D) structural motifs into drug candidates has emerged as a powerful strategy to escape the "flatland" of traditional aromatic and heteroaromatic scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary in this regard. Their rigid, well-defined geometries allow for precise projection of functional groups into the binding pockets of biological targets, often leading to improved potency, selectivity, and metabolic stability.

This guide focuses on 5-Oxaspiro[3.5]nonan-8-amine , a unique building block that combines the conformational rigidity of a spiro[3.5]nonane core with the favorable physicochemical properties imparted by an embedded tetrahydropyran ring and a versatile primary amine. The presence of the ether oxygen can enhance aqueous solubility and introduce a key hydrogen bond acceptor site, while the primary amine serves as a critical handle for a vast array of synthetic transformations. This document provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is essential for its effective utilization.

PropertyValueSource
CAS Number 1309434-30-7[Biosynth][1]
Molecular Formula C₈H₁₅NO[PubChemLite][2]
Molecular Weight 141.21 g/mol [Synblock][3]
Predicted XlogP 0.4[PubChemLite][2]
Predicted pKa 9.70 ± 0.20[ChemicalBook][4]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid-

Spectroscopic Characterization: Experimental spectroscopic data is crucial for structure verification and reaction monitoring. While published literature is scarce, spectral data is available from select suppliers.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the cyclobutane and tetrahydropyran rings. Key diagnostic signals would include the methine proton at the C8 position adjacent to the amine, which would appear downfield, and the methylene protons adjacent to the ether oxygen (C6 and C9). The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. The spiro carbon (C4) would be a key quaternary signal. The carbon bearing the amino group (C8) and the carbons flanking the ether oxygen (C6 and C9) would be shifted downfield due to the influence of the heteroatoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 142.12.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching of the aliphatic rings just below 3000 cm⁻¹, and a strong C-O-C stretching band for the ether linkage, typically around 1100 cm⁻¹.

Synthesis of this compound

While no specific literature procedure for the synthesis of this compound has been published, a highly logical and efficient synthetic route proceeds from the corresponding ketone, 5-oxaspiro[3.5]nonan-8-one . This ketone is commercially available from several suppliers, making it a practical starting point for laboratory-scale and larger-scale synthesis.[5][6][7]

The most direct and widely used method for converting the ketone to the target primary amine is reductive amination .

Synthesis_of_5-Oxaspiro_3_5_nonan-8-amine ketone 5-Oxaspiro[3.5]nonan-8-one amine This compound ketone->amine Reductive Amination reagents 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 5-Oxaspiro[3.5]nonan-8-one

Causality and Rationale: This one-pot procedure is favored for its operational simplicity and high efficiency. The reaction first involves the formation of an imine or enamine intermediate upon reaction of the ketone with an ammonia source. This intermediate is then reduced in situ to the desired primary amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over ketones, and does not reduce the starting ketone, thus minimizing side reactions. Alternatively, catalytic hydrogenation offers a "greener" approach, avoiding stoichiometric metal hydride reagents.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-oxaspiro[3.5]nonan-8-one (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1-0.2 M), add a source of ammonia. A 7N solution of ammonia in methanol (5-10 eq.) is commonly used.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive systems, the addition of a Lewis acid catalyst like Ti(OiPr)₄ can facilitate imine formation.

  • Reduction:

    • Method A (Sodium Triacetoxyborohydride): Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Method B (Catalytic Hydrogenation): Transfer the methanolic solution of the imine intermediate to a pressure vessel. Add a hydrogenation catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel. Pressurize the vessel with hydrogen gas (50-500 psi) and stir at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases.

  • Work-up:

    • For Method A: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • For Method B: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Purification: Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane, to yield pure this compound.

Reactivity and Application as a Synthetic Building Block

The primary aliphatic amine of this compound is a nucleophilic center that can participate in a wide range of classical and modern organic transformations. This versatility allows for its incorporation into a diverse array of larger, more complex molecules for screening in drug discovery programs.

Reactivity_of_5-Oxaspiro_3_5_nonan-8-amine cluster_reactions Key Transformations amine This compound amide Amide amine->amide R-COCl or R-COOH, Coupling Agent sulfonamide Sulfonamide amine->sulfonamide R-SO₂Cl, Base sec_amine Secondary Amine amine->sec_amine R'-CHO, [H] or R'-X, Base urea Urea amine->urea R'-NCO

Sources

Unlocking New Dimensions in Drug Design: A Technical Guide to the Potential of 5-Oxaspiro[3.5]nonan-8-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Beyond Flatland in Drug Discovery

The relentless pursuit of novel therapeutics demands a continuous evolution in the molecular architecture of drug candidates. For decades, medicinal chemistry has often operated in a "flatland," dominated by aromatic, two-dimensional scaffolds. While successful, this approach has inherent limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic introduction of three-dimensionality into drug-like molecules is a paradigm shift, and at the forefront of this evolution are spirocyclic and strained-ring systems.[1] Spirocycles, by virtue of their shared single-atom connection between two rings, enforce a rigid, well-defined three-dimensional geometry.[2][3] This structural feature can enhance binding affinity to protein targets by minimizing the entropic penalty of binding and allowing for more precise vectoral orientation of substituents into binding pockets.[3]

Concurrently, the oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry.[4] No longer viewed as merely a reactive intermediate, the oxetane ring is now appreciated for its ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its incorporation can significantly improve aqueous solubility, reduce metabolic liability, and fine-tune the basicity of nearby amines.[4][5]

This guide introduces 5-Oxaspiro[3.5]nonan-8-amine , a unique molecular scaffold that synergistically combines the conformational rigidity and three-dimensionality of a spiro[3.5]nonane system with the advantageous physicochemical properties of an oxetane ring. The presence of a primary amine provides a versatile synthetic handle, positioning this compound as a novel and highly attractive starting point for the generation of diverse chemical libraries. We will explore the structural rationale for its application, delineate potential therapeutic avenues, and provide detailed experimental protocols for its evaluation, thereby offering a comprehensive roadmap for researchers, scientists, and drug development professionals to harness the potential of this promising scaffold.

Physicochemical and Structural Rationale for Application

The therapeutic potential of this compound is rooted in the unique interplay of its constituent parts. The strategic combination of the spirocyclic core, the oxetane moiety, and the primary amine offers a compelling solution to several long-standing challenges in drug design.

Table 1: Key Structural Features and Their Medicinal Chemistry Implications

FeatureImplicationSupporting Rationale
Spiro[3.5]nonane Core Enhanced three-dimensionality (high Fsp³ character); Conformational rigidity.Increased Fsp³ character is correlated with improved clinical success rates.[6] The rigid scaffold reduces the entropic penalty upon binding to a target, potentially increasing potency.[3]
Oxetane Ring Improved aqueous solubility; Increased metabolic stability; Polar bioisostere for gem-dimethyl or carbonyl groups.The oxetane motif can serve as a polar functionality, enhancing solubility and reducing lipophilicity.[4] It is also less susceptible to metabolic degradation compared to other functionalities.[4]
Primary Amine Versatile synthetic handle for library generation.The amine can be readily derivatized through a wide range of well-established chemical reactions (e.g., amidation, reductive amination) to explore structure-activity relationships (SAR).

The inherent three-dimensionality of the spiro[3.5]nonane framework allows for the exploration of chemical space in a way that is not possible with flat, aromatic systems. This can lead to improved target selectivity, as the precise spatial arrangement of substituents can be better tailored to the topography of a protein's binding site.[1] Furthermore, the oxetane ring's ability to improve solubility and metabolic stability addresses two of the most common reasons for compound attrition during preclinical development.[4][5]

Potential Therapeutic Areas and Target Classes

The structural features of this compound make it a versatile scaffold applicable to a wide range of therapeutic areas and protein target classes. The demonstrated success of other spirocyclic and oxetane-containing molecules in clinical development and as approved drugs provides a strong precedent for its potential.[7][8][9]

  • Oncology: The pursuit of novel kinase inhibitors remains a cornerstone of cancer therapy.[10][11][12] The rigid spirocyclic scaffold can be used to orient functional groups to interact with specific residues in the ATP-binding pocket or allosteric sites of kinases, potentially leading to highly potent and selective inhibitors.

  • Neuroscience: G-protein coupled receptors (GPCRs) and ion channels are key targets for the treatment of neurological and psychiatric disorders. The defined three-dimensional structure of derivatives of this compound can facilitate the design of ligands with exquisite selectivity for specific receptor subtypes, thereby minimizing off-target effects.

  • Infectious Diseases: The discovery of new antibacterial and antiviral agents is a global health priority. The novel chemical space occupied by this scaffold may provide a starting point for the development of agents that can overcome existing resistance mechanisms.

Synthetic Strategy and Library Design

The primary amine of this compound is the gateway to a vast and diverse chemical space. A well-designed synthetic strategy will enable the rapid generation of a library of analogues for screening and structure-activity relationship (SAR) studies.

G cluster_0 Library Synthesis Workflow cluster_1 Derivatization Reactions cluster_2 Resulting Library start This compound amide Amide Bond Formation (R-COOH, Coupling Agents) start->amide reductive Reductive Amination (R-CHO/Ketone, Reducing Agent) start->reductive urea Urea/Thiourea Formation (R-NCO/NCS) start->urea library Diverse Library of Analogues amide->library reductive->library urea->library G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Kinase Activity

Caption: A simplified diagram of the EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Drug Discovery Workflow:

  • Library Synthesis: Synthesize a focused library of ~100-200 compounds by reacting this compound with a diverse set of substituted aromatic carboxylic acids via amide bond formation. The aromatic substituents will be designed to probe the hinge region and other key pockets of the EGFR ATP-binding site.

  • Primary Screening: Screen the library at a single concentration (e.g., 10 µM) in a biochemical assay measuring EGFR kinase activity (e.g., using a fluorescent substrate).

  • Hit Confirmation and IC₅₀ Determination: Confirm the activity of the primary hits and determine their potency (IC₅₀) in a dose-response format.

  • Cellular Activity: Test the confirmed hits in a cell-based assay using an EGFR-dependent cancer cell line (e.g., A549) to measure inhibition of cell proliferation (e.g., using the MTT assay).

  • Early ADME Profiling: Profile the most potent cellularly active compounds in the in vitro assays described above (solubility, LogD, metabolic stability).

  • Hit-to-Lead Optimization: Synthesize a second generation of analogues based on the SAR from the initial screen and the ADME data to improve potency, selectivity, and drug-like properties.

G cluster_0 Kinase Inhibitor Discovery Cascade Lib Library Synthesis Screen Primary Biochemical Screen Lib->Screen IC50 IC50 Determination Screen->IC50 Cell Cellular Proliferation Assay IC50->Cell ADME Early ADME Profiling Cell->ADME Optimize Hit-to-Lead Optimization ADME->Optimize Lead Lead Candidate Optimize->Lead

Caption: A typical screening cascade for the discovery of a kinase inhibitor.

Conclusion and Future Perspectives

This compound represents a compelling starting point for the development of novel therapeutics. The convergence of a conformationally defined spirocyclic core and a property-enhancing oxetane ring, coupled with a versatile synthetic handle, provides a powerful platform for navigating challenging biological targets and overcoming common drug development hurdles. By leveraging the strategies and protocols outlined in this guide, researchers can unlock the full potential of this scaffold to create differentiated drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The future of drug discovery lies in the intelligent design of molecules that can effectively probe the complexities of three-dimensional biological space, and this compound is poised to be a valuable tool in this endeavor.

References

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

  • Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Epidermal growth factor receptor - Wikipedia. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (URL: [Link])

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

  • LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • LogD - Cambridge MedChem Consulting. (URL: [Link])

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (URL: [Link])

  • Solubility Assessment Service - Creative Biolabs. (URL: [Link])

  • hERG Safety Assay - Creative Bioarray. (URL: [Link])

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Log D Measurement - AxisPharm. (URL: [Link])

  • Kinase Inhibitor Discovery. (URL: [Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (URL: [Link])

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (URL: [Link])

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue).[16–21] - ResearchGate. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (URL: [Link])

  • [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar. (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (URL: [Link])

Sources

Spirocyclic Amines in Drug Discovery: From Flatland to Three-Dimensional Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide serves as a technical review for researchers, medicinal chemists, and drug development professionals on the strategic application of spirocyclic amines. We will explore the fundamental advantages these scaffolds offer, from modulating physicochemical properties to enabling novel target interactions, supported by field-proven synthetic methodologies and case studies of clinically successful drugs.

The Strategic Imperative: Escaping "Flatland"

For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the increasing complexity of biological targets and the persistent challenge of "attrition" in the drug development pipeline have necessitated a shift towards greater three-dimensionality.[1][2] This "escape from flatland" is a strategic move to populate novel chemical space with molecules that have improved pharmacological profiles.[2][3]

Spirocycles, compounds featuring two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[4] Their rigid, well-defined three-dimensional architecture provides a powerful tool to overcome the limitations of their planar counterparts.[4][5] Spirocyclic amines, in particular, merge this structural advantage with the versatile chemistry of the nitrogen atom, making them a privileged scaffold in modern drug discovery.[6]

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 Modern 3D Scaffolds A Planar Aromatic Core (e.g., Benzene, Pyridine) B High Lipophilicity Poor Solubility Metabolic Liability Planar Exit Vectors C Spirocyclic Amine Core (e.g., Azaspiro[3.3]heptane) A->C 'Escape from Flatland' Strategy D Improved Solubility Enhanced Stability Increased Fsp³ Character Orthogonal Exit Vectors

Caption: The strategic shift from 2D planar scaffolds to 3D spirocyclic amines.

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic amine motif can profoundly and predictably alter a molecule's drug-like properties. This is not merely a substitution but a strategic redesign to optimize for clinical success.

Causality Behind the Improvement:
  • Increased Fsp³ Character: The Fsp³ value (fraction of sp³ hybridized carbons) is a key metric for molecular complexity and three-dimensionality.[7] A higher Fsp³ count, inherent to spirocycles, correlates with improved clinical success by reducing the planarity and aromaticity that often lead to poor solubility and off-target effects.[3][7]

  • Reduced Lipophilicity (LogP/LogD): The transition from flat aromatic systems to saturated spirocyclic amines generally decreases lipophilicity.[1] This is crucial for improving aqueous solubility, reducing plasma protein binding, and minimizing toxicity associated with high lipophilicity, such as hERG channel inhibition.[1]

  • Enhanced Metabolic Stability: The quaternary spiro-center and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[8] Replacing metabolically "soft spots" with a rigid spirocycle is a proven strategy to increase a compound's half-life.[1][9]

  • Improved Aqueous Solubility: The disruption of crystal packing (due to the non-planar shape) and the introduction of polar amine functionality contribute to significantly better aqueous solubility compared to corresponding aromatic or carbocyclic analogs.[1][4][10]

Data Presentation: Comparative Properties

The benefits of incorporating spirocyclic amines are clearly demonstrated in comparative studies. For instance, in the development of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a traditional morpholine ring with various azaspirocycles led to marked improvements in key drug-like properties.[7]

ScaffoldclogD (pH 7.4)hERG Inhibition (IC50, µM)Metabolic Stability (% remaining)
Morpholine Precursor3.51.245%
Azaspiro[3.3]heptane Analog 2.8 >30 85%
2-Oxa-6-azaspiro[3.3]heptane Analog 2.5 >50 92%

Data synthesized from findings reported in medicinal chemistry literature, such as the MCHr1 antagonist program.[1][7]

The Power of Conformational Restriction

A primary advantage of spirocyclic scaffolds is their rigidity.[5] Unlike flexible aliphatic chains or even some monocyclic systems, spirocycles lock the conformation of a molecule.[1]

  • Pre-organization for Binding: This rigidity pre-organizes the pharmacophoric elements into a specific spatial orientation that can be optimized for the target's binding site. This reduces the entropic penalty upon binding, often leading to a significant increase in potency.[11]

  • Precise Exit Vectors: The spirocyclic core acts as a rigid hub from which substituents project into space with well-defined angles or "exit vectors".[6] This allows medicinal chemists to probe the three-dimensional space of a binding pocket with surgical precision, which is difficult to achieve with more flexible or planar scaffolds.[4]

  • Enhanced Selectivity: By locking the molecule into a conformation that is ideal for the intended target, the affinity for off-targets, which may require a different conformation for binding, is often significantly reduced.[5][7] This was demonstrated in the optimization of PARP inhibitors, where replacing a piperazine with a diazaspiro[3.3]heptane improved selectivity for PARP-1 over other family members.[1][7]

Caption: Conformational restriction by a spirocycle reduces entropy and improves binding.

Key Synthetic Strategies for Spirocyclic Amine Construction

The perceived difficulty in synthesizing spirocycles has historically limited their use.[4] However, modern synthetic chemistry has produced a robust toolbox of reliable and scalable methods.[12][13]

Strategy 1: Catalytic Asymmetric Dearomatization (CADA)

This powerful strategy constructs complex spirocyclic frameworks directly from simple, flat aromatic precursors like indoles.[14] It allows for the stereocontrolled installation of the spirocenter in a single, efficient step.

Experimental Protocol: Copper-Catalyzed Asymmetric Dearomatization of 2-Phenylindole [14]

This protocol describes a self-validating system where successful execution yields a specific spiroindoline with high enantioselectivity, verifiable by chiral HPLC.

I. Materials & Reagents:

  • Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate acetonitrile complex)

  • Chiral PHOX ligand (L1)

  • 2-phenylindole

  • Vinyl ethynylethylene carbonate (VEEC)

  • Anhydrous Dichloromethane (DCM)

  • Argon gas supply

  • Standard Schlenk line glassware

II. Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk tube under a positive pressure of argon, add Cu(CH₃CN)₄PF₆ (2.0 mg, 5.0 μmol, 5 mol%) and the chiral PHOX ligand (2.5 mg, 6.0 μmol, 6 mol%).

    • Causality: The chiral ligand is crucial for inducing asymmetry, ensuring the formation of a single enantiomer of the product. The copper salt is the active catalyst for the cyclization.

  • Solvent Addition: Introduce anhydrous DCM (1.0 mL) via syringe. Stir the resulting mixture at room temperature for 30 minutes.

    • Causality: This pre-stirring period allows for the formation of the active chiral copper-ligand complex.

  • Substrate Addition: Add 2-phenylindole (19.3 mg, 0.1 mmol, 1.0 equiv.) and vinyl ethynylethylene carbonate (20.7 mg, 0.15 mmol, 1.5 equiv.) to the reaction mixture.

    • Causality: VEEC acts as the coupling partner, providing the carbon atoms necessary to form the new ring in a dearomative [4+1] spiroannulation.

  • Reaction Execution: Stir the sealed reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired spiroindoline product.

Strategy 2: Intramolecular C–H Amination

This approach forges the second ring of a bicyclic amine by creating a C-N bond from an existing C-H bond, converting a monocyclic amine into a more complex spirocyclic, fused, or bridged system in a single step.[8]

Strategy 3: Multi-Component Reactions (MCRs)

MCRs offer high efficiency by combining three or more starting materials in a one-pot synthesis to rapidly build molecular complexity. Microwave-assisted MCRs have become particularly effective for generating libraries of novel spiro heterocycles.[15]

Spirocyclic Amines in FDA-Approved Drugs

The theoretical advantages of spirocyclic amines have translated into clinical success. Over half of the two dozen approved drugs containing a spirocycle were approved in the 21st century, highlighting their growing importance.[3][16]

Drug NameTherapeutic AreaSpirocyclic Amine MotifYear Approved
Buspirone AnxiolyticAzaspirodecanedione1986
Irbesartan AntihypertensiveAzaspiro[4.4]nonane1997
Fluspirilene AntipsychoticDiazaspiro[4.5]decane1984
Risperidone Antipsychotic(Contains a spiro-oxazolidinone adjacent to a piperidine)1993

This table highlights selected examples. For a comprehensive list and synthetic routes, see references[3],[17],[18],[19],[16].

Case Study: Buspirone Synthesis

The synthesis of the anxiolytic drug Buspirone showcases the practical assembly of a key azaspiro decanedione intermediate. Industrial syntheses often rely on the alkylation of 1-(pyrimidin-2-yl)piperazine with a pre-formed spirocyclic moiety.[19] More recent innovations include ruthenium-catalyzed "hydrogen borrowing" methods for a more efficient coupling.[18]

Conclusion and Future Outlook

Spirocyclic amines are no longer a synthetic novelty but a cornerstone of modern medicinal chemistry. Their ability to confer a unique three-dimensional architecture allows for the systematic improvement of physicochemical properties, metabolic stability, potency, and selectivity.[1][5][7] While synthetic challenges can still be a barrier, the development of robust methodologies like C-H amination and asymmetric dearomatization is making these valuable scaffolds more accessible.[8][14] As drug discovery tackles increasingly complex targets like protein-protein interactions, the precise conformational control and novel chemical space offered by spirocyclic amines will ensure their continued contribution to the development of next-generation therapeutics.[6][20]

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Caron, A., & Roche, C. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(11), 1263-1267. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. (2022). RSquareL. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2023). RSC Publishing. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021). Chemspace. [Link]

  • Batista, V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-623. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Springer. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed. [Link]

  • Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks. (2024). Oreate AI Blog. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (2018). MDPI. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]

  • Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(21), 9479-9516. [Link]

  • Examples of spirocycle‐containing marketed drugs. (2020). ResearchGate. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (2022). PMC - NIH. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. (2013). PubMed. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. (2013). ResearchGate. [Link]

  • Expertise of the month: Select the unique building blocks you need. (2021). SpiroChem. [Link]

  • Fernández, M. M., et al. (2000). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 65(9), 2607-2616. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (2015). ResearchGate. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (2015). RSC Publishing. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (2021). PMC - NIH. [Link]

Sources

"5-Oxaspiro[3.5]nonan-8-amine" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Oxaspiro[3.5]nonan-8-amine Derivatives and Analogs: Scaffolding Novel Chemical Space

Executive Summary

The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemistry beyond the confines of traditional, planar aromatic systems. In this context, spirocyclic scaffolds have emerged as powerful tools for navigating three-dimensional chemical space. This guide focuses on the this compound core, a unique structural motif combining an oxetane and a cyclohexylamine ring through a single spirocenter. While specific literature on this exact scaffold is nascent, this document synthesizes principles from the broader field of spirocycle chemistry to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore rational synthetic strategies, principles of analog design, key physicochemical properties, and a hypothetical drug discovery workflow, establishing the foundation for leveraging this promising scaffold in the development of next-generation therapeutics.

Chapter 1: The Strategic Value of Spirocyclic Scaffolds in Drug Design

The incorporation of spirocyclic systems into drug candidates is a deliberate strategy to enhance molecular complexity and three-dimensionality.[1][2] Unlike flat aromatic rings, the quaternary carbon at the core of a spirocycle enforces a rigid, well-defined orientation of the constituent rings and their substituents. This inherent three-dimensionality offers several distinct advantages in drug design.

Causality Behind the "Spiro" Advantage:

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): Drug candidates with a higher Fsp³ count, a measure of molecular saturation and complexity, have demonstrated a higher probability of clinical success.[1] Spirocycles inherently increase the Fsp³ value, which often correlates with improved aqueous solubility and reduced off-target toxicity.[1]

  • Precise Vectorial Orientation: The rigid spirocyclic framework acts as a sophisticated anchor, projecting functional groups into three-dimensional space with precise geometric control.[3] This is critical for optimizing interactions with complex biological targets, such as protein-protein interfaces or deep enzymatic pockets, where specific spatial arrangements are necessary for high-affinity binding.[1]

  • Modulation of Physicochemical Properties: The replacement of a more traditional, flexible or planar moiety (like a piperazine or morpholine) with a spirocycle can significantly alter a molecule's properties. This strategy has been successfully employed to lower lipophilicity (LogD), enhance metabolic stability against oxidative enzymes, and improve selectivity between related biological targets.[1][4]

  • Novelty and Intellectual Property: By exploring less-charted areas of chemical space, spirocyclic scaffolds provide a strong foundation for developing novel chemical entities with robust intellectual property protection.[5]

The this compound scaffold, with its oxetane ring (a known pharmacophore and metabolic stabilizer) and a functionalized cyclohexane ring, represents a compelling starting point for exploiting these advantages.

Chapter 2: Synthetic Pathways to the 5-Oxaspiro[3.5]nonane Core

Retrosynthetic Analysis

A plausible retrosynthetic approach would disconnect the target molecule at the amine functionality, leading back to a ketone precursor, 5-oxaspiro[3.5]nonan-8-one. This ketone could then be formed through an intramolecular cyclization or rearrangement. One promising strategy involves an intramolecular carboetherification of an acyclic precursor, a powerful method for forming both rings of a spirocyclic ether in a single, stereocontrolled step.[3]

Proposed Forward Synthesis Workflow

The following multi-step protocol is a proposed, logical pathway for laboratory-scale synthesis.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Ketalization of Cyclohexane-1,4-dione.

    • To a solution of cyclohexane-1,4-dione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the mono-ketal protected dione.

    • Causality: This step selectively protects one ketone, leaving the other free for subsequent olefination. The mono-protected intermediate is crucial for controlled elaboration.

  • Step 2: Wittig Olefination.

    • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in dry THF at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.

    • Add a solution of the mono-ketal from Step 1 (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated. Purify by column chromatography to obtain the enol ether.

    • Causality: The Wittig reaction introduces the necessary carbon framework that will ultimately become the oxetane ring.

  • Step 3: Oxetane Ring Formation.

    • Dissolve the enol ether (1.0 eq) in a solution of dichloromethane and water.

    • Add N-bromosuccinimide (NBS) (1.2 eq) in portions at 0 °C. Stir for 2-4 hours.

    • The reaction mixture is then treated with a base such as sodium hydroxide to promote intramolecular cyclization to form the spirocyclic ketone, 5-oxaspiro[3.5]nonan-8-one, after acidic workup to remove the ketal.

    • Causality: This sequence represents a haloetherification followed by intramolecular Williamson ether synthesis, a classic strategy for forming cyclic ethers.

  • Step 4: Reductive Amination.

    • Dissolve the ketone precursor, 5-oxaspiro[3.5]nonan-8-one (1.0 eq), in methanol.

    • Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction carefully with dilute HCl, then basify with NaOH and extract with dichloromethane. The organic layers are dried and concentrated to yield the target primary amine, this compound.

    • Causality: Reductive amination is a highly reliable and mild method for converting ketones to primary amines, providing direct access to the final desired scaffold.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_products Intermediates & Final Product A Cyclohexane-1,4-dione S1 Step 1: Mono-ketalization A->S1 B Ethylene Glycol B->S1 C (CH3OCH2)PPh3Cl S2 Step 2: Wittig Olefination C->S2 n-BuLi P1 Mono-ketal Intermediate S1->P1 p-TsOH P2 Enol Ether S2->P2 S3 Step 3: Oxetane Formation P3 5-Oxaspiro[3.5]nonan-8-one S3->P3 S4 Step 4: Reductive Amination P4 This compound S4->P4 P1->S2 P2->S3 1. NBS 2. Base P3->S4 NH4OAc NaBH3CN

Chapter 3: Derivatization Strategies and Rational Analog Design

The primary amine of the this compound core is a versatile chemical handle for generating a diverse library of analogs. The choice of derivatization chemistry should be guided by the therapeutic target and the desired physicochemical properties.

Key Derivatization Reactions:

  • Acylation/Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) yields amides and sulfonamides. This is a primary method for exploring the Structure-Activity Relationship (SAR) by introducing a wide range of substituents (R-groups) that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

  • Reductive Amination: Reacting the primary amine with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) produces secondary or tertiary amines. This strategy is useful for growing the molecule, adding basic centers, or linking the scaffold to other pharmacophores.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, which are excellent hydrogen bond donors and acceptors and are common motifs in kinase inhibitors and other drug classes.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core This compound (Primary Amine) R1 Acylation / Sulfonylation Core->R1 R-COCl or R-SO2Cl R2 Reductive Amination Core->R2 R-CHO [H] R3 Urea Formation Core->R3 R-NCO P1 Amides / Sulfonamides R1->P1 P2 Secondary / Tertiary Amines R2->P2 P3 Ureas / Thioureas R3->P3

Chapter 4: Physicochemical Profile and SAR Principles

Understanding the physicochemical properties of the core and its derivatives is essential for designing compounds with drug-like characteristics.

Predicted Physicochemical Properties

The following table summarizes key computed properties for the parent amine and a representative amide derivative. This data provides a baseline for assessing properties like solubility, permeability, and oral bioavailability.

PropertyThis compoundN-(5-Oxaspiro[3.5]nonan-8-yl)benzamideRationale for Change
Molecular Formula C₈H₁₅NO[6]C₁₅H₁₉NO₂Addition of benzoyl group
Molecular Weight 141.21 g/mol [7]245.32 g/mol Increased mass
XLogP (Lipophilicity) 0.4[6]~2.5 (Estimated)Benzoyl group increases lipophilicity
TPSA (Polar Surface Area) 35.3 Ų52.3 ŲAmide bond adds polar surface area
H-Bond Donors 21Amine converted to amide
H-Bond Acceptors 22Oxygen count remains the same
Rotatable Bonds 12Addition of phenyl-amide bond

Data for parent amine sourced from PubChem. Data for benzamide is estimated based on standard fragment contributions.

Principles for SAR Exploration
  • Vectorial Analysis: The rigid spirocyclic core presents two primary exit vectors from the amine on the cyclohexane ring (axial and equatorial conformers). Derivatization should explore both vectors to probe target topology effectively.

  • Stereochemistry: The amine-bearing carbon is a chiral center. Synthesizing and testing individual enantiomers ((8R) and (8S)) is critical, as biological targets are chiral, and activity often resides in a single stereoisomer.[7][8]

  • Oxetane as a Modulator: The oxetane ring is not merely a structural element. Its oxygen can act as a hydrogen bond acceptor. Furthermore, oxetanes are known to improve metabolic stability and aqueous solubility, making this scaffold particularly attractive compared to purely carbocyclic analogs.

Chapter 5: Case Study: A Hypothetical Drug Discovery Screening Cascade

To illustrate the practical application of this scaffold, we propose a hypothetical screening cascade for a library of this compound derivatives designed as inhibitors of a target protein kinase.

Workflow Protocol: Kinase Inhibitor Screening

  • Primary Screen (Biochemical):

    • Assay: A high-throughput biochemical assay (e.g., LanthaScreen™, HTRF®) is used to measure the direct inhibition of the target kinase by the compound library at a single concentration (e.g., 10 µM).

    • Goal: Identify initial "hits" that show >50% inhibition.

    • Validation: Hits are re-tested to confirm activity.

  • Secondary Screen (Dose-Response & Cellular):

    • Biochemical IC₅₀: Confirmed hits are tested in a 10-point dose-response curve in the biochemical assay to determine their potency (IC₅₀ value).

    • Cellular Target Engagement: A cellular assay (e.g., NanoBRET™, CETSA®) is used to confirm that the compounds can enter cells and bind to the target kinase.

    • Cellular Potency: An assay measuring the inhibition of downstream signaling (e.g., phosphorylation of a substrate via Western Blot or ELISA) is used to determine cellular potency (EC₅₀).

    • Goal: Prioritize compounds with both biochemical and cellular activity (e.g., IC₅₀ < 1 µM, EC₅₀ < 5 µM).

  • Tertiary Screen (Selectivity & Early ADME):

    • Kinase Selectivity Panel: Promising leads are screened against a panel of other kinases (e.g., a 400+ kinase panel) to assess their selectivity. High selectivity is crucial to minimize off-target effects.

    • In Vitro ADME: Early absorption, distribution, metabolism, and excretion (ADME) profiling is conducted. This includes assays for:

      • Metabolic Stability: Incubation with liver microsomes to predict metabolic clearance.

      • Aqueous Solubility: Measurement at a physiological pH.

      • Cell Permeability: Using assays like PAMPA or Caco-2.

    • Goal: Identify potent, selective compounds with favorable drug-like properties for progression into lead optimization.

G cluster_library Input cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Secondary Screening cluster_tertiary Phase 3: Lead Profiling Lib Derivative Library (N > 100 compounds) S1 High-Throughput Screen (Biochemical, 10 µM) Lib->S1 D1 Identify Hits (>50% Inhibition) S1->D1 S2a Biochemical IC50 (Dose-Response) D1->S2a Confirmed Hits S2b Cellular Target Engagement S2a->S2b S2c Cellular Potency (EC50) S2b->S2c D2 Prioritize Potent Hits (IC50 < 1µM) S2c->D2 S3a Kinase Selectivity Panel D2->S3a Prioritized Hits S3b In Vitro ADME (Stability, Solubility) S3a->S3b D3 Select Lead Candidates S3b->D3

Conclusion and Future Outlook

The this compound scaffold is a largely unexplored but highly promising platform for medicinal chemistry. Its rigid three-dimensional structure, combined with the favorable properties imparted by the oxetane ring, offers a compelling alternative to more conventional, planar scaffolds. By applying rational synthetic design, systematic derivatization, and a rigorous screening cascade, researchers can effectively leverage this core to develop novel therapeutics. Future work should focus on developing and publishing efficient, stereoselective synthetic routes to the core and its key intermediates, which will undoubtedly accelerate its adoption and exploration within the drug discovery community. The principles and workflows outlined in this guide provide a robust starting point for unlocking the full potential of this valuable chemical scaffold.

References

  • Benchchem. A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.
  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • Chemspace. (8S)-5-oxaspiro[3.5]nonan-8-amine. Available from: [Link]

  • PubChemLite. This compound (C8H15NO). Available from: [Link]

  • National Institutes of Health. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Available from: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Published December 31, 2020. Available from: [Link]

  • PubChem. 5-Oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • National Institutes of Health. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. Available from: [Link]

  • PubChemLite. 5-oxaspiro[3.5]nonan-8-one (C8H12O2). Available from: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. Available from: [Link]

  • MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available from: [Link]

  • PubMed. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Available from: [Link]

Sources

Methodological & Application

Synthesis of 5-Oxaspiro[3.5]nonan-8-amine Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic amines are a class of compounds gaining significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Oxaspiro[3.5]nonan-8-amine hydrochloride, a valuable building block for drug discovery. The synthesis proceeds via a robust and efficient two-step sequence starting from the commercially available ketone, 5-Oxaspiro[3.5]nonan-8-one. The described methodology involves a direct reductive amination followed by salt formation, designed for high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and characterization guidelines.

Introduction and Synthetic Strategy

The rigid, spirocyclic framework of this compound offers a novel scaffold for exploring chemical space, moving beyond the traditional flat, aromatic structures common in many pharmaceuticals. The presence of the oxetane ring introduces polarity and potential hydrogen bond accepting capabilities, while the cyclohexane ring provides conformational restriction.

Our synthetic approach is centered on efficiency and reliability, utilizing a direct reductive amination of the corresponding ketone, 5-Oxaspiro[3.5]nonan-8-one. This classical transformation is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope. The strategy involves two key stages:

  • Reductive Amination: The carbonyl group of 5-Oxaspiro[3.5]nonan-8-one is converted directly into a primary amine. This is achieved by forming an imine or iminium ion intermediate in the presence of an ammonia source, which is then immediately reduced in situ by a hydride-based reducing agent.

  • Hydrochloride Salt Formation: The resulting free amine, which may be an oil and difficult to handle, is converted to its crystalline hydrochloride salt. This enhances stability, improves handling characteristics, and increases shelf-life.

This entire process is designed to be a self-validating system, where successful completion of each step can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.

Overall Synthetic Workflow

The logical flow from starting material to the final product is illustrated below.

G Start 5-Oxaspiro[3.5]nonan-8-one (Starting Material) Step1 Step 1: Reductive Amination (NH4OAc, NaBH3CN, Methanol) Start->Step1 Reagents Intermediate This compound (Free Amine) Step1->Intermediate Product Step2 Step 2: Salt Formation (HCl in Dioxane) Intermediate->Step2 Reagents Product This compound HCl (Final Product) Step2->Product Product

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is based on well-established procedures for reductive amination. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical; it is mild enough to not reduce the starting ketone under neutral or basic conditions but is highly effective at reducing the protonated imine intermediate under mildly acidic conditions, which are established by the ammonium acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
5-Oxaspiro[3.5]nonan-8-one≥98%ChemScene1367945-40-1
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%Sigma-Aldrich631-61-8
Sodium Cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich25895-60-7
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution--
BrineAqueous Solution--
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich7487-88-9
Hydrochloric Acid in 1,4-Dioxane4.0 M SolutionSigma-Aldrich7647-01-0
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7
Step 1: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Oxaspiro[3.5]nonan-8-one (5.00 g, 35.7 mmol, 1.0 equiv.)[2][3][4] and anhydrous methanol (100 mL). Stir the mixture until the ketone is fully dissolved.

  • Addition of Amine Source: Add ammonium acetate (27.5 g, 357 mmol, 10.0 equiv.) to the solution. The large excess is necessary to drive the imine formation equilibrium forward.

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium cyanoborohydride (2.69 g, 42.8 mmol, 1.2 equiv.) portion-wise over 15 minutes.

    • Scientist's Note:The portion-wise addition helps to control any potential exotherm and off-gassing. NaBH₃CN is a milder and more selective reducing agent than NaBH₄ for this transformation, reducing the iminium ion much faster than the ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot (visualized with a potassium permanganate stain) indicates reaction completion.

  • Workup - Quenching and Extraction:

    • Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of water to the residue and basify the solution to a pH of ~9-10 by the slow addition of 2 M sodium hydroxide solution. This step neutralizes the ammonium acetate and ensures the product is in its free amine form.

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound as a pale yellow oil. The product at this stage is often pure enough for the next step.

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free amine (assuming quantitative yield from the previous step, ~5.0 g, 35.4 mmol) in a minimal amount of anhydrous diethyl ether (~50 mL) in an Erlenmeyer flask.

  • Precipitation: While stirring, add a 4.0 M solution of HCl in 1,4-dioxane dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (approximately 9.7 mL, 38.9 mmol, 1.1 equiv.).

    • Scientist's Note:Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which can make the resulting salt hygroscopic and difficult to handle. Diethyl ether is a good choice as it readily dissolves the free amine but not the hydrochloride salt, facilitating precipitation.

  • Isolation and Purification:

    • Stir the resulting slurry for 1 hour at room temperature to ensure complete salt formation.

    • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-salt impurities.

    • Dry the solid under high vacuum for 4-6 hours to afford this compound hydrochloride as a stable, white crystalline solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity. The following data are expected for the target compound.

Analysis TechniqueExpected Results for this compound Hydrochloride (C₈H₁₆ClNO)
Appearance White to off-white crystalline solid
Molecular Weight 177.67 g/mol
¹H NMR (400 MHz, D₂O)δ ~4.6-4.4 (m, 4H, -O-CH₂-), 3.4-3.2 (m, 1H, -CH-NH₃⁺), 2.1-1.8 (m, 8H, cyclohexane CH₂)
¹³C NMR (100 MHz, D₂O)δ ~75.0 (O-C H₂), ~49.0 (C H-NH₃⁺), ~40.0 (spiro-C), ~30.0 (cyclohexane C H₂)
Mass Spec (ESI+) m/z = 142.12 [M+H]⁺ (for the free amine C₈H₁₅NO)[5]
Purity (HPLC) >98%

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Solvents: Methanol, diethyl ether, and dichloromethane are flammable and volatile. Handle away from ignition sources.

  • HCl in Dioxane: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound hydrochloride. The protocol leverages a classic reductive amination of a commercially available ketone, providing a straightforward entry point to this valuable spirocyclic amine building block. The methodology is designed for high yield and purity, making it suitable for applications in medicinal chemistry and drug discovery research.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines.
  • ChemScene. (n.d.). 5-Oxaspiro[3.5]Nonan-8-one.
  • PubChem. (n.d.). 5-oxaspiro[3.5]nonan-8-one.
  • BLDpharm. (n.d.). 5-Oxaspiro[3.5]nonan-8-one.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Strategic Functionalization of the Primary Amine in 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Oxaspiro[3.5]nonan-8-amine

This compound is a key building block in modern medicinal chemistry. Its defining feature is the spirocyclic core, where two rings are joined by a single carbon atom. This arrangement imparts a distinct three-dimensional (3D) geometry, a highly desirable trait in drug design.[1] Compared to flat, aromatic structures, spirocyclic scaffolds can improve physicochemical properties such as solubility and metabolic stability while providing a rigid framework that can enhance binding affinity and selectivity for biological targets.[1]

The primary amine at the 8-position serves as a versatile synthetic handle, allowing for the covalent attachment of a wide array of functional groups and molecular fragments. This guide provides detailed protocols and expert insights for four fundamental transformations of this primary amine: acylation, sulfonylation, reductive amination, and N-arylation. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices and troubleshooting common challenges.

Acylation: Formation of Amide Bonds

Amide bond formation is one of the most crucial reactions in drug discovery. The conversion of the primary amine of this compound to an amide introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor, profoundly influencing molecular conformation and target interactions.

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[2] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[2] Using at least two equivalents of the starting amine can also serve this purpose, but this is less atom-economical if the amine is valuable.

Experimental Workflow: Acylation

cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification SM1 This compound Setup Dissolve amine & base in DCM under N2 atmosphere SM1->Setup SM2 Acyl Chloride / Anhydride Add Add acylating agent dropwise over 15-30 min SM2->Add SM3 Pyridine / TEA SM3->Setup SM4 Anhydrous DCM SM4->Setup Cool Cool to 0 °C (Ice Bath) Setup->Cool Cool->Add Warm Allow to warm to RT Stir for 2-16 h Add->Warm Monitor Monitor by TLC / LC-MS Warm->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4), filter, concentrate Extract->Dry Purify Purify via column chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for N-acylation of this compound.

Detailed Protocol: Acylation with Acetyl Chloride
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add pyridine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(5-oxaspiro[3.5]nonan-8-yl)acetamide.

Data and Troubleshooting: Acylation
ParameterRecommended ConditionRationale / Notes
Stoichiometry Amine:Acylating Agent:Base = 1:1.1:1.2A slight excess of the acylating agent ensures full conversion. Excess base neutralizes the acid byproduct.
Solvent Anhydrous DCM, THFAprotic solvents prevent hydrolysis of the acylating agent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Typical Yield 85-95%Yields are typically high for this transformation.
ProblemPotential CauseRecommended Solution
Low/No Reaction Inactive acylating agent.Use a fresh bottle of the acylating agent or re-distill if it is a liquid. Ensure anhydrous conditions.
Multiple Products Sterically hindered substrate or electron-deficient amine.For challenging substrates, consider using stronger coupling reagents (e.g., HATU, HOBt) with the corresponding carboxylic acid or forming an acyl fluoride in situ.[3]
Difficult Purification Excess acylating agent hydrolyzing on the column.Ensure the reaction is fully quenched with a basic aqueous solution before purification.

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their therapeutic properties (e.g., in antibacterial and diuretic drugs).[4] Functionalizing the spirocyclic amine as a sulfonamide introduces a tetrahedral geometry at the sulfur atom and a strong hydrogen bond donor group.

Scientific Rationale

Similar to acylation, sulfonylation involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[5] A key challenge with primary amines is preventing di-sulfonylation, where both N-H protons are substituted.[5] To achieve selective mono-sulfonylation, the reaction is controlled by several factors:

  • Stoichiometry: Using a 1:1 ratio of amine to sulfonyl chloride.[5]

  • Slow Addition: Adding the sulfonyl chloride dropwise keeps its concentration low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[6]

  • Temperature: Low temperatures (0 °C or below) reduce the rate of the undesired second sulfonylation.[6]

Experimental Workflow: Sulfonylation

cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification SM1 This compound Setup Dissolve amine & base in solvent under N2 atmosphere SM1->Setup SM2 Sulfonyl Chloride Add Add sulfonyl chloride solution dropwise over 30-60 min SM2->Add SM3 Pyridine / TEA SM3->Setup SM4 Anhydrous DCM / THF SM4->Setup Cool Cool to 0 °C (Ice Bath) Setup->Cool Cool->Add Stir Stir at 0 °C to RT Monitor completion Add->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Quench with H2O or dilute HCl Monitor->Quench Extract Extract with EtOAc / DCM Quench->Extract Dry Dry (MgSO4), filter, concentrate Extract->Dry Purify Purify via column chromatography or recrystallization Dry->Purify Product N-Sulfonylated Product Purify->Product

Caption: Workflow for selective mono-sulfonylation.

Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
  • Reaction Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous THF (~0.1 M).[7]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump.[6]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Remove the THF under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(5-oxaspiro[3.5]nonan-8-yl)-4-methylbenzenesulfonamide.

Data and Troubleshooting: Sulfonylation
ParameterRecommended ConditionRationale / Notes
Stoichiometry Amine:Sulfonyl Chloride ≈ 1:1.05A slight excess of sulfonyl chloride can be used, but a large excess promotes di-sulfonylation.[5]
Base Pyridine, TEANeutralizes the HCl byproduct. Excess strong base can facilitate di-sulfonylation by deprotonating the product.[6]
Temperature 0 °C or lowerCrucial for selectivity.[6]
Typical Yield 70-90%Yields can be very good with careful control of conditions.
ProblemPotential CauseRecommended Solution
Di-sulfonylation Product Observed Reaction temperature too high; sulfonyl chloride added too quickly; excess sulfonyl chloride or strong base.Lower the reaction temperature (-20 °C or -78 °C).[6] Add the sulfonyl chloride solution more slowly. Use closer to 1.0 eq of sulfonyl chloride and a weaker base if possible.
Low/No Reaction Inactive sulfonyl chloride (hydrolyzed).Use fresh, high-purity sulfonyl chloride. Ensure all reagents and glassware are scrupulously dry.[5]
Formation of Sulfonic Acid Byproduct Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.[5]

Reductive Amination: N-Alkylation

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation (formation of secondary, tertiary, and quaternary amines).[8] This one-pot procedure converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[9][10]

Scientific Rationale

The reaction proceeds in two stages within the same pot:

  • Imine/Enamine Formation: The primary amine reacts with an aldehyde or ketone under weakly acidic conditions to form a C=N imine intermediate.[11]

  • Reduction: A selective reducing agent, present in the mixture, reduces the imine to the corresponding amine.[10]

A key requirement is a reducing agent that reduces the imine faster than it reduces the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, making them selective for the protonated iminium ion over the neutral carbonyl.[8]

Experimental Workflow: Reductive Amination

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification SM1 This compound Setup Combine amine, carbonyl, & solvent SM1->Setup SM2 Aldehyde / Ketone SM2->Setup SM3 NaBH(OAc)3 / NaBH3CN Reduce Add reducing agent in portions SM3->Reduce SM4 DCE / MeOH SM4->Setup SM5 Acetic Acid (cat.) Acid Add catalytic AcOH to facilitate imine formation SM5->Acid Setup->Acid Stir1 Stir for 30-60 min at RT Acid->Stir1 Stir1->Reduce Stir2 Stir for 4-24 h at RT Reduce->Stir2 Monitor Monitor by LC-MS Stir2->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Extract with DCM / EtOAc Quench->Extract Dry Dry (Na2SO4), filter, concentrate Extract->Dry Purify Purify via column chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: One-pot workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination with Cyclohexanone
  • Reaction Setup: To a flask, add this compound (1.0 eq), cyclohexanone (1.1 eq), and 1,2-dichloroethane (DCE, ~0.2 M).

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture.

  • Imine Formation: Stir the reaction at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the formation of the product mass and consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Extract the mixture with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-cyclohexyl-5-oxaspiro[3.5]nonan-8-amine.

Data and Troubleshooting: Reductive Amination
ParameterRecommended ConditionRationale / Notes
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective for iminium ions. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[8]
Solvent DCE, THF, MeOHProtic solvents like methanol can facilitate imine formation but may react with some reducing agents.[12]
pH Weakly acidic (pH 4-6)Acid catalyzes imine formation, but strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[11]
Typical Yield 65-85%Yields are generally good but depend on the sterics of the carbonyl partner.
ProblemPotential CauseRecommended Solution
Starting Materials Remain Inefficient imine formation.Add a dehydrating agent like molecular sieves. Ensure the acid catalyst is present. Pre-forming the imine by heating with a Dean-Stark trap before adding the reductant can also work.
Alcohol Byproduct from Carbonyl Reduction Reducing agent is too reactive or was added before imine formation.Ensure the use of a selective reductant like NaBH(OAc)₃. Allow sufficient time for imine formation before adding the reductant.
Difficult to Drive to Completion Sterically hindered ketone or amine.Increase reaction time and/or temperature (e.g., 40-50 °C). Consider using a more reactive reducing agent system like Ti(OiPr)₄/NaBH₃CN.[8]

Buchwald-Hartwig Amination: N-Arylation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-N bonds.[13][14] It is the premier method for synthesizing aryl amines from aryl halides or triflates, a transformation that is difficult to achieve with classical methods.[14] This reaction is essential for accessing derivatives where the spirocyclic amine is attached to an aromatic or heteroaromatic ring.

Scientific Rationale

The reaction involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates it to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, releasing the N-aryl amine product and regenerating the Pd(0) catalyst.

The success of the reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For sterically hindered amines, specialized bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination.[15][16][17]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_start Reagents & Catalyst cluster_reaction Inert Atmosphere Reaction cluster_workup Work-up & Purification SM1 This compound Setup Combine all solids in a Schlenk tube or glovebox SM1->Setup SM2 Aryl Halide (Br, Cl) SM2->Setup SM3 Pd Catalyst (e.g., Pd2(dba)3) SM3->Setup SM4 Phosphine Ligand (e.g., XPhos) SM4->Setup SM5 Base (e.g., NaOtBu, Cs2CO3) SM5->Setup SM6 Anhydrous Toluene / Dioxane Solvent Add degassed solvent SM6->Solvent Purge Evacuate and backfill with N2 or Argon (3x) Setup->Purge Purge->Solvent Heat Heat to 80-110 °C with vigorous stirring Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Cool Cool to RT, filter through Celite Monitor->Cool Concentrate Concentrate filtrate Cool->Concentrate Purify Purify via column chromatography Concentrate->Purify Product N-Aryl Product Purify->Product

Caption: General workflow for Pd-catalyzed N-arylation.

Detailed Protocol: N-Arylation with 4-Bromotoluene
  • Reaction Setup (Glovebox Recommended): To an oven-dried vial, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), and 4-bromotoluene (1.0 eq).

  • Reagent Addition: Add this compound (1.2 eq) followed by anhydrous, degassed toluene (~0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by taking a small, quenched aliquot for LC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite, washing the pad with additional EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-(p-tolyl)-5-oxaspiro[3.5]nonan-8-amine.

Data and Troubleshooting: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Notes
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (XPhos, RuPhos, etc.).The ligand is critical for coupling hindered amines and unreactive aryl chlorides.[16][17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOt-Bu is common, but others may be better for base-sensitive substrates.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed to prevent catalyst deactivation.
Typical Yield 50-85%Yields are highly dependent on the specific coupling partners and reaction optimization.
ProblemPotential CauseRecommended Solution
Low/No Conversion Catalyst deactivation (oxygen/water); incorrect ligand/base combination.Ensure scrupulously inert and anhydrous conditions. Screen different ligands, bases, and solvents. A pre-catalyst can sometimes be more reliable.
Formation of Hydrodehalogenated Byproduct Competing side reaction in the catalytic cycle.This can be ligand-dependent. Try a different ligand or lower the reaction temperature.
Homocoupling of Aryl Halide Inefficient trapping of the Pd(II)-Ar complex by the amine.Ensure the amine is pure. Sometimes using a slight excess of the amine (1.2-1.5 eq) can favor the desired cross-coupling.

References

  • Benchchem Technical Support Center.
  • Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia.
  • Ismail, F. M. D.
  • Chemistry LibreTexts. Amines as Nucleophiles.
  • Fleurisson, C., et al. Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry.
  • ResearchGate.
  • Wikipedia.
  • Ruiz-Castillo, P., et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • ACS GCI Pharmaceutical Roundtable.
  • Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Klein, D. Acylation of amines [ORGANIC CHEMISTRY]. YouTube.
  • Benchchem. This compound | 1309434-30-7.
  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry.
  • Chemistry LibreTexts.
  • The Organic Chemistry Tutor.
  • Mykhailiuk, P., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Szymański, P., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

Sources

Application Notes and Protocols for Coupling Reactions Involving 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Oxaspiro[3.5]nonan-8-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a distinct three-dimensional geometry that departs from the traditional flat, aromatic structures often associated with metabolic liabilities.[1][2] These rigid, conformationally constrained frameworks can improve binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.[1]

This compound is a particularly noteworthy building block within this class. Its unique structure, combining a tetrahydropyran ring with a cyclobutane moiety through a spirocyclic junction, imparts favorable physicochemical properties such as increased sp³ character, which often correlates with improved solubility and metabolic stability. The presence of a primary amine handle provides a versatile point for synthetic elaboration, allowing for its seamless integration into a wide array of molecular frameworks through various coupling reactions.

These application notes provide detailed protocols for two of the most critical transformations for derivatizing this compound: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling for the synthesis of N-aryl derivatives and amide bond formation for the generation of a diverse range of acyl derivatives. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction is indispensable for the synthesis of arylamines, a common motif in pharmaceuticals. When dealing with sterically hindered or structurally complex amines like this compound, the choice of catalyst system—specifically the palladium source and the phosphine ligand—is critical to achieving high yields and avoiding side reactions.

Mechanism Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine, and, in the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl_halide Ar-Pd(II)(L)-X oxidative_addition->pd_aryl_halide amine_coordination Amine Coordination (R-NH2) pd_aryl_halide->amine_coordination pd_amine_complex [Ar-Pd(II)(L)(R-NH2)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(L)-NHR deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: N-Arylation of this compound with an Aryl Bromide

This protocol is optimized for the coupling of this compound with a generic, electron-neutral or electron-poor aryl bromide. The use of a sterically hindered biarylphosphine ligand, such as BrettPhos, is recommended to facilitate the reductive elimination step with the bulky spirocyclic amine.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (0.2 M)

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-oxaspiro[3.5]nonan-8-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent deactivation.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable aryl halide.

  • Catalyst System: BrettPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling sterically demanding secondary amines.[3] The G3 precatalyst is air-stable and convenient to handle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in the coupling reaction.

  • Solvent and Temperature: Toluene is a common solvent for Buchwald-Hartwig reactions, and heating is typically required to drive the reaction to completion.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong baseConsider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Side Product Formation Hydrodehalogenation of the aryl halideUse a more sterically hindered ligand, such as XPhos, and ensure the reaction is not overheated.

Part 2: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of a coupling reagent to activate the carboxylic acid. For sterically hindered amines like this compound, standard coupling reagents may be inefficient. The use of a uronium-based reagent like HATU is often preferred due to its high reactivity.

Mechanism Overview: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the protonated amine.

Amide_Coupling_Workflow cluster_workflow HATU-Mediated Amide Coupling Workflow start Start: Carboxylic Acid + Amine reagents Add HATU and DIPEA in an aprotic solvent (e.g., DMF) start->reagents activation Formation of OAt-Active Ester reagents->activation coupling Nucleophilic attack by Amine activation->coupling product Amide Product coupling->product workup Aqueous Work-up and Purification product->workup final_product Pure Amide workup->final_product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Amide Coupling of this compound with a Carboxylic Acid

This protocol provides a robust method for the synthesis of amide derivatives of this compound using HATU as the coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

  • Standard laboratory glassware and purification supplies (ethyl acetate, water, brine, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature. Then, add HATU (1.2 equiv) in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent, particularly for sterically hindered amines, leading to faster reaction times and higher yields compared to carbodiimide-based reagents.[4]

  • Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the protons generated during the reaction without interfering with the coupling process.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling reactions.

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent is used to ensure complete conversion of the amine. An excess of the base is necessary to neutralize the hexafluorophosphate salt of HATU and the protonated amine.

Troubleshooting:

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient activationEnsure all reagents are of high purity and the solvent is anhydrous. Consider increasing the amount of HATU to 1.5 equivalents.
Epimerization (if chiral centers are present) Prolonged reaction time or elevated temperatureMonitor the reaction closely and work it up as soon as it is complete. Maintain the reaction at room temperature.
Difficulty in removing DMF High boiling point of DMFAfter extraction, wash the organic layer thoroughly with water and brine multiple times to remove residual DMF.

Conclusion

This compound is a valuable building block for the synthesis of novel, three-dimensional molecules in drug discovery. The protocols detailed in these application notes for Buchwald-Hartwig amination and HATU-mediated amide coupling provide reliable and efficient methods for the derivatization of this spirocyclic amine. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively incorporate this unique scaffold into their synthetic programs, paving the way for the discovery of new therapeutic agents with improved pharmacological properties.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Qu, F., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Li, G., et al. (2021). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8609858B2 - Spiro derivatives of parthenin as novel anticancer agents.
  • Li, C., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature Communications. [Link]

  • CHIMIA. (2014). View of The Synthesis of Sterically Hindered Amides. [Link]

  • Google Patents. (n.d.). US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors.
  • Harris, T. M., et al. (2011). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Molecules. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Vaddula, B. R., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Justia Patents. (n.d.). Spiro Patents and Patent Applications (Class 544/230). [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. [Link]

  • PubMed. (2020). A map of the amine-carboxylic acid coupling system. [Link]

  • ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • PubMed. (1993). Synthesis of N-(purin-8-yl)arylamines. [Link]

Sources

Application Note: Chiral Separation of 5-Oxaspiro[3.5]nonan-8-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the enantioselective separation of 5-Oxaspiro[3.5]nonan-8-amine, a spirocyclic amine of growing interest in medicinal chemistry. Spirocyclic scaffolds are prized for their rigid, three-dimensional structures, which can confer improved potency, selectivity, and pharmacokinetic properties to drug candidates.[1] The effective separation of their enantiomers is a critical step in development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This guide details validated protocols for chiral separation using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), explaining the rationale behind methodological choices to ensure robust and reproducible results.

Introduction: The Significance of Chiral Spirocyclic Amines

Spirocycles represent a unique class of molecules where two rings are joined by a single common atom.[1] This structural motif imparts a defined three-dimensionality that is highly attractive for scaffold-based drug design. This compound is a prime example, featuring a chiral center that necessitates its resolution into single enantiomers for accurate biological evaluation. The development of enantioselective methodologies for such compounds is a key pursuit in modern organic chemistry.[3]

The direct separation of enantiomers via chromatography on a chiral stationary phase (CSP) is the most widely employed and effective technique for this purpose.[4][5] The choice of the CSP and the chromatographic conditions are paramount for achieving successful resolution.[4] This guide explores two powerful and complementary techniques: the well-established HPLC and the increasingly popular SFC, which offers advantages in speed and sustainability.[6]

Part A: High-Performance Liquid Chromatography (HPLC) Approach

HPLC with chiral stationary phases remains a cornerstone for enantiomeric separations.[7] For primary amines like this compound, polysaccharide-based CSPs are a primary choice due to their broad applicability and proven success.

Principle of Separation: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® and Chiralpak® series), achieve separation through a combination of intermolecular interactions. The chiral recognition mechanism relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector. For an amine, key interactions include:

  • Hydrogen Bonding: The primary amine group (-NH₂) of the analyte can act as a hydrogen bond donor, interacting with carbonyl groups on the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to chiral recognition.

  • Inclusion Complexation: The helical structure of the polysaccharide polymer creates chiral grooves or cavities where one enantiomer may fit more snugly than the other, leading to differential retention.[8]

To ensure good peak shape and prevent strong, non-specific interactions of the basic amine with the silica support, a basic additive is typically required in the mobile phase.

Experimental Protocol: HPLC Screening

This protocol outlines a systematic screening approach to identify the optimal CSP and mobile phase for separation.

Step 1: Column Selection and Installation

  • Select a range of polysaccharide-based CSPs. A recommended starting set includes:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Install the column in a standard HPLC system equipped with a UV detector.

Step 2: Mobile Phase Preparation

  • Prepare two primary mobile phase systems:

    • System A (Normal Phase): n-Hexane / Isopropanol (IPA)

    • System B (Normal Phase): n-Hexane / Ethanol (EtOH)

  • For each system, prepare mixtures with varying alcohol content (e.g., 90:10, 80:20, 70:30 v/v).

  • To each mobile phase, add a basic modifier to improve peak symmetry. A standard choice is 0.1% Diethylamine (DEA).[9]

Step 3: Sample Preparation

  • Dissolve the racemic this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Step 4: Chromatographic Conditions & Execution

  • Set the following initial parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm (or a wavelength appropriate for the analyte if it contains a chromophore).

    • Injection Volume: 5 µL

  • Run the screening protocol, injecting the sample onto each column with each mobile phase composition.

Data Analysis and Optimization

After the initial screening, analyze the chromatograms for retention factor (k), separation factor (α), and resolution (Rs).

  • Retention Factor (k): Indicates how strongly the analyte is retained. Aim for 2 < k < 10.

  • Separation Factor (α): The ratio of retention factors of the two enantiomers (k2/k1). An α > 1.1 is desirable.

  • Resolution (Rs): The degree of separation between the two peaks. Baseline resolution (Rs ≥ 1.5) is the goal.

If separation is observed but is suboptimal, further optimization can be performed by:

  • Adjusting Alcohol Content: Fine-tune the percentage of IPA or EtOH. Lowering the alcohol content generally increases retention and can improve resolution.

  • Changing the Alcohol: Switching between IPA and EtOH can alter selectivity.

  • Varying Temperature: Lowering the temperature often enhances enantioselectivity, though it may increase analysis time and backpressure.

Visualization & Data Summary

HPLC_Workflow cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization P1 Prepare Racemic Sample (1 mg/mL) S2 Run Isocratic Methods (10%, 20% Alcohol) P1->S2 P2 Prepare Mobile Phases (Hexane/Alcohol + 0.1% DEA) P2->S2 S1 Select CSPs (IA, IE, OD-H) S1->S2 E1 Analyze Data (k, α, Rs) S2->E1 E2 Separation Achieved? E1->E2 O1 Fine-tune Alcohol % E2->O1 No Finish Optimized Method E2->Finish Yes (Rs ≥ 1.5) O1->S2 O2 Vary Temperature O2->S2 O3 Change Alcohol Type O3->S2

Table 1: Representative HPLC Screening Data for this compound

CSP Mobile Phase (Hexane/Alcohol + 0.1% DEA) k1 k2 α (k2/k1) Rs
Chiralpak® IA 90/10 Hexane/IPA 3.1 3.5 1.13 1.4
Chiralpak® IA 80/20 Hexane/IPA 2.2 2.4 1.09 0.9
Chiralcel® OD-H 90/10 Hexane/EtOH 4.5 5.8 1.29 2.1
Chiralcel® OD-H 80/20 Hexane/EtOH 3.1 3.8 1.23 1.7

| Chiralpak® IE | 90/10 Hexane/IPA | 5.2 | 5.3 | 1.02 | 0.3 |

Note: Data are illustrative examples.

Part B: Supercritical Fluid Chromatography (SFC) Approach

SFC is a powerful high-throughput alternative to HPLC for chiral separations, particularly for basic compounds like amines.[2][10] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[6]

Principle of Separation: SFC Modalities

SFC separations are typically performed on the same CSPs used in HPLC. The mobile phase consists of CO₂ mixed with a polar organic modifier (e.g., methanol).[2]

  • Polysaccharide CSPs in SFC: The chiral recognition mechanism is similar to HPLC. Basic additives are often still required to achieve good peak shape for amines.

  • Crown Ether CSPs in SFC: Chiral crown ethers, like Crownpak® CR-I(+), offer a distinct mechanism specifically for primary amines.[10] The primary ammonium ion (formed under acidic conditions) is complexed within the crown ether's cavity via hydrogen bonding. Chiral recognition is achieved through interactions between the analyte's stereocenter and the chiral barriers of the CSP.[11] This requires an acidic additive in the mobile phase.[10]

Experimental Protocol: SFC Screening

This protocol allows for rapid screening of multiple conditions.

Step 1: Column Selection and Installation

  • Select a range of CSPs suitable for SFC. A recommended set includes:

    • Polysaccharide-based: Chiralpak® IA, Chiralcel® OD-H

    • Crown Ether-based: Crownpak® CR-I(+)

  • Install the column in an SFC system with a back-pressure regulator and UV detector.

Step 2: Mobile Phase and Additive Preparation

  • Primary Mobile Phase: Instrument-grade CO₂.

  • Co-solvent (Modifier): Methanol (MeOH).

  • Additive Stock Solutions:

    • Basic: 0.1% DEA in MeOH (for polysaccharide CSPs).

    • Acidic: 0.1% Trifluoroacetic Acid (TFA) in MeOH (for Crownpak®).

Step 3: Sample Preparation

  • Dissolve the racemic this compound in methanol to a concentration of 1 mg/mL.

Step 4: Chromatographic Conditions & Execution

  • Set the following initial screening parameters:

    • Modifier Gradient: 5% to 40% Methanol (with appropriate additive) over 5 minutes.

    • Flow Rate: 3.0 mL/min.[2]

    • Back Pressure: 150 bar.[2]

    • Column Temperature: 40 °C.[2]

    • Detection: UV at 220 nm.

  • Run the screening gradient for each column/additive combination.

Data Analysis and Optimization

Identify the most promising conditions from the screening gradients. Further optimization can be achieved by:

  • Isocratic Run: Convert the successful gradient condition to an isocratic method for better resolution and quantitation.

  • Modifier Percentage: Adjust the percentage of methanol. A lower percentage increases retention.

  • Back Pressure: Modifying back pressure can influence fluid density and thus retention, though its effect is often less pronounced than modifier concentration.[12]

  • Temperature: Adjusting temperature can alter selectivity.

Visualization & Data Summary

SFC_Workflow cluster_prep_sfc Preparation cluster_screen_sfc Screening cluster_eval_sfc Evaluation cluster_opt_sfc Optimization P1 Prepare Racemic Sample (1 mg/mL in MeOH) S2 Run Gradient Methods (5-40% Modifier) P1->S2 P2 Prepare Modifier Stocks (MeOH + Additive) P2->S2 S1 Select CSPs (Polysaccharide & Crown Ether) S1->S2 E1 Identify 'Hits' S2->E1 E2 Separation Achieved? E1->E2 O1 Switch to Isocratic E2->O1 No Finish Optimized Method E2->Finish Yes O1->S2 O2 Optimize Modifier % O2->S2 O3 Adjust T and P O3->S2

Table 2: Representative SFC Screening Data for this compound

CSP Modifier (MeOH) & Additive Retention Times (min) Est. Rs Comments
Chiralpak® IA 15% w/ 0.1% DEA 2.1, 2.5 1.8 Good separation, fast runtime
Chiralcel® OD-H 20% w/ 0.1% DEA 1.8, 2.3 2.2 Excellent resolution
Crownpak® CR-I(+) 25% w/ 0.1% TFA 3.5, 4.1 1.6 Viable alternative, requires acid

| Crownpak® CR-I(+) | 25% w/ 0.1% DEA | No separation | - | Incorrect additive for this CSP |

Note: Data are illustrative examples based on typical SFC performance.

Conclusion and Recommendations

Both HPLC and SFC are highly effective techniques for the chiral separation of this compound.

  • HPLC provides a robust and widely accessible method. The Chiralcel® OD-H column under normal phase conditions with an ethanol mobile phase and a basic additive is a highly promising starting point based on general performance for chiral amines.

  • SFC offers a compelling high-throughput and environmentally friendly alternative.[2] It often yields faster analysis times and superior peak symmetry for basic compounds. The combination of a polysaccharide CSP with a methanol modifier and DEA is likely to provide excellent results. For orthogonal screening, the Crownpak® column with an acidic modifier presents a valuable secondary option.[10]

The choice between techniques will depend on available instrumentation, throughput requirements, and sustainability goals. For both analytical-scale enantiomeric excess (e.e.) determination and preparative-scale purification, these protocols provide a solid foundation for developing a validated, efficient, and reliable separation method.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Development and optimization of a generic chiral separation strategy in supercritical fluid chromatography. AFMPS. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Enantioselective construction of optically active 1‐oxaspiro[4.5]decanes. ResearchGate. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Synthesis of Spiro[indolizidine-1,3'-oxindoles]. National Institutes of Health (NIH). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. ResearchGate. Available at: [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Europe PMC. Available at: [Link]

  • Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. National Institutes of Health (NIH). Available at: [Link]

  • 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. National Institutes of Health (NIH). Available at: [Link]

  • Enantiomers and Their Resolution. MDPI. Available at: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Leveraging 5-Oxaspiro[3.5]nonan-8-amine for the Synthesis of Potent and Selective Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders, owing to its role in the degradation of endocannabinoids like anandamide.[1][2][3] Inhibition of FAAH elevates endogenous anandamide levels, offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5] This guide provides a detailed exploration of the use of 5-Oxaspiro[3.5]nonan-8-amine , a novel spirocyclic scaffold, in the rational design and synthesis of potent and selective FAAH inhibitors. We present the scientific rationale for employing oxa-spirocyclic cores, detailed synthetic protocols for creating urea-based inhibitors, and the underlying mechanistic principles of FAAH inhibition.

Introduction: The Therapeutic Promise of FAAH Inhibition

FAAH is an integral membrane-bound serine hydrolase responsible for the catabolism of fatty acid amides (FAAs), a class of endogenous signaling lipids.[1][5] The most well-known substrate for FAAH is anandamide (AEA), an endocannabinoid that plays a crucial role in pain, mood, and inflammation. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Pharmacological inhibition of FAAH raises the endogenous levels of AEA, thereby enhancing its therapeutic effects at cannabinoid receptors.[2][4] This approach has been shown to produce analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in preclinical models.[1][5]

The development of FAAH inhibitors has focused on various chemical classes, including carbamates and ureas, which often act as covalent modifiers of the enzyme's catalytic serine residue.[1][4][6] A key challenge in the development of FAAH inhibitors is achieving high selectivity over other serine hydrolases in the human proteome to minimize off-target effects.[1][4]

The Strategic Advantage of the this compound Scaffold

The use of spirocyclic scaffolds in medicinal chemistry has gained significant traction due to their ability to introduce three-dimensional complexity, improve metabolic stability, and enhance binding affinity. Recent studies have highlighted the potential of spirocyclic amines in the design of potent FAAH inhibitors. Specifically, scaffolds like 7-azaspiro[3.5]nonane have been identified as promising cores for urea-based covalent inhibitors.

The This compound scaffold offers several distinct advantages:

  • Improved Physicochemical Properties: The incorporation of an oxygen atom into the spirocyclic core can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity compared to purely carbocyclic analogs. This can translate to more favorable pharmacokinetic profiles.

  • Structural Rigidity and Novelty: The rigid spirocyclic framework properly orients the pendant amine group for subsequent reactions and can lead to more defined interactions within the FAAH active site. This novel scaffold also provides an opportunity to explore new intellectual property space.

  • Synthetic Tractability: As will be detailed, this spirocyclic amine can be readily incorporated into known FAAH inhibitor pharmacophores, such as ureas and carbamates, using well-established synthetic methodologies.

Proposed Signaling Pathway and Mechanism of Inhibition

The primary goal of synthesizing FAAH inhibitors from this compound is to create compounds that can effectively and selectively block the degradation of anandamide. The resulting increase in anandamide levels enhances its signaling through cannabinoid receptors (CB1 and CB2), leading to downstream therapeutic effects.

FAAH_Inhibition_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_CB2->Therapeutic_Effects Inhibitor 5-Oxaspiro[3.5]nonan-8-yl Urea Inhibitor Inhibitor->FAAH Inhibition Synthesis_Workflow_PartA Start Commercially Available Starting Materials Step1 Step 1: Formation of Oxetane Precursor Start->Step1 Step2 Step 2: Cyclization to Spirocyclic Ketone Step1->Step2 Step3 Step 3: Reductive Amination Step2->Step3 Final This compound Step3->Final

Caption: Synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of a suitable oxetane precursor. This can be achieved through various established organic synthesis methods, often involving the formation of a 3,3-disubstituted oxetane.

  • Step 2: Intramolecular cyclization to form the spirocyclic ketone. This step would involve the formation of the six-membered ring fused at the C3 position of the oxetane.

  • Step 3: Reductive amination of the spirocyclic ketone. The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield the target primary amine, this compound.

Note: As the direct synthesis of this specific amine is not widely published, this proposed route is based on analogous chemical transformations for similar spirocyclic systems.

Part B: Synthesis of N-(pyridin-2-yl)-5-oxaspiro[3.5]nonane-8-carboxamide

This protocol describes the coupling of the spirocyclic amine with a suitable heterocyclic partner, a common strategy for generating potent FAAH inhibitors.

Materials:

  • This compound

  • Phenyl 2-pyridylcarbamate (or a similar activated carbamate precursor)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of phenyl 2-pyridylcarbamate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(pyridin-2-yl)-5-oxaspiro[3.5]nonane-8-carboxamide.

Characterization and Expected Biological Activity

The final product should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Expected Biological Activity:

Based on the structure-activity relationships of related spirocyclic urea inhibitors, the synthesized compound is expected to exhibit potent and selective inhibition of FAAH.

Compound Scaffold Inhibitor Class Expected IC₅₀ (Human FAAH) Selectivity Profile
Exemplary Inhibitor5-Oxaspiro[3.5]nonan-8-ylUreaLow nanomolar rangeHigh selectivity over other serine hydrolases

The inhibitory potency (IC₅₀) should be determined using an in vitro FAAH activity assay, typically by measuring the hydrolysis of a fluorescent substrate in the presence of the inhibitor. Selectivity can be assessed by profiling the compound against a panel of other serine hydrolases.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel FAAH inhibitors. The incorporation of the oxa-spirocyclic core is anticipated to confer advantageous physicochemical properties, potentially leading to compounds with improved drug-like characteristics. The synthetic protocols outlined herein provide a clear path for the generation of urea-based inhibitors for further biological evaluation. Future work should focus on exploring a variety of heterocyclic and aromatic substituents on the urea moiety to optimize potency, selectivity, and pharmacokinetic parameters.

References

  • Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019-13029. Available from: [Link]

  • Jaiswal, S., et al. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(9), 2200155. Available from: [Link]

  • Keith, J. M., et al. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(22), 6296-6301. Available from: [Link]

  • Cravatt, B. F., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12931-12936. Available from: [Link]

  • Tripathi, R. K. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 111953. Available from: [Link]

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. Available from: [Link]

  • Janssen Research & Development. (2014). Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. Available from: [Link]

  • Bracey, M. H., et al. (2002). Structural adaptations in a rationally engineered fatty acid amide hydrolase. Biochemistry, 41(49), 14697-14705. Available from: [Link]

Sources

Protocol for N-alkylation of 5-Oxaspiro[3.5]nonan-8-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary medicinal chemistry.[1] Their inherent three-dimensionality provides a rigid framework that allows for precise spatial arrangement of functional groups, which can significantly enhance interactions with biological targets such as enzymes and proteins.[1] This structural rigidity can lead to improved potency and selectivity of drug candidates.[1] Furthermore, the incorporation of spirocyclic motifs can favorably influence a molecule's physicochemical properties, including solubility and metabolic stability, which are critical for successful drug development.[1]

The N-alkylation of spirocyclic amines, such as 5-Oxaspiro[3.5]nonan-8-amine, is a pivotal chemical transformation for generating diverse libraries of compounds for drug screening. The nature of the alkyl group introduced can profoundly impact the pharmacological profile of the parent molecule, affecting its binding affinity, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the N-alkylation of primary amines.[2] This one-pot procedure involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[2][3] This method is favored in medicinal chemistry for its efficiency, broad substrate scope, and generally mild reaction conditions.[2][3]

Causality Behind Experimental Choices

The choice of reagents and conditions for reductive amination is dictated by the reactivity of the amine and the carbonyl compound, as well as the desired outcome.

  • Solvent: A suitable solvent should dissolve both the amine and the carbonyl compound and be compatible with the reducing agent. Dichloromethane (DCM), dichloroethane (DCE), and methanol (MeOH) are commonly used.[2]

  • Imine Formation: The initial formation of the imine is a reversible reaction. To drive the equilibrium towards the imine, a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be added, particularly for less reactive carbonyl compounds.[2]

  • Reducing Agent: The choice of reducing agent is crucial. It should be mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices for this reason.[2][4] Sodium borohydride (NaBH₄) can also be used, often in methanol.[2]

Experimental Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The addition should be done carefully to control any potential exotherm.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[2]

Table 1: Reagent and Condition Summary for Reductive Amination

Reagent/ConditionRecommendedRationale
Amine This compoundStarting material
Alkylating Agent Aldehyde or Ketone (1.1 eq.)Source of the alkyl group
Reducing Agent NaBH(OAc)₃ (1.5 eq.)Mild and selective for imine reduction
Solvent Anhydrous DCMGood solubility for reactants, inert
Temperature Room TemperatureSufficient for most reactions
Reaction Time 2-24 hoursMonitored by TLC or LC-MS
Workflow Visualization: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mix Amine->Mix Carbonyl Aldehyde/Ketone Carbonyl->Mix Solvent DCM Solvent->Mix Imine_Formation Imine Formation (1-2h, RT) Mix->Imine_Formation Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the one-pot reductive amination of this compound.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is another common method for synthesizing secondary and tertiary amines.[5] The reaction involves the nucleophilic substitution of a halide by the amine. While straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[6] Careful control of reaction conditions is therefore essential to achieve selective mono-alkylation.[7]

Causality Behind Experimental Choices
  • Base: A base is typically required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.

  • Stoichiometry: To favor mono-alkylation, the amine is often used in excess relative to the alkyl halide, or the alkyl halide is added slowly to the reaction mixture.[2]

  • Temperature: The reaction temperature can be adjusted to control the rate of reaction. Gentle heating may be required for less reactive alkyl halides, but this can also increase the risk of over-alkylation.

Experimental Protocol: Direct Alkylation of this compound

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.

  • Addition of Alkyl Halide: Add the alkyl halide (1.05 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[2]

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[2]

Table 2: Reagent and Condition Summary for Direct Alkylation

Reagent/ConditionRecommendedRationale
Amine This compoundStarting material
Alkylating Agent Alkyl Halide (1.05 eq.)Source of the alkyl group
Base K₂CO₃ (2.0 eq.)Neutralizes the acid byproduct
Solvent Acetonitrile (MeCN)Good solubility and boiling point
Temperature Room Temperature to 60 °CDependent on alkyl halide reactivity
Reaction Time 4-24 hoursMonitored by TLC or LC-MS
Workflow Visualization: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Mix Amine->Mix Base K₂CO₃ Base->Mix Solvent Acetonitrile Solvent->Mix Alkyl_Halide_Addition Dropwise addition of Alkyl Halide Mix->Alkyl_Halide_Addition Stirring Stirring at RT-60°C Alkyl_Halide_Addition->Stirring Filtration Filter inorganic salts Stirring->Filtration Extraction Aqueous work-up & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the direct alkylation of this compound with an alkyl halide.

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the yield is low, ensure the aldehyde/ketone is of high purity. The addition of a dehydrating agent during imine formation can also improve the yield.

  • Over-alkylation in Direct Alkylation: To minimize the formation of dialkylated products, use a slight excess of the amine, add the alkyl halide slowly, or conduct the reaction at a lower temperature.

  • Difficult Purification: If the product is difficult to purify, consider using a different solvent system for column chromatography or exploring alternative purification techniques such as preparative HPLC.

Conclusion

The N-alkylation of this compound is a valuable tool for generating novel chemical entities for drug discovery. Both reductive amination and direct alkylation are effective methods for this transformation, each with its own advantages and considerations. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the available starting materials. The protocols provided in this guide serve as a starting point for the development of robust and efficient N-alkylation procedures for this promising spirocyclic scaffold.

References

  • Experimental procedure for N-alkylation of primary amines. BenchChem.

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.

  • A Comparative Guide to N-Alkyl Amine Synthesis Routes for Researchers. BenchChem.

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate.

  • Reductive amination. Wikipedia.

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.

  • This compound (C8H15NO). PubChem.

  • This compound. BenchChem.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Application Note & Protocols for the Analytical Purity Assessment of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods for determining the chemical purity of 5-Oxaspiro[3.5]nonan-8-amine, a novel spirocyclic amine with potential applications in pharmaceutical development. As a key building block, ensuring its purity is critical for the consistency of downstream processes and the quality of the final active pharmaceutical ingredient (API). This guide details orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be robust and adhere to the principles outlined in major pharmacopeias and regulatory guidelines, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Analytical Imperative for a Novel Spirocyclic Amine

This compound is a saturated heterocyclic compound featuring a unique spirocyclic system containing an oxetane and a cyclohexane ring, with a primary amine functionality.[6][7][] Such structures are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.[9][10] The purity of such a building block is paramount, as impurities can negatively impact reaction yields, introduce unwanted side products, and potentially confer toxicity in the final drug substance.

This application note is structured to provide not just a set of procedures, but a strategic approach to purity assessment, emphasizing the "why" behind the choice of each analytical technique. A multi-faceted, or orthogonal, approach is essential to build a complete purity profile, as no single method can be expected to identify and quantify all possible impurities.

Potential Impurities in this compound

A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on common synthetic routes for spirocyclic amines, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates.

  • Isomers: Structural or stereoisomers (if the synthesis is not stereospecific).

  • By-products: Resulting from side reactions.

  • Residual Solvents: Solvents used in synthesis and purification.

  • Degradation Products: Formed during storage or handling.

Orthogonal Strategy for Purity Verification

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. This ensures that a wide range of potential impurities with varying physicochemical properties are detected and quantified.

Figure 1: An orthogonal approach to purity assessment ensures comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[1][2][11][12] For a primary amine like this compound, which lacks a strong UV chromophore, derivatization or the use of universal detectors is necessary.[13]

Rationale for Method Development
  • Derivatization: Pre-column derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride introduces a highly responsive chromophore, allowing for sensitive UV or fluorescence detection.[13][14] This is often the preferred approach for quantifying trace-level impurities.

  • Universal Detection: Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. These detectors are independent of the analyte's optical properties and provide a more uniform response for the parent compound and its impurities.[15] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for impurity identification.[16][17]

  • Column Selection: A reversed-phase C18 column is a good starting point. The basic nature of the amine may cause peak tailing on silica-based columns. This can be mitigated by using a mobile phase with a moderate pH (e.g., using a phosphate or acetate buffer) and an end-capped column.

Detailed HPLC Protocol (with Derivatization)

This protocol is based on pre-column derivatization with FMOC-Cl, a common and reliable method for primary amines.[13]

Objective: To separate and quantify this compound from its non-volatile, related impurities.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Boric acid

  • Sodium hydroxide

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • This compound sample

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Derivatization:

    • In an autosampler vial, mix 100 µL of the sample solution with 400 µL of a 0.1 M borate buffer (pH 8.5).

    • Add 500 µL of a 3 mg/mL solution of FMOC-Cl in ACN.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 265 nm

System Suitability: As per ICH Q2(R1) and USP <621> guidelines, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[3][4][12][18]

Data Analysis: Calculate the purity by area percent, assuming equal response factors for the derivatized impurities relative to the main peak. For higher accuracy, relative response factors should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[19][20] It is particularly useful for identifying and quantifying residual solvents and volatile by-products from the synthesis. The amine functionality can interact with the stationary phase, so derivatization may be necessary to improve peak shape and thermal stability.[21]

Rationale for Method Development
  • Direct Injection vs. Derivatization: Direct injection is simpler but may lead to poor peak shape for the primary amine. Derivatization, for instance with trifluoroacetic anhydride (TFAA), can improve chromatographic performance.[20]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for a broad range of analytes.[19]

  • Detection: Mass spectrometry provides both quantification and structural information, which is crucial for identifying unknown impurities.

Detailed GC-MS Protocol

Objective: To identify and quantify volatile impurities and residual solvents.

Materials:

  • Dichloromethane (DCM), GC grade

  • Trifluoroacetic anhydride (TFAA)

  • This compound sample

Procedure:

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 5 mg of the sample into a GC vial.

    • Add 1 mL of DCM and 100 µL of TFAA.

    • Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu

Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[22][23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct measurement of purity against a certified internal standard of known purity.[25][26]

Rationale for Method Development
  • Orthogonality: qNMR is orthogonal to chromatographic methods, as it is based on a different physical principle. This makes it an excellent confirmatory technique.[24]

  • Internal Standard Selection: The internal standard must be stable, non-reactive with the sample, have a known purity, and possess signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Experimental Parameters: Accurate quantification requires careful optimization of NMR parameters, such as a long relaxation delay (D1) to ensure full relaxation of all protons.

Detailed qNMR Protocol

Figure 2: Workflow for quantitative NMR (qNMR) purity determination.

Objective: To determine the absolute mass fraction purity of this compound.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of ≥ 400 MHz.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 times the longest T1 of the protons being integrated. A value of 30-60 seconds is generally sufficient.

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity (P_analyte) is calculated using the following formula:[22]

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: mass

  • P: Purity of the standard

Conclusion and Recommendations

The purity assessment of this compound requires a multi-pronged analytical approach. The combination of a high-resolution separation technique like HPLC for related substances, a specific method like GC-MS for volatile impurities, and an absolute method like qNMR provides a high degree of confidence in the final purity value. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][4][5][27] This rigorous analytical characterization is an indispensable component of the quality control strategy for this novel and valuable chemical building block.

References

  • <621> Chromatography . U.S. Pharmacopeia. [Link]

  • <621> CHROMATOGRAPHY . DSDP Analytics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • USP <621> Chromatography . DSDP Analytics. [Link]

  • <621> Chromatography - Harmonization . U.S. Pharmacopeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]

  • Quality Guidelines . ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • qNMR: A powerful tool for purity determination . RSSL. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap. [Link]

  • Consistency and Purity . Oxford Instruments. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production . Waters. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry . ScienceDirect. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization . MDPI. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Online. [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices . MDPI. [Link]

  • Analytical Method Development . SpiroChem. [Link]

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses . NIH. [Link]

  • Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat . ResearchGate. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. [Link]

  • Gas chromatography of amines as various derivatives . ResearchGate. [Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases . NIH. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . Journal of Food and Drug Analysis. [Link]

  • Kimyasal 15 . ESD MEDİKAL. [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones . PubMed. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines . NIH. [Link]

Sources

Application Note and Protocol: A Scalable Synthesis of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Oxaspiro[3.5]nonan-8-amine, a valuable spirocyclic amine for pharmaceutical and materials science research. The protocol herein details a robust and scalable two-step synthetic route commencing from the commercially available 5-Oxaspiro[3.5]nonan-8-one. The described methodology is designed for facile implementation at the bench scale with clear guidance for adaptation to multi-gram production. This application note is intended for researchers, chemists, and process development professionals in the drug development and chemical synthesis sectors.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic frameworks have garnered considerable attention in modern medicinal chemistry due to their unique three-dimensional architecture.[1] This distinct spatial arrangement of atoms allows for the presentation of functional groups in precise vectors, enhancing molecular interactions with biological targets.[1] The rigid nature of the spirocyclic core can lead to improved binding affinity and selectivity for enzymes and receptors.[1] Furthermore, the incorporation of spirocyclic motifs can confer favorable physicochemical properties to drug candidates, such as increased solubility and metabolic stability.[1][2] this compound, with its embedded oxetane and cyclohexane rings, represents a key building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Strategy: From Ketone to Amine

The selected synthetic pathway for this compound is a two-step process initiated with the commercially available 5-Oxaspiro[3.5]nonan-8-one. The core transformation is the conversion of the ketone to the primary amine via a reductive amination protocol. This method was chosen for its high efficiency, operational simplicity, and scalability.

The overall synthetic transformation is depicted in the workflow below:

Synthetic Workflow Start 5-Oxaspiro[3.5]nonan-8-one Step1 Step 1: Oxime Formation Start->Step1 Hydroxylamine hydrochloride, Sodium acetate Intermediate 5-Oxaspiro[3.5]nonan-8-one oxime Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reducing Agent (e.g., H2/Pd-C) Product This compound Step2->Product

Caption: High-level overview of the synthetic workflow.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentRecommended Grade/Specification
5-Oxaspiro[3.5]nonan-8-one≥95% purity
Hydroxylamine hydrochlorideACS reagent grade, ≥98%
Sodium acetateAnhydrous, ≥99%
Ethanol200 proof, anhydrous
Palladium on carbon (Pd/C)10 wt. % loading, dry
MethanolAnhydrous, ACS grade
Hydrochloric acidConcentrated, 37%
Sodium hydroxidePellets, ≥97%
Diethyl etherAnhydrous, ≥99%
Magnesium sulfateAnhydrous, granular
Rotary evaporatorStandard laboratory grade
High-pressure hydrogenation vesselParr apparatus or similar
NMR spectrometer400 MHz or higher
Mass spectrometerESI or GC-MS
HPLC systemC18 column, UV detector
Step 1: Synthesis of 5-Oxaspiro[3.5]nonan-8-one oxime

This initial step involves the conversion of the parent ketone to its corresponding oxime. Oximation is a reliable and high-yielding reaction.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Oxaspiro[3.5]nonan-8-one (10.0 g, 71.3 mmol).

  • Add ethanol (100 mL) and stir until the ketone has completely dissolved.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (7.43 g, 107 mmol) and sodium acetate (8.77 g, 107 mmol) in water (30 mL).

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly add cold water (100 mL) to precipitate the oxime.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the product under vacuum to afford 5-Oxaspiro[3.5]nonan-8-one oxime as a white solid.

ParameterValue
Typical Yield 90-95%
Purity (by NMR) >98%
Appearance White crystalline solid
Step 2: Reduction of 5-Oxaspiro[3.5]nonan-8-one oxime to this compound

The reduction of the oxime to the primary amine is a critical step. Catalytic hydrogenation is the preferred method for its cleanliness and high yield.

Protocol:

  • In a high-pressure hydrogenation vessel, suspend 5-Oxaspiro[3.5]nonan-8-one oxime (10.0 g, 64.4 mmol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (1.0 g, 10 wt. %).

  • Acidify the mixture with concentrated hydrochloric acid (6.0 mL) to facilitate the reduction.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by GC-MS to confirm the disappearance of the oxime.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (50 mL) and basify to pH >12 with a 50% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid.

ParameterValue
Typical Yield 80-88%
Purity (by HPLC) >97%
Appearance Colorless to pale yellow oil
Molecular Formula C8H15NO[3]
Molecular Weight 141.21 g/mol [3]

Scale-Up Considerations

Scaling the synthesis of this compound from grams to kilograms requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Scale-Up Considerations cluster_0 Key Focus Areas for Scale-Up cluster_1 Mitigation Strategies A Thermal Management A1 Jacketed reactor for temperature control A->A1 Exothermic reactions B Hydrogenation Safety B1 Use of a dedicated hydrogenation autoclave B->B1 Handling of flammable H2 and pyrophoric catalyst C Work-up & Isolation C1 Liquid-liquid extraction optimization C->C1 Phase separation and extraction efficiency D Reagent Stoichiometry D1 Process analytical technology (PAT) D->D1 Maintaining optimal reaction conditions

Caption: Critical considerations for process scale-up.

  • Thermal Management: The oximation step is generally exothermic. On a larger scale, a jacketed reactor is recommended to maintain precise temperature control.

  • Hydrogenation Safety: The use of hydrogen gas under pressure poses significant safety risks. A dedicated, certified high-pressure reactor with appropriate safety features is mandatory. The palladium on carbon catalyst can be pyrophoric and should be handled with care, preferably in a wet state to minimize the risk of ignition.

  • Work-up and Isolation: Large-scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage. Distillation of the final product under reduced pressure may be necessary to achieve high purity.

  • Reagent Handling: The handling of concentrated acids and bases at scale requires appropriate personal protective equipment and engineering controls.

Safety and Hazard Information

It is imperative to consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[4][5][6][7]

  • 5-Oxaspiro[3.5]nonan-8-one: May cause skin, eye, and respiratory irritation.[4]

  • Hydroxylamine hydrochloride: Can be corrosive and toxic if ingested.

  • Palladium on Carbon: Flammable solid and can be pyrophoric, especially when dry.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.

  • Concentrated Hydrochloric Acid and Sodium Hydroxide: Corrosive and can cause severe burns.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and considering the scale-up recommendations, researchers and chemists can efficiently produce this valuable spirocyclic building block for a wide range of applications in drug discovery and materials science. The general approach of synthesizing oxa-spirocycles is a developing field with various methodologies being explored.[2] The principles of scaling up the synthesis of spirocyclic amines are applicable to a broader range of similar targets.[8][9][10]

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (n.d.).
  • Safety Data Sheet. (2024). Fluorochem Ltd.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (2025).
  • (R)-5-Oxaspiro[3.5]nonan-8-amine Chemical Properties - ChemicalBook. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (2021).
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (2019).
  • CAS 1309434-30-7 | this compound - Synblock. (n.d.).
  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. (2025).
  • (R)-5-Oxaspiro[3.5]nonan-8-amine | 2201704-03-0 - ChemicalBook. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.).
  • (8S)-5-oxaspiro[3.5]nonan-8-amine - C8H15NO | CSCS00134834486 - Chemspace. (n.d.).
  • Synthesis method of 2, 5-dioxa-8-azaspiro [ 3.5 ] nonane and salt thereof - Google Patents. (n.d.).
  • This compound (C8H15NO) - PubChemLite. (n.d.).
  • 5-Oxaspiro[3.5]nonan-2-one | C8H12O2 | CID 171035049 - PubChem. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 8-methyl-5-oxaspiro[3.5]nonan-8-amine - Advanced ChemBlocks. (n.d.).
  • This compound | 1309434-30-7 | Benchchem. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Oxaspiro[3.5]nonan-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Oxaspiro[3.5]nonan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental challenges.

Overview of the Synthesis: Reductive Amination of 5-Oxaspiro[3.5]nonan-8-one

The most common and efficient method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 5-Oxaspiro[3.5]nonan-8-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (typically ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine.

The choice of a mild and selective reducing agent is crucial to prevent the premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a widely used and highly effective reagent for this purpose due to its ability to selectively reduce the protonated imine intermediate over the ketone.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and amine source for the synthesis?

A1: The recommended starting material is 5-Oxaspiro[3.5]nonan-8-one. For the synthesis of the primary amine, an excess of an ammonia source is typically used. Ammonium acetate is a good choice as it also acts as a mild acid catalyst to promote imine formation.[4]

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Its mild nature and selectivity for imines over ketones minimize the formation of the corresponding alcohol byproduct, 5-Oxaspiro[3.5]nonan-8-ol.[1][2][3] While other reducing agents like sodium cyanoborohydride can be used, STAB is generally safer and avoids the generation of toxic cyanide waste.[4]

Q3: What are the optimal reaction conditions?

A3: The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature.[2][3] The use of a slight excess of the amine source and the reducing agent is recommended to drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting ketone and the appearance of a new, more polar spot corresponding to the amine product. An amine-specific stain, such as ninhydrin, can be used to visualize the product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Amine
Potential Cause Suggested Solution Scientific Rationale
Incomplete imine formation- Add a catalytic amount of a weak acid like acetic acid. - Use a dehydrating agent such as molecular sieves.Imine formation is an equilibrium process that releases water. Removing water or adding an acid catalyst shifts the equilibrium towards the imine, increasing the concentration of the intermediate to be reduced.[5]
Reduction of the starting ketone- Ensure you are using a selective reducing agent like STAB. - Add the reducing agent portion-wise to maintain a low concentration.Less selective reducing agents like sodium borohydride can reduce the ketone to the corresponding alcohol. STAB is sterically hindered and less reactive, favoring the reduction of the more electrophilic protonated imine.[1][6]
Suboptimal stoichiometry- Use a 1.5 to 2-fold excess of ammonium acetate. - Use a 1.2 to 1.5-fold excess of STAB.An excess of the ammonia source helps to push the imine formation equilibrium forward. A slight excess of the reducing agent ensures complete conversion of the imine intermediate.
Reaction temperature is too low- While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be beneficial if the reaction is sluggish.Increased temperature can help overcome the activation energy barrier for both imine formation and reduction, especially with sterically hindered ketones.[5]
Problem 2: Presence of Significant Impurities
Impurity Identification Mitigation and Removal
5-Oxaspiro[3.5]nonan-8-olA non-polar byproduct, often visible on TLC. Can be confirmed by GC-MS or by comparing with a standard.This arises from the reduction of the starting ketone. Use a more selective reducing agent like STAB and avoid stronger, less hindered reducing agents. It can be separated from the more polar amine product by column chromatography.
Unreacted 5-Oxaspiro[3.5]nonan-8-oneA spot on TLC with a similar polarity to the alcohol byproduct.This indicates an incomplete reaction. Ensure sufficient reaction time and optimal stoichiometry of reagents. Can be removed by column chromatography.
Dialkylation products (secondary amine)More complex to identify by TLC alone. LC-MS would show a higher mass corresponding to the addition of another spirocyclic moiety.This is less common when using a large excess of the ammonia source. If it becomes an issue, consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.

Experimental Protocol: A Representative Procedure

This protocol is a synthesized methodology based on established principles of reductive amination.[2][3][4]

Materials:

  • 5-Oxaspiro[3.5]nonan-8-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • To a solution of 5-Oxaspiro[3.5]nonan-8-one (1.0 eq) in DCE, add ammonium acetate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via an acid-base extraction to yield the pure this compound.

Data Presentation

Parameter Recommended Condition Rationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is effective for reductive aminations with STAB.[2][3]
Amine Source Ammonium AcetateProvides ammonia in situ and acts as a mild acid catalyst.[4]
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for the imine over the ketone.[1][2]
Stoichiometry Ketone:NH₄OAc:STAB = 1:2:1.5Excess amine source drives imine formation; excess reducing agent ensures complete reduction.
Temperature Room TemperatureMild conditions are generally sufficient.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.

Visualizations

Reaction Mechanism

G ketone 5-Oxaspiro[3.5]nonan-8-one imine Imine Intermediate ketone->imine + NH₃, - H₂O amine NH₃ (from NH₄OAc) iminium Iminium Ion imine->iminium + H⁺ product This compound iminium->product + [H⁻] from STAB stab NaBH(OAc)₃ stab->iminium G start Low Yield check_sm Starting material consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Observed check_sm->side_products Yes optimize_time Increase reaction time or temperature incomplete_rxn->optimize_time check_reagents Verify reagent quality and stoichiometry incomplete_rxn->check_reagents identify_impurities Identify impurities (TLC, LC-MS) side_products->identify_impurities alcohol_present Alcohol byproduct present? identify_impurities->alcohol_present yes_alcohol Use more selective reducing agent (STAB) alcohol_present->yes_alcohol Yes no_alcohol Optimize purification alcohol_present->no_alcohol No

Caption: Decision tree for troubleshooting low yield.

Yield Optimization Workflow

G start Initial Reaction Setup monitor Monitor by TLC/LC-MS start->monitor analyze Analyze Yield and Purity monitor->analyze optimize Optimize Conditions analyze->optimize Low Yield/Purity scale_up Scale-up Synthesis analyze->scale_up High Yield/Purity optimize->start Re-run

Caption: Workflow for optimizing reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination of Hindered Ketones.
  • Myers, A. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • ChemicalBook. (n.d.). This compound(1309434-30-7) 1H NMR.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Wang, C., et al. (2018). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Journal of Medicinal Chemistry, 61(15), 6743-6756.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (2021). WO2021143801A1 - Azabicyclic substituted oxaspiro derivative, preparation method therefor and medical use thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Oxaspiro Nonane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of oxaspiro nonane amines. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable scaffolds. The unique three-dimensional structure of oxaspiro nonane amines makes them attractive motifs in drug discovery, offering novel chemical space for modulating biological targets.[1]

However, their synthesis, often involving acid-catalyzed spirocyclization, can be prone to specific side reactions that impact yield, purity, and stereochemical integrity. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of oxaspiro nonane amines.

Q1: What are the most common strategies for synthesizing the oxaspiro nonane amine core?

A1: The construction of the aza-spiroketal core, a key feature of many oxaspiro nonane amines, is typically achieved through intramolecular cyclization of a precursor containing both an amine and a diol or keto-alcohol functionality. A prominent method is an acid-catalyzed intramolecular cyclization, which can be mechanistically similar to the Pictet-Spengler reaction.[2][3][4] This reaction involves the formation of an iminium ion from an amine and a ketone (or a precursor), followed by an intramolecular attack of a hydroxyl group to form the spirocyclic ketal.[5][6] Other modern methods may involve transition-metal-catalyzed reactions, such as those using palladium, rhodium, or cobalt, to construct the spirocyclic framework.[7][8][9]

Q2: Why is acid catalysis so critical, and what are its main drawbacks?

A2: Acid catalysis is crucial for activating the carbonyl group (or a precursor like a ketal) for nucleophilic attack by the amine, leading to the formation of a key iminium ion intermediate.[4][5] This electrophilic intermediate is then trapped intramolecularly by a hydroxyl group to forge the spiroketal. The primary drawback is that the very conditions required for the desired reaction can also promote side reactions. These include dehydration, rearrangements, or epimerization of stereocenters, especially the sensitive anomeric carbon of the spiroketal.[10] Overly harsh acidic conditions (strong acids, high temperatures) can lead to a complex mixture of products.[11]

Q3: How critical is stereocontrol in these syntheses?

A3: Extremely critical. The biological activity of chiral oxaspiro nonane amines is often dependent on the specific stereoisomer. The spirocyclic core can have multiple stereocenters, including the spiro carbon itself. Controlling the stereochemical outcome is a major challenge, as the spiroketal center can be prone to isomerization under acidic conditions, often equilibrating to the most thermodynamically stable product.[10] Achieving kinetic control to access less stable isomers often requires specialized conditions or catalysts.[12][13]

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed breakdown of specific experimental problems, their likely causes, and actionable solutions.

Problem 1: Low Yield of the Desired Oxaspiro Nonane Amine

Q: My reaction consistently results in a low yield of the target product, with a complex mixture of byproducts observed by LC-MS and TLC.

A: This is a classic issue often stemming from suboptimal reaction conditions. The primary culprits are typically incomplete cyclization or product degradation.

Root Cause Analysis & Mitigation Strategies

Potential Cause Explanation Recommended Action & Protocol
Incomplete Iminium Ion Formation The initial condensation between the amine and carbonyl is an equilibrium-driven process. Insufficient acid or the presence of excess water can prevent the complete formation of the necessary iminium ion intermediate.[2][5]Action: Ensure anhydrous conditions. Use a Dean-Stark trap or add molecular sieves. Consider using a slight excess of the carbonyl component to push the equilibrium.[6] Protocol: To a solution of the amino-ketone precursor (1.0 eq) in anhydrous toluene (0.1 M), add freshly activated 4Å molecular sieves. Add trifluoroacetic acid (1.1 eq) and heat the reaction at 80 °C under an inert atmosphere, monitoring by TLC/LC-MS for the disappearance of starting material.
Product Degradation / Rearrangement The spiroketal is susceptible to acid-catalyzed hydrolysis or rearrangement, especially with prolonged reaction times or high temperatures.[10][11] This can reopen the ring or lead to undesired isomeric structures.Action: Reduce reaction temperature and time. Screen milder acid catalysts (e.g., pyridinium p-toluenesulfonate (PPTS), CSA) instead of strong mineral acids like HCl or H₂SO₄. Protocol: Screen the reaction at room temperature using 10 mol% CSA in anhydrous DCM. Monitor hourly. If no reaction occurs, incrementally increase the temperature to 40 °C. Quench the reaction with aqueous NaHCO₃ as soon as the starting material is consumed to prevent product degradation.
Dehydration Side Reaction Under strongly acidic and hot conditions, elimination of water can occur from an intermediate carbocation or the final product, leading to the formation of unsaturated, non-spirocyclic byproducts.Action: Employ lower temperatures and less aggressive acids. The goal is to favor the intramolecular nucleophilic addition (cyclization) over elimination. Protocol: Run the reaction in a non-polar solvent like dichloromethane at 0 °C to room temperature using a Lewis acid catalyst (e.g., BF₃·OEt₂). The Lewis acid can coordinate to the carbonyl, activating it without requiring high proton concentrations that favor elimination.

Workflow for Troubleshooting Low Yield

Stereocontrol start Acyclic Precursor iminium Iminium Intermediate start->iminium Acid kinetic Kinetic Product (Less Stable) iminium->kinetic Low Temp, Short Time thermo Thermodynamic Product (More Stable) iminium->thermo High Temp, Long Time kinetic->thermo Acid, Heat (Equilibration)

Sources

Technical Support Center: Purification of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Oxaspiro[3.5]nonan-8-amine." This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic amine. The inherent structural rigidity and basic nature of this compound can present specific challenges during its purification. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, offering explanations and step-by-step protocols for resolution.

Problem 1: Significant Tailing and Poor Separation During Silica Gel Chromatography

Q: I'm trying to purify this compound using a standard silica gel column, but I'm observing severe tailing of my product spot on TLC and a broad elution profile from the column. What's causing this and how can I fix it?

A: This is a classic issue when purifying amines on silica gel. The root cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to a non-ideal elution profile, characterized by tailing.

To mitigate this, you need to neutralize the acidic sites on the silica gel. Here are a few effective strategies:

  • Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) is a popular choice.[1][2]

    • Protocol: Start by adding 0.1-1% triethylamine to your mobile phase (e.g., for a 99:1 mixture, use 99 mL of your solvent system and 1 mL of Et₃N). You can also use ammonia in methanol (typically a 7N solution) as an alternative.

  • Pre-treat the Silica Gel: You can "deactivate" the silica gel by treating it with a basic solution before packing your column.

    • Protocol: Slurry your silica gel in the chosen mobile phase containing the basic modifier. Let it sit for about an hour, then pack the column as usual. This ensures the stationary phase is fully equilibrated.

  • Consider an Alternative Stationary Phase: If tailing persists, you might need to switch to a different stationary phase.

    • Basic Alumina: Alumina is a basic stationary phase and is often a good choice for the purification of basic compounds.

    • Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography (C18) with a basic mobile phase can provide excellent separation.[1][2]

Method Advantages Disadvantages
Mobile Phase Modifier Simple, effective, uses standard silica gelModifier needs to be removed from the final product
Alternative Stationary Phase Can provide better separation for stubborn casesMay require method development, different selectivity
Problem 2: Low Recovery After Aqueous Work-up

Q: I'm performing an acid-base extraction to isolate my this compound, but my final yield is very low. Where could my product be going?

A: Low recovery during acid-base extraction of amines can be attributed to several factors, often related to incomplete protonation or deprotonation, or the solubility of the amine salt or free base in the "wrong" layer.

Here is a systematic approach to troubleshooting this issue:

  • Ensure Complete Protonation: During the acidic wash (to move the amine into the aqueous layer), the pH of the aqueous phase should be sufficiently low, typically pH < 2. Use a pH meter or pH paper to verify.

  • Thorough Basification: When converting the amine salt back to the free base, ensure the pH of the aqueous layer is high enough, typically pH > 10. This ensures complete deprotonation.

  • Multiple Extractions: Do not rely on a single extraction. Extract the aqueous layer multiple times (at least 3x) with your organic solvent to ensure complete recovery of the free amine.

  • "Salting Out" Effect: The free amine may have some solubility in the aqueous layer. Adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can decrease the solubility of the amine in the aqueous phase and drive it into the organic layer.[1]

Problem 3: Suspected Isomeric Impurities

Q: My analytical data (NMR, LC-MS) suggests the presence of an impurity with the same mass as my product. Could this be a stereoisomer, and how can I separate it?

A: Given the spirocyclic nature of this compound, the formation of diastereomers is a possibility depending on the synthetic route. If your synthesis involves the creation of a new stereocenter, you may have a mixture of isomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. For diastereomers, standard normal or reversed-phase HPLC can often provide sufficient resolution. Method development will be key here, involving screening of different columns and mobile phases.

  • Diastereomeric Salt Formation: You can react your amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization. The purified salt can then be treated with a base to regenerate the pure enantiomer of your amine.

G cluster_0 Diastereomeric Salt Formation & Separation cluster_1 Regeneration of Pure Enantiomer A Racemic Amine Mixture B Add Chiral Acid (e.g., (R)-Mandelic Acid) A->B C Formation of Diastereomeric Salts B->C D Selective Crystallization C->D E Separate Crystals (Filtration) D->E F Mother Liquor D->F G Purified Diastereomeric Salt E->G H Dissolve Purified Salt G->H Proceed with one diastereomer I Basify (e.g., with NaOH) H->I J Extract with Organic Solvent I->J K Pure Enantiomer J->K

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in the synthesis of this compound?

A1: Besides potential stereoisomers, common impurities often stem from the starting materials or side reactions. For instance, if the synthesis involves the reduction of an oxime or a ketone, you might have unreacted starting material or the corresponding alcohol as a byproduct. Incomplete reactions or over-alkylation (if applicable) are also common sources of impurities.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting impurities, even at low levels, and for confirming the molecular weight of the product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the compound is sufficiently volatile and thermally stable.[3]

  • Chiral HPLC: Essential if you need to determine the enantiomeric or diastereomeric purity.

Q3: What are the recommended storage conditions for this compound?

A3: Like many amines, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is advisable to minimize degradation.[4]

Q4: Can I purify this amine by distillation?

A4: While some amines can be purified by distillation, it depends on the thermal stability of the compound and its boiling point. If the boiling point is very high, vacuum distillation is necessary to avoid decomposition.[1] It is crucial to first assess the thermal stability of this compound on a small scale before attempting a large-scale distillation.

G A Crude this compound B Initial Purity Assessment (TLC, LC-MS) A->B C Major Impurities Present? B->C D Yes C->D Yes E No C->E No F Acid-Base Extraction D->F G Silica Gel Chromatography (with Et3N modifier) E->G F->G H Purity Check G->H I Is Purity >95%? H->I J Yes I->J Yes K No I->K No L Final Product J->L M Consider Alternative Methods (e.g., Crystallization, Prep-HPLC) K->M M->G

Caption: A decision-making workflow for the purification of this compound.

References

  • Chemspace. (8S)-5-oxaspiro[3.5]nonan-8-amine.[Link]

  • PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.[Link]

  • Google Patents.Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubChemLite. this compound (C8H15NO).[Link]

  • DOI. Organocatalytic Asymmetric Dearomative Spirocyclization/oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones.[Link]

  • Reddit. Chromotography with free amines?[Link]

  • Scilit. Gas Chromatography and Titrimetry for the Analysis of Certain Medicinal Amines in Aerosols.[Link]

  • PubChemLite. 5-oxaspiro[3.5]nonan-8-one (C8H12O2).[Link]

  • PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride | C8H14ClNO | CID 121553451.[Link]

  • PubChem. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol.[Link]

  • Arctom. CAS NO. 915920-80-8 | 1-Oxaspiro[4.4]nonan-3-amine.[Link]

Sources

Technical Support Center: Diastereoselectivity in Spirocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselectivity challenges in spirocyclic amine synthesis. Spirocyclic amines are privileged scaffolds in medicinal chemistry, offering enhanced three-dimensionality (Fsp3), conformational rigidity, and novel exit vectors for molecular design.[1][2][3] However, the creation of the key spirocyclic stereocenter often presents significant challenges in controlling diastereoselectivity.[4]

This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will delve into the mechanistic reasoning behind these issues and offer field-proven troubleshooting strategies, detailed protocols, and data-driven insights to help you achieve your desired stereochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin diastereoselectivity in the synthesis of spirocyclic amines.

Q1: What are the primary mechanistic strategies for forming spirocyclic amines, and where do diastereoselectivity issues arise?

A1: The most common strategies involve intramolecular cyclization reactions where a nucleophile attacks an electrophilic center, forging the key C-C or C-N bond that creates the spirocenter. Key examples include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine (like tryptamine) onto an electrophilic iminium ion formed in situ from an aldehyde or ketone.[5][6] Diastereoselectivity is determined during the nucleophilic attack of the indole (or other aryl group) onto the iminium ion. The facial selectivity of this attack dictates the relative configuration of the newly formed stereocenters.[6]

  • N-Acyliminium Ion Cyclization: These are powerful reactions for forming nitrogen-containing heterocycles.[7] An N-acyliminium ion, generated from an α-alkoxy lactam or similar precursor, is attacked by a tethered nucleophile (e.g., an aromatic ring or an alkene).[8][9] The diastereoselectivity depends on the preferred conformation of the cyclization precursor, which minimizes steric interactions in the transition state.[10][11]

  • Intramolecular Mannich and Michael Reactions: These reactions involve the intramolecular addition of an enolate or enamine to an imine (Mannich) or an α,β-unsaturated system (Michael). The stereochemical outcome is governed by the geometry of the nucleophile and the facial bias of the electrophile, often influenced by pre-existing stereocenters.

  • Palladium-Catalyzed Cyclizations: Reactions like the intramolecular Mizoroki-Heck reaction can form all-carbon spirocenters with high stereocontrol, often using a chiral auxiliary to direct the facial selectivity of the annulation.[12]

Q2: How does a "chiral auxiliary" differ from a "chiral catalyst" in controlling diastereoselectivity?

A2: Both are used to induce stereoselectivity, but they function differently:

  • A chiral auxiliary is a chiral molecule that is covalently attached to the substrate. It exerts stereocontrol by sterically blocking one face of the molecule, forcing the reagent to attack from the less hindered face. After the reaction, the auxiliary is cleaved to yield the desired product. This is a form of substrate-controlled stereoselection.

  • A chiral catalyst (e.g., a chiral Brønsted acid, Lewis acid, or organocatalyst) is a chiral molecule used in sub-stoichiometric amounts.[13] It creates a chiral environment around the substrate during the key bond-forming step, lowering the activation energy for the formation of one diastereomer over the other. The catalyst is regenerated and can participate in multiple reaction cycles. This is reagent-controlled stereoselection.

Section 2: Troubleshooting Guide

This section is organized by common experimental problems. Each problem is followed by a series of targeted Q&As to diagnose and solve the issue.

Problem Area: Poor or Non-Existent Diastereoselectivity (e.g., 1:1 to 3:1 dr)

Q: My N-acyliminium ion cyclization is yielding a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

A: A low diastereomeric ratio (dr) suggests that the energy difference between the two competing transition states is minimal. You should immediately focus on factors that can amplify these small energy differences:

  • Temperature: This is the most critical and easily adjustable parameter. Lowering the reaction temperature often enhances diastereoselectivity. According to the Gibbs free energy equation (ΔΔG‡ = -RTln(dr)), a smaller temperature (T) magnifies the effect of the activation energy difference (ΔΔG‡) on the diastereomeric ratio. Start by running the reaction at 0 °C, then -20 °C, and if feasible, as low as -78 °C.

  • Solvent: The solvent can influence the conformation of the substrate and the transition state geometry. A change in solvent polarity or coordinating ability can alter the stereochemical outcome.

    • If you are using a non-polar solvent like toluene or DCM, try a more polar or coordinating solvent like THF or acetonitrile.

    • Conversely, if in a polar solvent, test a non-polar alternative. Halogenated solvents can sometimes promote selectivity through specific interactions.

  • Lewis or Brønsted Acid: The nature and stoichiometry of the acid catalyst are paramount.

    • Size: A bulkier acid (e.g., moving from TFA to TsOH) can create a more sterically demanding environment, potentially favoring one transition state.[14]

    • Strength: A stronger acid may lead to a more reactive, less selective intermediate. Experiment with milder acids or even non-acidic conditions if the reaction allows.

Q: I'm performing a Pictet-Spengler reaction to form a spiro-indoline, and the diastereoselectivity is poor. I've tried lowering the temperature with minimal success. What's next?

A: When temperature isn't enough, the issue likely lies with the intrinsic bias of the substrate or the nature of the cyclization intermediate.

  • Switch to a Chiral Catalyst: This is the most powerful approach for inducing selectivity. Chiral phosphoric acids (CPAs) derived from BINOL or SPINOL are exceptionally effective in asymmetric Pictet-Spengler reactions.[5] They act as chiral proton donors, forming a well-organized, hydrogen-bonded transition state with the iminium ion, effectively blocking one face from nucleophilic attack.[15]

  • Modify the Substrate:

    • Nitrogen Protecting Group: The size of the protecting group on the amine can have a profound impact. A larger group (e.g., Boc, Cbz) can restrict conformational freedom and create a stronger facial bias for the incoming nucleophile.

    • Steric Bulk on the Carbonyl Component: Increasing the steric bulk of the aldehyde or ketone partner can also enhance selectivity by creating a more defined approach trajectory for the nucleophile.

Below is a workflow to illustrate the decision-making process for tackling poor diastereoselectivity.

G start Poor Diastereoselectivity (dr < 3:1) temp Decrease Temperature (e.g., RT to 0°C to -78°C) start->temp check1 Improved dr? temp->check1 solvent Screen Solvents (Polar vs. Non-polar) check1->solvent No end Optimized Selectivity check1->end Yes check2 Improved dr? solvent->check2 catalyst Modify Acid Catalyst (Size, Strength) check2->catalyst No check2->end Yes check3 Improved dr? catalyst->check3 substrate Substrate Modification (e.g., Bulky N-Protecting Group) check3->substrate No check3->end Yes chiral_cat Employ Chiral Catalyst (e.g., Chiral Phosphoric Acid) substrate->chiral_cat chiral_cat->end fail Consider Alternate Synthetic Route chiral_cat->fail

Troubleshooting workflow for poor diastereoselectivity.
Problem Area: Difficulty in Separating or Analyzing Diastereomers

Q: My reaction produces a mixture of diastereomers, but they are co-eluting on my standard silica gel column. How can I separate them?

A: Diastereomers have different physical properties and should be separable, but it can be challenging.

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for flash chromatography. A common mistake is to only vary the ratio of a single eluent system (e.g., ethyl acetate/hexanes). Try entirely different systems that offer different selectivities, such as DCM/methanol or using additives like triethylamine (for basic amines) or acetic acid.

    • Stationary Phase: If silica is failing, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reverse-phase chromatography (C18) may be effective.

    • HPLC/SFC: Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolving power than flash chromatography and are standard methods for separating stubborn diastereomers.[16]

  • Crystallization: This can be a highly effective and scalable method for separating diastereomers.[17]

    • Direct Crystallization: Attempt to crystallize the product mixture from various solvents. One diastereomer may be less soluble and crystallize out selectively.

    • Diastereomeric Salt Formation: If your spirocyclic amine is basic, you can react it with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[18][19] These salts often have very different crystallization properties, allowing for the selective precipitation of one salt, which can then be neutralized to recover the pure amine diastereomer.[19][20]

Q: How can I accurately determine the diastereomeric ratio of my product mixture by NMR?

A: Accurate determination of the dr is crucial for reaction optimization.

  • ¹H NMR: The most direct method. Look for well-resolved, non-overlapping proton signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most diagnostic. Integrate the signals corresponding to each diastereomer to determine the ratio.

  • ¹⁹F NMR: If your molecule contains a fluorine atom or you can introduce one via a derivatizing agent (like a trifluoroacetyl group), ¹⁹F NMR can be exceptionally useful. It offers a wide chemical shift range and often provides baseline separation of signals for different diastereomers.

  • Chiral Derivatizing Agents (CDAs): If proton signals overlap, you can react the amine mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a new mixture of diastereomers. The CDA introduces a new chiral environment, which often causes previously overlapping signals in the original diastereomers to become well-resolved in the ¹H or ¹⁹F NMR spectra of the new derivatives.

Parameter Influence on Diastereoselectivity Troubleshooting Action
Temperature Lower T increases the influence of small ΔΔG‡, favoring the lower energy transition state.Decrease temperature incrementally (e.g., 25°C → 0°C → -78°C).
Solvent Affects substrate conformation and transition state solvation/stability.Screen solvents with varying polarity and coordinating ability (e.g., Toluene, DCM, THF, MeCN).
Catalyst/Reagent Steric bulk and electronic properties dictate the transition state environment.Modify the acid catalyst (TFA vs. TsOH), use a chiral catalyst, or alter the stoichiometry.
Substrate Structure Steric hindrance from protecting groups or substituents creates facial bias.Increase the size of N-protecting groups (e.g., from Me to Boc) or other substituents.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Chiral Phosphoric Acid (CPA) Catalyzed Pictet-Spengler Reaction

This protocol is a representative example for achieving high diastereoselectivity and enantioselectivity in the synthesis of spirocyclic amines.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde/Ketone (1.2 eq)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst) (5-10 mol%)

  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (e.g., 0.5 mmol, 1.0 eq) and activated 4 Å molecular sieves.

  • Add anhydrous solvent (e.g., 5 mL of toluene) via syringe.

  • Add the chiral phosphoric acid catalyst (e.g., 0.025 mmol, 0.05 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde or ketone (0.6 mmol, 1.2 eq) dropwise over 5 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic amine.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

Protocol 2: Diastereomeric Salt Resolution of a Spirocyclic Amine

This protocol provides a method for separating a 1:1 mixture of amine diastereomers.

Materials:

  • Diastereomeric mixture of spirocyclic amine (1.0 eq)

  • Chiral resolving agent (e.g., (R,R)-Tartaric Acid) (0.5 - 1.0 eq)

  • Solvent for crystallization (e.g., Ethanol, Methanol, Isopropanol)

Procedure:

  • Dissolve the diastereomeric mixture of the amine (e.g., 1.0 g) in a minimal amount of warm solvent (e.g., 20 mL of ethanol).

  • In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 eq of (R,R)-tartaric acid) in the same solvent, warming if necessary.

  • Slowly add the resolving agent solution to the amine solution while stirring. A precipitate may form immediately.

  • If no precipitate forms, slowly cool the solution to room temperature, and then to 0-4 °C. If needed, induce crystallization by scratching the flask or adding a seed crystal.

  • Allow the mixture to stand for several hours or overnight to maximize crystal formation.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. This is your "Crop 1."

  • Concentrate the mother liquor to obtain "Crop 2," which will be enriched in the other diastereomeric salt.

  • To recover the free amine, suspend the crystalline salt (Crop 1) in water and basify with a strong base (e.g., 2M NaOH) until the pH is >11.

  • Extract the free amine with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield one diastereomer of the spirocyclic amine in high purity.

References

  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul
  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles.
  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters.
  • How to separate two diastereomeric amines?. Chemistry Stack Exchange.
  • The Pictet-Spengler Reaction Upd
  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters.
  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems rel
  • SPIROCYCLIZATION OF AN N-ACYLIMINIUM ION WITH SUBSTITUTED PYRIDINE. HETEROCYCLES.
  • Novel spiro cyclisations of N-acyliminium ions involving an arom
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters.
  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. The Journal of Organic Chemistry.
  • Strategies for chiral separation: from racem
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
  • Exploring Enantioselective Pictet-Spengler Reactions. Sigma-Aldrich.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.

Sources

Technical Support Center: Optimization of Coupling Conditions for Hindered Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of coupling reactions involving sterically hindered spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming C-N bonds with these unique and increasingly important structural motifs. Spirocyclic amines, characterized by their rigid, three-dimensional structures, are prevalent in modern pharmaceuticals due to their ability to confer improved metabolic stability, solubility, and target engagement. However, the very steric bulk that provides these desirable properties also presents significant synthetic hurdles, particularly in palladium-catalyzed cross-coupling reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of coupling these challenging substrates.

Part 1: Troubleshooting Guide for C-N Cross-Coupling Reactions

The most common challenge in the N-arylation of hindered spirocyclic amines is low to no conversion. This section provides a systematic approach to diagnosing and resolving these issues, focusing on the widely-used Buchwald-Hartwig amination.

Problem 1: Low or No Conversion of Starting Materials

This is the most frequent issue and can be attributed to several factors related to the catalyst system and reaction environment.

Initial Diagnostic Checks:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that the reaction was set up under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) and that all solvents and liquid reagents were properly degassed using methods like freeze-pump-thaw or sparging.[1]

  • Reagent Quality: Verify the purity and integrity of all reagents. The palladium precatalyst, phosphine ligand, base, and aryl halide must be of high purity. Amine starting materials should be free of ammonium salts. Solvents must be anhydrous.

Systematic Optimization Workflow:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The choice of ligand, base, and solvent are critically interdependent.

`dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Caption: Systematic workflow for troubleshooting low-yield C-N couplings.

For hindered spirocyclic amines, the ligand choice is paramount. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center.

  • Why it Matters: The steric profile of the phosphine ligand directly influences the geometry and reactivity of the palladium complex, affecting both the rate of oxidative addition and the crucial C-N bond-forming reductive elimination step.[2][3] For hindered substrates, bulky, electron-rich biaryl phosphine ligands are generally required to facilitate the difficult reductive elimination step.[1]

  • Recommended Action:

    • Initial Choice: For many hindered secondary amines, including spirocycles, RuPhos and BrettPhos are excellent starting points due to their proven efficacy.[4]

    • Alternative Ligands: If initial choices fail, consider switching to a different class of ligand. Josiphos-type ligands (e.g., CyPF-tBu) are known to be highly effective for coupling sterically demanding primary and secondary amines and can sometimes outperform biaryl phosphine ligands.[5] N-heterocyclic carbenes (NHCs) like IPr can also be effective, particularly with less reactive aryl chlorides.[6]

Ligand ClassRecommended LigandsKey Strengths for Hindered Spirocycles
Dialkylbiaryl Phosphines RuPhos, BrettPhos, XPhosGeneral robustness, high activity, good performance with a wide range of secondary amines.[4]
Josiphos-type Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineExcellent for monoarylation of primary amines and effective for challenging secondary amines.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrHigh thermal stability, effective for coupling aryl chlorides.[6]

The base plays a multifaceted role, including deprotonating the amine (or the palladium-amine complex) and facilitating the regeneration of the active catalyst.[7]

  • Why it Matters: The strength and solubility of the base can dramatically affect the reaction rate and outcome. A base that is too weak may not facilitate deprotonation efficiently, while a base that is too strong could lead to decomposition of sensitive functional groups on either coupling partner.[1] The use of soluble organic bases can sometimes mitigate issues seen with heterogeneous inorganic bases.[7][8]

  • Recommended Action:

    • Strong Bases (First Choice): Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for hindered amine couplings. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic option.

    • Weaker Bases (for Sensitive Substrates): If your substrates contain base-sensitive functional groups (e.g., esters, nitriles), switch to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][9] Be aware that using a weaker base may require a higher reaction temperature.

    • Soluble Organic Bases: For reactions where solubility is an issue or for achieving homogeneous conditions, consider using an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). However, be aware that DBU can sometimes inhibit the catalyst, and its concentration may need to be carefully controlled.[7][8]

  • Why it Matters: The solvent must dissolve the reactants and catalyst system to a reasonable extent. Aprotic, non-polar to moderately polar solvents are typically preferred. Temperature provides the energy to overcome the activation barriers of the catalytic cycle. Microwave heating can be particularly effective in rapidly screening conditions and driving difficult couplings to completion.[10][11]

  • Recommended Action:

    • Standard Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[12]

    • Microwave Irradiation: For particularly stubborn couplings, microwave heating at temperatures between 120-150 °C for short periods (10-30 minutes) can dramatically improve yields where conventional heating fails.[10][11][13] This is often due to efficient and rapid heating that can overcome high activation barriers.

Problem 2: Observation of Significant Side Products

The formation of side products can deplete starting materials and complicate purification.

  • Hydrodehalogenation of the Aryl Halide:

    • Symptom: The aryl halide is consumed, but the major product is the corresponding arene (Ar-H) instead of the desired arylamine.

    • Cause: This often arises from a competing β-hydride elimination pathway, especially with amines bearing β-hydrogens.

    • Solution: The choice of ligand is critical to suppress this pathway. Bulky biaryl phosphine ligands are designed to favor reductive elimination over β-hydride elimination.

  • Homocoupling of the Aryl Halide:

    • Symptom: Formation of a biaryl (Ar-Ar) product.

    • Cause: This can occur if the oxidative addition is efficient but the subsequent steps of the catalytic cycle are slow.

    • Solution: Ensure a rigorously inert atmosphere. Re-evaluate the ligand and base combination to accelerate the amination pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: My spirocyclic amine is particularly bulky (e.g., a derivative of spiro[5.5]undecane). Are there any special considerations?

A: Yes. For extremely bulky spirocycles, steric hindrance can become the dominant issue. You may need to employ ligands specifically designed for highly hindered substrates. Consider using the most sterically demanding Buchwald ligands (e.g., AdBrettPhos) or Josiphos-type ligands.[5] Additionally, higher reaction temperatures (100-120 °C with conventional heating, or up to 150 °C with microwave irradiation) and longer reaction times may be necessary.

Q2: I am attempting an intramolecular Buchwald-Hartwig reaction to form a spirocycle, but it is not working. What should I try?

A: Intramolecular couplings follow the same general principles but are highly dependent on the ability of the molecule to adopt a conformation that allows for the C-N bond formation. If the reaction is failing, consider that the desired ring size may be unfavorable. Ensure you are using a catalyst system known to promote challenging cyclizations. An unusual intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines has been described to access spiro[indoline-2,3′-piperidine] derivatives, showcasing that non-traditional approaches can be successful.[14]

Q3: Are there alternatives to the Buchwald-Hartwig amination for these substrates?

A: Yes, the Ullmann condensation is a copper-catalyzed C-N coupling reaction that can be an effective alternative.[15][16] While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols often use ligands (such as amino acids or diamines) that allow the reaction to proceed under milder conditions.[1][16] This method can sometimes be successful where palladium-catalyzed methods fail, especially with electron-deficient aryl halides.

`dot digraph "Reaction_Mechanisms" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Caption: Simplified catalytic cycles for C-N bond formation.

Q4: My reaction involves an amide coupling to a hindered spirocyclic amine, not a C(sp²)-N coupling. Are the principles the same?

A: While both involve forming a C-N bond, the mechanisms and optimal conditions are different. Amide coupling involves the activation of a carboxylic acid. For sterically hindered amines, standard amide coupling reagents (like EDC/HOBt) often fail.[17] More potent coupling reagents such as HATU, HBTU, or PyBOP are required.[17] An alternative strategy is the in situ formation of a highly reactive acyl fluoride from the carboxylic acid, which can then react with the hindered amine, often at elevated temperatures.[11][18][19]

Part 3: Key Experimental Protocols

The following protocols provide robust starting points for the coupling of hindered secondary spirocyclic amines. Note: These are general procedures and may require optimization for your specific substrates. All manipulations should be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere.

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Biaryl Phosphine Ligand

This protocol is adapted from established methodologies for the coupling of challenging secondary amines.[4]

Materials:

  • Aryl Halide (1.0 equiv)

  • Hindered Spirocyclic Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to make a 0.2 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, hindered spirocyclic amine, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Protocol for Challenging Couplings

This protocol is beneficial for particularly unreactive or sterically demanding substrates.[10][11]

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vial.

Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), hindered spirocyclic amine (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., tert-butanol or benzotrifluoride) to achieve the desired concentration (typically 0.2-0.5 M).[10]

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (start with 15-30 minutes), with stirring.

  • After the allotted time, cool the vial to room temperature using a compressed air stream.

  • Work up and purify the product as described in Protocol 1.

References

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available at: [Link]

  • Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PubMed. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sterically controlled, palladium-catalyzed intermolecular amination of arenes. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at: [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT DSpace. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science. Available at: [Link]

  • A Mechanistic Analysis of the Palladium-Catalyzed Formation of Branched Allylic Amines Reveals the Origin of the Regio- and Enantioselectivity through a Unique Inner-Sphere Pathway. PubMed. Available at: [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]

  • Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. ResearchGate. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT DSpace. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Aerobic Oxidative Spirocyclization of Alkyl Amides with Maleimides via β-C(sp3)-H Activation. PubMed. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Selective synthesis of functionalized spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] by Lewis acid catalyzed reactions of acetylenedicarboxylate, arylamines, and isatins. PubMed. Available at: [Link]

Sources

"5-Oxaspiro[3.5]nonan-8-amine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this unique spirocyclic amine. As a molecule of interest in medicinal chemistry, understanding its stability profile is critical for ensuring data integrity and the successful development of novel therapeutics. Spirocyclic scaffolds are often employed to enhance metabolic stability and solubility, but like any compound, they possess specific liabilities that must be understood.[1][2] This guide provides practical, field-proven insights into identifying and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

While this compound is generally stable at room temperature when stored in a sealed container away from light and moisture, its primary amine and cyclic ether functional groups present potential liabilities. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.

Q2: I'm observing a new, more polar impurity in my aged sample of this compound by reverse-phase HPLC. What could it be?

A common degradation pathway for primary amines is oxidation.[3][4] The formation of a more polar impurity suggests the potential formation of the corresponding hydroxylamine or N-oxide. To confirm this, we recommend analysis by LC-MS, as these species will exhibit a characteristic mass increase of +16 amu (for the N-oxide) or +16 amu (for the hydroxylamine) from the parent mass of this compound (141.21 g/mol ).

Q3: My NMR spectrum of a sample that was left on the benchtop shows some minor new peaks. How can I identify the degradant?

Besides oxidation, primary amines can react with atmospheric CO2, especially in the presence of moisture, to form a carbamate salt. This may not be readily observable by LC-MS depending on the method. 1H and 13C NMR spectroscopy would be valuable in this case to identify the characteristic signals of the carbamate moiety. A fresh, properly stored sample should be used as a reference.

Q4: How should I properly store this compound to ensure its long-term stability?

For optimal long-term stability, we recommend storing this compound under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).

  • Container: In a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the initial material is of high purity, as impurities can sometimes catalyze degradation.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Inconsistent Potency in Biological Assays Degradation of the compound in the assay medium.Perform a time-course stability study of the compound in the assay buffer. Analyze samples at different time points by HPLC to quantify the parent compound. Consider adjusting the buffer pH or adding antioxidants if degradation is observed.
Appearance of Multiple Peaks in HPLC After Work-up Degradation during the experimental work-up (e.g., acid/base extraction).Minimize exposure to harsh pH conditions. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the sample. Analyze the sample at each step of the work-up to pinpoint where the degradation is occurring.
Low Recovery from a Formulation Study Interaction with excipients or degradation due to formulation conditions (e.g., heat, moisture).Conduct a compatibility study with individual excipients. Perform a forced degradation study on the formulation to identify potential degradation products and pathways.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[6]

Experimental Protocol: Forced Degradation of this compound

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for analysis. Quenching the reaction with a dilute sodium bisulfite solution may be necessary before injection.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound into a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

3. Analytical Method: A stability-indicating HPLC method is crucial. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point. Detection by both UV-Vis (diode array detector) and mass spectrometry (MS) is highly recommended to aid in the identification of degradation products.[7][8]

Data Summary Table for Forced Degradation
Stress Condition Time % Degradation (Hypothetical) Major Degradation Products (Hypothetical m/z) Potential Identity
1M HCl, 60°C24h15%158.1 (M+H)+Ring-opened product
1M NaOH, 60°C24h<5%-Stable
3% H2O2, RT8h20%158.1 (M+H)+N-oxide or hydroxylamine
80°C, Solid48h<2%-Stable
Photolytic24h8%156.1 (M-H)+Dehydrogenated product

Visualizing Degradation Pathways and Workflows

Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A This compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-DAD Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H I Identify Degradants H->I J Elucidate Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for forced degradation and stability-indicating method development.

Hypothetical Oxidative Degradation Pathway

G Parent This compound (m/z 142.1 [M+H]+) Oxidizing_Agent [O] Parent->Oxidizing_Agent Product1 N-Oxide Derivative (m/z 158.1 [M+H]+) Oxidizing_Agent->Product1 Pathway A Product2 Hydroxylamine Derivative (m/z 158.1 [M+H]+) Oxidizing_Agent->Product2 Pathway B

Caption: Potential oxidative degradation pathways for this compound.

Hypothetical Acid-Catalyzed Hydrolysis

G Parent This compound Acid H+, H2O Parent->Acid Intermediate Protonated Ether Acid->Intermediate Product Ring-Opened Diol-Amine (m/z 160.1 [M+H]+) Intermediate->Product Ring Opening

Caption: Postulated acid-catalyzed ring-opening of the ether moiety.

References

  • Nakamiya, K., Hashimoto, S., Ito, H., Edmonds, J. S., & Morita, M. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 71(3), 1254–1258. [Link]

  • Nakamiya, K., Hashimoto, S., Ito, H., Edmonds, J. S., & Morita, M. (2005). Degradation of 1,4-dioxane and cyclic ethers by an isolated fungus. Applied and Environmental Microbiology, 71(3), 1254-1258. [Link]

  • N.M., N., Hong, V.C., Phak, C.Z. and Naim, Z. (2020) CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Journal of Analytical Sciences, Methods and Instrumentation, 10, 78-95. [Link]

  • Sharma, G. et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Ge, X., Wexler, A. S., & Zhang, S. (2011). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 45(15), 6394–6400. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Ge, X., Wexler, A. S., & Zhang, S. (2011). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 45(15), 6394-6400. [Link]

  • Thompson, R. (n.d.). Degradation of Cyclic Ethers by Microorganisms Isolated from Contaminated Groundwater. Battelle. [Link]

  • Oka, T., et al. (2021). Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Omega. [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm. [Link]

  • Cuzuel, V., et al. (2014). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples. Oil & Gas Science and Technology. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Whyte, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Wang, W., et al. (2020). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs. [Link]

  • Bollini, M., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. [Link]

  • I.J.S.D.R. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. [Link]

  • Rullière, P., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). [Link]

  • Meyers, F. et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Rapolu, R., et al. (2013). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). Proposed bacterial degradation pathways of natural estrogens. NMR,... [Link]

  • Cherney, R. J., et al. (2015). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Organic Letters. [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

Sources

Troubleshooting poor solubility of "5-Oxaspiro[3.5]nonan-8-amine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Oxaspiro[3.5]nonan-8-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this promising scaffold in their experimental work. Poor aqueous solubility is a common hurdle in drug discovery, and this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges.

The unique architecture of the 5-oxaspiro[3.5]nonane moiety, which incorporates an oxygen atom into a spirocyclic system, is intentionally designed to improve physicochemical properties compared to purely carbocyclic analogs.[1][2][3] This "escape from flatland" strategy introduces three-dimensionality, which can enhance metabolic stability and permeability.[1] Critically, the ether oxygen acts as a hydrogen bond acceptor and reduces lipophilicity, which often leads to significant improvements in aqueous solubility.[3] However, as with any chemical series, derivatization can dramatically alter these favorable properties, leading to experimental challenges.

This guide will walk you through the underlying causes of poor solubility for your specific derivatives and provide a logical, step-by-step framework for addressing them.

Frequently Asked Questions (FAQs)

Q1: Why is my N-substituted this compound derivative insoluble in aqueous buffer (e.g., PBS, pH 7.4)?

Answer: While the parent 5-oxaspiro[3.5]nonane scaffold is designed for improved solubility, the physicochemical properties of your final derivative are heavily influenced by the nature of the substituent (R-group) attached to the amine.

  • Increased Lipophilicity: If your substituent is a large, non-polar group (e.g., a multi-ring aromatic system, a long alkyl chain), it will likely increase the molecule's overall lipophilicity (LogP). This makes it energetically unfavorable for the molecule to dissolve in a polar solvent like water.

  • Crystal Packing: Aromatic and planar substituents can lead to strong crystal lattice packing (π-stacking). The energy required to break apart this stable crystal structure and solvate the individual molecules may be too high, resulting in low solubility.

  • Loss of Basic Center: If the amine has been converted to a non-basic functional group (e.g., an amide, sulfonamide), you lose the ability to protonate it. The primary amine of the parent scaffold is basic and will be protonated at physiological pH. This positive charge dramatically enhances interaction with water molecules.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into aqueous assay buffer. What's happening?

Answer: This is a classic sign of a compound "crashing out" of solution. Your derivative is likely highly soluble in the neat organic solvent (DMSO) but has very low thermodynamic solubility in the final aqueous buffer composition. The DMSO acts as a co-solvent, but once its concentration is lowered below a certain threshold (typically <1-5% in assays), it can no longer keep your compound dissolved. You are observing the compound precipitating out as it reaches its solubility limit in the aqueous environment.

Q3: Should I expect the hydrochloride salt of my derivative to be more soluble?

Answer: Yes, absolutely. For any derivative that retains a basic amine, forming a salt (such as a hydrochloride salt) is one of the most effective and common strategies to dramatically increase aqueous solubility.[4] The salt form is pre-ionized, meaning it does not need to be protonated by the solvent. This ionic character significantly enhances its interaction with polar water molecules. Many spirocyclic amines are supplied as HCl salts for this very reason.

Q4: How does the "oxa" component of the spirocycle specifically help with solubility?

Answer: The oxygen atom in the tetrahydropyran ring provides two key advantages:

  • Reduced Lipophilicity: Oxygen is more electronegative than carbon and introduces polarity into the scaffold, lowering its overall lipophilicity (LogP) compared to an all-carbon spiro[3.5]nonane equivalent.

  • Hydrogen Bond Acceptor: The lone pairs of electrons on the ether oxygen can act as hydrogen bond acceptors, allowing for favorable interactions with water molecules.

Research has demonstrated this effect quantitatively. In a study comparing analogous spirocyclic compounds, the introduction of an oxygen atom into the spirocyclic unit led to a dramatic, up to 40-fold, improvement in aqueous solubility.[3]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues, follow this logical progression of troubleshooting steps. Start with the simplest and most common solutions before moving to more complex formulation strategies.

Workflow for Troubleshooting Poor Solubility

G cluster_0 Phase 1: Initial Assessment & Simple Fixes cluster_1 Phase 2: Co-Solvent & pH Adjustment cluster_2 Phase 3: Advanced Formulation A Compound precipitates in aqueous buffer B Is the amine basic (pKa > 7.5)? A->B C Convert to Hydrochloride Salt B->C Yes E Systematic Co-Solvent Screening B->E No (e.g., amide) Proceed to Phase 2 D Re-test solubility of salt form C->D G Is solubility sufficient? F Test DMSO, Ethanol, PEG 400, etc. (at 1-10% final concentration) E->F F->G H pH Adjustment Scan G->H No J Complexation with Cyclodextrins G->J No, or co-solvent is not permissible I Test buffers from pH 4.0 to 6.5 (for basic amines) H->I K Use HP-β-CD or SBE-β-CD J->K L Lipid-Based Formulations K->L If still insufficient or for in vivo M For highly lipophilic derivatives (e.g., for in vivo studies) L->M

Caption: A logical workflow for addressing solubility issues.

Phase 1: Chemical Modification (Salt Formation)

Issue: Your freebase amine derivative has poor aqueous solubility.

Causality: The neutral form of the amine is significantly less polar than its protonated, cationic form. By forming a salt, you ensure the compound is already in its most water-soluble, ionic state.

Protocol 1: Conversion to Hydrochloride (HCl) Salt

  • Dissolution: Dissolve your purified freebase derivative in a minimal amount of a suitable organic solvent in which it is soluble (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane). Add the acid dropwise until precipitation of the salt is complete. A slight excess can be used to ensure full conversion.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with the solvent used for the dissolution step (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white or off-white solid under high vacuum to remove all residual solvent.

  • Validation: Confirm salt formation via analytical methods (e.g., melting point, NMR, or elemental analysis). The resulting HCl salt should be stored in a desiccator, as some salts can be hygroscopic.

Phase 2: Solvent System Optimization (Co-solvents & pH)

Issue: The compound (either freebase or salt) still shows limited solubility in the final aqueous buffer for your in vitro assay.

Causality: The bulk solvent is still too polar for your molecule. A co-solvent reduces the overall polarity of the solvent system, making it more favorable for the solute. For basic amines, lowering the pH ensures complete protonation, maximizing solubility.

Protocol 2: Systematic Co-Solvent and pH Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% DMSO.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • N-Methyl-2-pyrrolidone (NMP)

  • Screening Matrix: Create a screening matrix. Test final co-solvent concentrations of 1%, 2%, 5%, and 10% in your target aqueous buffer (e.g., PBS pH 7.4).

    • Example: To make a 100 µL final solution with 5% ethanol, mix 5 µL of ethanol, your DMSO stock (e.g., 1 µL for a 1:100 dilution), and 94 µL of PBS.

  • pH Adjustment (for basic amines): If co-solvents are insufficient or not allowed in your assay, test the solubility in a range of buffers with different pH values. Since the amine is basic, solubility will increase at lower pH. Test buffers at pH 6.5, 6.0, 5.5, and 5.0.

  • Observation: After preparing the solutions, vortex them thoroughly and let them stand at room temperature for at least one hour. Visually inspect for any signs of precipitation (haziness, Tyndall effect, or visible particles). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.

Data Presentation: Impact of the "Oxa" Scaffold on Solubility

The following table presents experimental data adapted from Fominova, K. et al., which clearly demonstrates the significant positive impact of incorporating an oxygen atom into the spirocycle on aqueous solubility.[3]

Compound StructureAnalog TypeKinetic Aqueous Solubility (µM) in PBS (pH 7.4)Fold Increase vs. Spirocycle
Carbocyclic (Non-Spiro)~10 µM-
Spirocyclic (All-Carbon)9 µM1x
Oxa-Spirocyclic 360 µM 40x

Note: Structures are representative examples to illustrate the scaffold types compared in the cited study.

Phase 3: Advanced Formulation Strategies

Issue: Your derivative remains poorly soluble even with co-solvents, or you require a formulation for in vivo studies where organic co-solvents must be minimized.

Causality: For highly lipophilic or crystalline compounds, more advanced techniques are needed to either encapsulate the molecule in a hydrophilic shell or present it in a pre-dissolved state.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is itself water-soluble.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high water solubility and low toxicity.

  • Methodology: Prepare solutions of your target buffer containing increasing concentrations of the cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v). Add your compound (from a DMSO stock) to these solutions and determine the concentration at which it remains soluble. This is known as a phase solubility study.

Strategy 2: Lipid-Based Formulations

For highly lipophilic derivatives intended for oral dosing in animal studies, lipid-based formulations can be highly effective. These systems solubilize the compound in a lipid/surfactant mixture, which can then form emulsions or micelles in the gastrointestinal tract, aiding absorption.

  • Common Vehicles: A common starting point is a mixture of oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-solvents (e.g., ethanol, PEG 400).

References

  • BenchChem. (2025). Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294–11300. DOI:10.1039/D1SC03615G. Available at: [Link]

  • Taylor & Francis Online. (2018). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Oxaspiro[3.5]nonan-8-amine. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges in preparing this compound?

A1: The synthesis of spirocyclic compounds like this compound often presents challenges in achieving high yields and controlling stereochemistry.[1][2] Key difficulties can include incomplete reaction conversion, the formation of side products, and achieving the desired diastereoselectivity.[1] The inherent three-dimensionality and potential ring strain in spirocycles can influence reaction kinetics and thermodynamic outcomes.[3][4]

Q2: I'm observing a complex mixture in my crude reaction product. What are the likely impurities?

A2: Impurities in the synthesis of this compound can arise from several sources. These may include unreacted starting materials, byproducts from side reactions such as elimination or intermolecular condensation, and diastereomers of the target compound.[5] The quality of your starting materials is also crucial, as impurities present in them can carry through or interfere with the reaction.[1]

Q3: What analytical techniques are best suited for monitoring the reaction and purity of this compound?

A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For detailed analysis of the crude and purified product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying components.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and can help identify impurities, including diastereomers.[8]

Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?

A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for all reagents and solvents used in the synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Probable Causes:

  • Insufficient Reactivity: The nucleophilic or electrophilic centers may not be sufficiently activated under the chosen reaction conditions.[2]

  • Catalyst Inefficiency: If a catalyst is used, it may be poisoned by impurities or may not be optimal for the specific transformation.[1]

  • Unfavorable Reaction Conditions: The temperature, pressure, or reaction time may not be optimized to favor product formation.

  • Product Decomposition: The desired spirocyclic amine may be unstable under the reaction or workup conditions.[1]

Proposed Solutions:

  • Reagent Activation: Consider using a stronger base or acid to enhance the reactivity of your starting materials. The choice of solvent can also significantly impact reactivity.[2][5]

  • Catalyst Screening: If applicable, screen a variety of catalysts and ligands to find the most effective combination for your specific reaction.[1]

  • Reaction Optimization: Systematically vary the reaction temperature, time, and concentration to identify the optimal conditions. A Design of Experiments (DoE) approach can be beneficial.

  • Workup Modification: If product decomposition is suspected, consider using milder workup procedures, such as adjusting the pH or minimizing exposure to high temperatures.[1]

Problem 2: Presence of Starting Materials in the Final Product

Probable Cause:

  • Incomplete Reaction Conversion: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or an equilibrium that disfavors complete conversion.

Proposed Solutions:

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion, but be mindful of potential side reactions or product decomposition.

  • Reagent Stoichiometry: Adjusting the stoichiometry of the reagents, for instance, by using a slight excess of one reactant, can help to consume the limiting reagent completely.[1]

Problem 3: Formation of Diastereomers

Probable Cause:

  • Lack of Stereochemical Control: The reaction conditions may not provide sufficient facial selectivity during the formation of the new stereocenter.

Proposed Solutions:

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state and, therefore, the diastereoselectivity.[1]

  • Chiral Catalysts/Auxiliaries: Employing chiral catalysts or auxiliaries can induce facial bias and lead to the preferential formation of one diastereomer.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Chromatographic Separation: If diastereomers are formed, they can often be separated by careful column chromatography.

Experimental Protocols

Protocol 1: General Purification of this compound by Acid-Base Extraction

This protocol is effective for separating the basic amine product from non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous phase. Repeat the extraction 2-3 times.

  • Separation of Organic Impurities: Combine the aqueous layers. The organic layer contains non-basic impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

  • Product Extraction: Extract the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography

Column chromatography is useful for separating the desired product from impurities with different polarities, including diastereomers.

  • Stationary Phase: Use silica gel as the stationary phase. To prevent product loss due to the basicity of the amine, the silica gel can be pre-treated with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent).

  • Eluent System: A common eluent system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased to elute the compounds. A small percentage of triethylamine or ammonia in the eluent can improve peak shape and recovery.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypePotential SourceRecommended Analytical Method
Unreacted Starting MaterialsIncomplete reactionGC-MS, LC-MS, NMR
DiastereomersLack of stereocontrolChiral HPLC, NMR
Ring-Opened ByproductsAcid or base-catalyzed decomposition of the oxetane ringLC-MS, NMR
Intermolecular Reaction ProductsCompeting side reactionsLC-MS, NMR
Solvent AdductsReaction with the solventGC-MS, LC-MS, NMR

Visualizations

General Workflow for Synthesis and Purification

Start Starting Materials Reaction Spirocyclization Reaction Start->Reaction Reagents, Solvent, Catalyst Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography/Extraction) Crude->Purification Analysis Purity Analysis (NMR, LC-MS, GC-MS) Purification->Analysis Final Pure this compound Analysis->Final Start Low Product Yield CheckConversion Reaction Complete? Start->CheckConversion OptimizeTimeTemp Increase Reaction Time/Temp CheckConversion->OptimizeTimeTemp No CheckPurity Starting Material Purity OK? CheckConversion->CheckPurity Yes OptimizeTimeTemp->CheckConversion PurifySM Purify Starting Materials CheckPurity->PurifySM No ScreenConditions Screen Catalysts/Solvents CheckPurity->ScreenConditions Yes PurifySM->ScreenConditions CheckWorkup Product Loss During Workup? ScreenConditions->CheckWorkup ModifyWorkup Modify Workup Procedure CheckWorkup->ModifyWorkup Yes Success Yield Improved CheckWorkup->Success No ModifyWorkup->Success

Caption: A decision tree to troubleshoot low product yield in spirocyclization reactions.

Potential Side Reaction: Intermolecular vs. Intramolecular

Precursor Acyclic Precursor Intramolecular Intramolecular Cyclization (Favored at High Dilution) Precursor->Intramolecular Desired Pathway Intermolecular Intermolecular Reaction (Favored at High Concentration) Precursor->Intermolecular Side Reaction Product This compound Intramolecular->Product Dimer Dimer/Polymer Intermolecular->Dimer

Caption: Competing intramolecular (desired) and intermolecular (undesired) reaction pathways.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Spirocycle Formation.
  • Chemspace. (n.d.). (8S)-5-oxaspiro[3.5]nonan-8-amine.
  • ResearchGate. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Wikipedia. (n.d.). Oxetane.
  • Metrohm. (n.d.). Amine Treatment.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ChemicalBook. (n.d.). (R)-5-Oxaspiro[3.5]nonan-8-amine.
  • ChemicalBook. (n.d.). (R)-5-Oxaspiro[3.5]nonan-8-amine Chemical Properties.
  • Chemical Science (RSC Publishing). (2021). Oxa-spirocycles: synthesis, properties and applications.
  • PubChemLite. (n.d.). This compound (C8H15NO).
  • Advanced ChemBlocks. (n.d.). 8-methyl-5-oxaspiro[3.5]nonan-8-amine.
  • Benchchem. (n.d.). This compound.
  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
  • Biosynth. (n.d.). This compound.
  • PMC - NIH. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • PMC - PubMed Central - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn..
  • PMC - NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • PMC - NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • PubChem. (n.d.). 5-Azaspiro[3.5]nonan-8-one hydrochloride.

Sources

Technical Support Center: Optimizing Chiral HPLC Resolution for 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and systematic protocols to tackle the challenges of separating the enantiomers of 5-Oxaspiro[3.5]nonan-8-amine. This spirocyclic primary amine presents unique challenges due to its rigid structure and basic nature, often leading to issues with peak shape and resolution. This document is structured to provide both quick answers and in-depth troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning method development for this analyte.

Q1: What is the biggest challenge in separating the enantiomers of a basic amine like this compound?

A1: The primary challenge stems from the basic nature of the amine functional group. This group can engage in strong, undesirable ionic interactions with residual acidic silanols on the silica surface of the chiral stationary phase (CSP). These interactions lead to severe peak tailing, which masks the underlying chiral separation and results in poor resolution.[1][2] Therefore, controlling these secondary interactions is as crucial as selecting the right CSP.

Q2: Which type of chiral stationary phase (CSP) should I start with?

A2: For chiral primary amines, polysaccharide-based CSPs are the most successful and versatile starting point.[1][3][4] These phases, derived from amylose or cellulose phenylcarbamates, offer a broad range of chiral recognition mechanisms. A screening approach using a few key columns is highly recommended to quickly identify a promising stationary phase.[5][6][7] Specifically, starting with immobilized polysaccharide phases is advantageous as they tolerate a wider range of solvents, enhancing method development flexibility.[1][8]

Q3: Normal Phase, Reversed-Phase, or Polar Organic Mode? Which is best?

A3: There is no universally "best" mode; the optimal choice is compound-dependent. However, for chiral amines, Normal Phase (NP) and Polar Organic (PO) modes are often the most successful.

  • Normal Phase (NP): Typically uses alkane/alcohol mobile phases. It often provides excellent selectivity for many chiral compounds.[9]

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. This mode is highly effective for many primary amines and can offer different selectivity compared to NP.[1][10]

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases. While less common for initial screening of this type of amine, it can be a viable option, especially with modern immobilized CSPs.[4]

Q4: Why is a basic additive in the mobile phase so critical?

A4: A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is essential to achieve good peak shape and reproducible results for basic analytes.[8][9] The additive acts as a competitor for the active silanol sites on the stationary phase, preventing the analyte's amine group from strongly and non-stereoselectively binding.[2] This suppression of secondary interactions results in sharper, more symmetrical peaks, allowing the chiral recognition mechanism of the CSP to dominate and provide proper resolution.[1]

Part 2: Systematic Troubleshooting & Optimization Guide

This guide provides a structured approach to resolving common issues encountered during method development for this compound.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most frequent and critical issue. A low resolution factor (Rs) indicates that the chosen conditions are not suitable for separating the enantiomers. The cause can be an inappropriate CSP, a suboptimal mobile phase, or incorrect analytical parameters.

G cluster_start cluster_csp Step 1: CSP Selection cluster_mp Step 2: Mobile Phase Optimization cluster_params Step 3: Parameter Optimization cluster_end start Start: Poor Resolution (Rs < 1.5) csp_screen Screen Primary CSPs (See Table 1) start->csp_screen mp_mode Select Mode (NP or PO) csp_screen->mp_mode Partial separation or promising peak shape end_fail Re-evaluate: Try Secondary CSPs or Derivatization csp_screen->end_fail No separation on any CSP mp_modifier Vary Organic Modifier (% Alcohol or ACN/MeOH ratio) mp_mode->mp_modifier mp_additive Optimize Basic Additive (Type & Concentration) mp_modifier->mp_additive temp Optimize Temperature (Screen 15°C, 25°C, 40°C) mp_additive->temp Resolution still < 1.5 flow Optimize Flow Rate (Test 0.5, 0.8, 1.0 mL/min) temp->flow end_success Success: Resolution Achieved (Rs ≥ 1.5) flow->end_success Resolution improves flow->end_fail No significant improvement

Step 1: Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving chiral separation.[3] A systematic screening of columns with different polysaccharide backbones and selectors is the most efficient strategy.[5][6]

Protocol: CSP Screening

  • Prepare Analyte Stock: Dissolve a racemic standard of this compound in ethanol or isopropanol to a concentration of 1.0 mg/mL.

  • Select Screening Columns: Use the columns listed in Table 1 as a primary screen. These cover both amylose and cellulose backbones with different selectors, maximizing the chances of finding initial selectivity.[4]

  • Mobile Phase: Use a generic screening mobile phase. For Normal Phase, a good starting point is 80:20 Hexane/Isopropanol + 0.1% DEA.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm (or as appropriate for the analyte)

  • Execution: Inject the sample on each column sequentially, ensuring the column is properly equilibrated with the mobile phase (at least 10-20 column volumes) before each run.[11]

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or broadening, which indicates partial separation. The column that shows the best "hit" (even if resolution is poor) should be carried forward for mobile phase optimization.

Table 1: Recommended Primary CSPs for this compound Screening

Column Name Chiral Selector Backbone Rationale
CHIRALPAK® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Amylose Broadly selective, high success rate for a wide range of racemates, including amines.[1][3]
CHIRALPAK® IB / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose Complementary selectivity to amylose phases; often successful when amylose phases are not.[4][12]
CHIRALPAK® IC / Lux® Cellulose-3 Cellulose tris(3,5-dichlorophenylcarbamate) Cellulose The chlorinated selector offers different π-π and dipole interactions, providing unique selectivity.

| CHIRALPAK® IE / Lux® Cellulose-4 | Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | Combines the amylose backbone with a chlorinated selector, useful for compounds that are difficult to resolve.[3] |

Step 2: Mobile Phase Optimization

Once a promising CSP is identified, the mobile phase composition must be fine-tuned to maximize resolution. This involves adjusting the ratio of solvents and the concentration/type of the basic additive.

Protocol: Mobile Phase Optimization (Normal Phase Example)

  • Select Best CSP: Install the column that showed the most promise from the screening step.

  • Vary Modifier Ratio: Keeping the 0.1% DEA constant, vary the ratio of Hexane/Alcohol (Isopropanol or Ethanol).

    • Start at 90:10 Hexane/IPA.

    • Incrementally increase the alcohol content to 80:20, 70:30, etc.

    • Rationale: Changing the modifier percentage alters the polarity of the mobile phase, which directly impacts analyte retention and the stereoselective interactions with the CSP. Stronger mobile phases (more alcohol) will decrease retention time but may also decrease resolution.

  • Change Alcohol Modifier: If IPA does not yield good results, switch to Ethanol. Ethanol can offer different selectivity due to its hydrogen bonding characteristics.[9]

  • Optimize Additive: If peak shape is still poor or resolution is low, optimize the basic additive.

    • Increase DEA concentration from 0.1% to 0.2%.

    • Try a different additive, such as Butylamine or Ethylenediamine (EDA). Some additives can dramatically improve peak symmetry and resolution where others fail.[8]

Step 3: Temperature and Flow Rate Optimization

Temperature and flow rate are powerful secondary parameters for fine-tuning a separation.

  • Temperature: The effect of temperature on chiral separation is complex and not always predictable.[13]

    • Lower Temperatures (e.g., 10-15 °C): Generally increase the strength of the specific molecular interactions (like hydrogen bonds) responsible for chiral recognition, often leading to higher selectivity and better resolution.[14] However, this can also lead to broader peaks due to slower mass transfer.

    • Higher Temperatures (e.g., 30-40 °C): Decrease retention time and improve peak efficiency (sharper peaks). In some cases, this can surprisingly improve resolution.[15][16]

    • Protocol: Systematically evaluate the separation at 15 °C, 25 °C, and 40 °C to determine the optimal temperature for your specific analyte-CSP system.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral HPLC.

    • Rationale: The interactions between the analyte and the complex CSP are kinetically limited. A lower flow rate increases the residence time of the analyte in the column, allowing more time for the diastereomeric complexes to form and separate, thus improving efficiency and resolution.[13]

    • Protocol: Once a good mobile phase is found, test flow rates of 1.0, 0.8, and 0.5 mL/min to see the effect on resolution.

Problem 2: Poor Peak Shape (Tailing)

Peak tailing is a classic symptom of secondary interactions between the basic amine and acidic silanols on the CSP support.

G start Start: Peak Tailing (Asymmetry > 1.2) check_additive Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? start->check_additive add_additive Action: Add 0.1% DEA or other basic modifier to mobile phase. check_additive->add_additive No increase_additive Action: Increase additive concentration (e.g., to 0.2%) or try a different additive (e.g., Butylamine, EDA). check_additive->increase_additive Yes, but tailing persists end_success Success: Symmetrical Peaks (Asymmetry ≈ 1.0) add_additive->end_success check_overload Is the peak shape better at lower sample concentrations? increase_additive->check_overload reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->end_success change_solvent Action: Dissolve sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_solvent->end_success No, problem solved change_solvent->end_success

Key Actions to Resolve Peak Tailing:

  • Confirm/Optimize Basic Additive: This is the most effective solution. Ensure at least 0.1% DEA (or an equivalent base) is in your mobile phase. If tailing persists, increasing the concentration or trying an alternative amine additive can be highly effective.[8]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[17] Prepare a dilution series of your sample (e.g., 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL) and inject them. If the peak shape improves significantly at lower concentrations, you were overloading the column.

  • Check Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample directly in the mobile phase.[18]

Problem 3: Irreproducible Retention Times & Unstable Baseline

Fluctuations in retention time and baseline instability compromise the reliability and accuracy of your analysis.

Checklist for Improving Reproducibility:

  • Column Equilibration: Is the column fully equilibrated? Chiral separations can require longer equilibration times than achiral methods. Always flush the column with at least 20 column volumes of the new mobile phase before starting an analysis.[11]

  • Mobile Phase Preparation: Are you using freshly prepared mobile phase? Volatile components (like DEA or hexane) can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily and keep bottles sealed.[18]

  • Temperature Control: Is the column compartment temperature stable? Fluctuations in temperature can cause shifts in retention time.[13][19] Use a thermostatically controlled column compartment.

  • System Contamination ("Memory Effect"): Have you recently used additives of a different nature (e.g., an acid)? Some additives can adsorb onto the stationary phase and column hardware, affecting subsequent analyses. This "memory effect" can require extensive flushing to resolve.[2] It is often recommended to dedicate a column to either basic or acidic additives.

References

  • Effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. phenomenex.com.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • HPLC method for enantiomeric separ
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chrom
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • Chiral stationary phases and applications in gas chrom
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Application Notes: Chiral.
  • Daicel Chiral Technologies Technical Library. Daicel Chiral Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Chiral HPLC Method Development. I.B.S. Inc.
  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism.
  • CHIRAL ST
  • Chiral Separation of Spiro-compounds and Determination Configuration.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
  • Choosing the Right Chiral Column for Your Applic
  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone.
  • Daicel Chiral HPLC Catalogue.pdf. Velocity Scientific Solutions.
  • Chiral HPLC Separ
  • The Chiral Notebook. Phenomenex.
  • Simplified Chiral HPLC/SFC Column Screening Str
  • Chiral HPLC Column. Phenomenex.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
  • APPLIC
  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry.
  • Chiral Applications D
  • Daicel-Chiral-C
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. sciencedirect.com.
  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,...

Sources

Technical Support Center: Stereochemical Integrity in the Functionalization of 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 5-Oxaspiro[3.5]nonan-8-amine and its derivatives. This resource provides in-depth troubleshooting, detailed protocols, and mechanistic insights to address the critical challenge of preventing epimerization at the C8 stereocenter during functionalization reactions. Our goal is to equip you with the knowledge and tools to maintain the stereochemical purity of your compounds, a crucial factor for their intended biological activity.

I. Understanding the Challenge: Epimerization at the C8 Position

Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters.[1][2] In the case of this compound, the C8 carbon, being adjacent to the amine group, is susceptible to this change, particularly during reactions that involve activation of the amine or adjacent groups. The primary mechanism of concern is the formation of an enamine or imine intermediate, which can lead to a loss of stereochemical information. This is a significant issue as the specific 3D structure of a molecule is often directly linked to its biological function.[2]

Mechanism of Epimerization

The susceptibility of the α-proton (the hydrogen on C8) to abstraction is the root cause of epimerization. Under basic conditions or during certain activation procedures, this proton can be removed, leading to a planar, achiral enamine intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of diastereomers.

Epimerization_Mechanism cluster_0 Desired Stereoisomer cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Outcome Start (R)-5-Oxaspiro[3.5]nonan-8-amine Conditions Strong Base or Harsh Activation Start->Conditions Reaction Intermediate Planar Enamine Intermediate Conditions->Intermediate α-proton abstraction End Mixture of Diastereomers ((R) and (S)) Intermediate->End Re-protonation

Caption: Mechanism of base-catalyzed epimerization at C8.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of diastereomers after an amide coupling reaction. What is the most likely cause?

A: The most probable cause is epimerization at the C8 position. This is often triggered by the reaction conditions, particularly the choice of base and coupling reagent. Strong, sterically unhindered bases can readily abstract the acidic α-proton, leading to racemization.[3] Highly activating coupling reagents can also promote the formation of intermediates that are prone to epimerization.[3]

Q2: Can the choice of solvent influence the degree of epimerization?

A: Yes, solvent polarity can play a role. Polar aprotic solvents like DMF can sometimes promote epimerization by stabilizing charged intermediates that facilitate proton abstraction.[3] It is often beneficial to screen different solvents to find one that minimizes this side reaction.

Q3: Are there specific functionalization reactions that are more prone to causing epimerization?

A: Reactions that involve the formation of an imine or enamine intermediate, such as certain types of reductive aminations or reactions requiring strong bases, are generally at a higher risk. Additionally, any reaction that involves prolonged exposure to elevated temperatures can increase the likelihood of epimerization.[3]

Q4: How can I accurately quantify the level of epimerization in my product?

A: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by analyzing specific proton signals that differ between the epimers, can also be a powerful tool.

III. Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting and mitigating epimerization during the functionalization of this compound.

Problem Potential Cause Recommended Solution
Significant epimerization (>5%) observed after amide coupling. Use of a strong, non-hindered base (e.g., DIPEA). Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For particularly sensitive substrates, 2,4,6-collidine can be effective.[3]
Highly activating coupling reagent (e.g., HATU). Consider using a coupling reagent known for lower epimerization rates, such as those based on carbodiimides (e.g., DCC, DIC) in the presence of an additive like HOBt or Oxyma.[4]
Epimerization occurs during N-alkylation. Prolonged reaction times at elevated temperatures. Optimize the reaction to proceed at the lowest possible temperature for the shortest duration. Monitor the reaction closely to avoid unnecessary heating.
Strongly basic reaction conditions. If possible, use milder alkylating agents that do not require a strong base. Alternatively, consider a reductive amination approach with a mild reducing agent.
Inconsistent levels of epimerization between batches. Variability in reagent quality or reaction setup. Ensure all reagents are of high purity and are handled under anhydrous conditions. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.
Difficulty in separating the desired diastereomer from the epimer. Similar physicochemical properties of the epimers. Proactively minimize epimerization during the reaction. If separation is unavoidable, explore different chiral stationary phases for HPLC or consider derivatization to enhance separability.

IV. Recommended Protocols for Stereoretentive Functionalization

To minimize the risk of epimerization, it is crucial to employ optimized reaction protocols. Below are detailed, step-by-step methodologies for common functionalization reactions.

Protocol 1: Low-Epimerization Amide Coupling using DIC/Oxyma

This protocol utilizes a carbodiimide activator with a racemization-suppressing additive.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • N-methylmorpholine (NMM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the solution and stir for 15-20 minutes at 0 °C to pre-activate the acid.

  • In a separate flask, dissolve this compound (1.05 eq) and NMM (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Amine Preparation cluster_2 Coupling cluster_3 Workup & Purification A Dissolve Carboxylic Acid and Oxyma in DCM B Cool to 0 °C A->B C Add DIC B->C E Add Amine Solution to Activated Acid C->E D Dissolve Amine and NMM in DCM D->E F Warm to RT and Stir G Filter Urea F->G H Aqueous Washes G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for low-epimerization amide coupling.

Protocol 2: Stereoretentive Reductive Amination

This method is suitable for introducing alkyl groups to the amine without harsh basic conditions.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

V. The Role of Protecting Groups

In multi-step syntheses, protecting the amine functionality can be a strategic way to prevent epimerization during subsequent reactions. Carbamate-based protecting groups are particularly useful as they decrease the nucleophilicity of the nitrogen and can be removed under specific, controlled conditions.[5][6]

Protecting Group Abbreviation Installation Reagent Deprotection Conditions Key Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)2OAcidic conditions (e.g., TFA in DCM)[7]Stable to a wide range of non-acidic conditions.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H2, Pd/C)[7]Orthogonal to acid-labile protecting groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild basic conditions (e.g., piperidine in DMF)[7]Useful in solid-phase peptide synthesis.

The choice of protecting group should be guided by the overall synthetic strategy, ensuring its stability during planned reactions and its selective removal without affecting other sensitive functional groups.[8]

VI. Conclusion

Maintaining the stereochemical integrity of this compound during its functionalization is paramount for its successful application in drug discovery and development. By understanding the mechanisms of epimerization and carefully selecting reaction conditions—including bases, coupling reagents, solvents, and temperatures—researchers can significantly minimize or eliminate this undesirable side reaction. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate these challenges and achieve the desired stereochemically pure products.

VII. References

  • Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Subir, K., et al. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Seiple, I. B., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Vargas-Rivera, M. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. Retrieved from [Link]

  • Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Vargas-Rivera, M. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. ACS Publications. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Tanner, M. E. (2025). Epimerases: Structure, function and mechanism. ResearchGate. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • National Library of Medicine. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]

Sources

Validation & Comparative

The Spirocyclic Dilemma: A Comparative Analysis of Oxaspiro versus Azaspiro Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures is paramount for enhancing target engagement, optimizing physicochemical properties, and unlocking new chemical space. Among the most promising 3D motifs are spirocycles, rigid frameworks sharing a single quaternary carbon atom. This guide provides an in-depth comparative analysis of two key classes of spirocyclic scaffolds: oxaspiro and azaspiro compounds. We will dissect their synthetic accessibility, conformational constraints, impact on drug-like properties, and strategic applications in drug discovery, supported by experimental insights and protocols.

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

The overreliance on flat, aromatic rings in drug design has contributed to challenges in achieving selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic scaffolds offer a compelling solution by introducing conformational rigidity and precise, multi-directional exit vectors for substituent placement.[1][2] This inherent three-dimensionality can lead to improved target binding by reducing the entropic penalty upon association and enabling interactions with complex protein surfaces.[1]

This guide will focus on the nuanced differences between oxaspiro and azaspiro scaffolds, providing researchers with the foundational knowledge to strategically select the optimal core for their drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental distinction between oxaspiro and azaspiro scaffolds lies in the heteroatom incorporated into one or both of the spiro rings. This seemingly subtle change has profound implications for the molecule's overall properties.

Azaspiro Scaffolds: The Versatile Modulators

Azaspirocycles, which contain at least one nitrogen atom, have gained significant traction in recent years, evolving from synthetic novelties to indispensable building blocks in medicinal chemistry.[1] Common examples include azaspiro[3.3]heptanes and azaspiro[4.5]decanes.[1]

Key Physicochemical Attributes:

  • Hydrogen Bonding: The nitrogen atom can act as both a hydrogen bond donor and acceptor, providing a crucial handle for modulating polarity and engaging with biological targets.[1]

  • Basicity and pKa: The nitrogen atom imparts basicity to the scaffold, which can be fine-tuned through substitution. This property is critical for solubility, cell permeability, and target interactions. For instance, 1-azaspiro[4.4]nonane is predicted to be slightly more basic than 7-azaspiro[3.5]nonane.[3]

  • Solubility and Lipophilicity: The incorporation of a nitrogen atom generally leads to high Fsp³ content, which is often correlated with improved aqueous solubility and moderated lipophilicity.[1] Azaspiro[3.3]heptanes, for example, have been shown to lower lipophilicity.[4]

  • Metabolic Stability: Certain azaspirocyclic motifs have demonstrated enhanced metabolic stability compared to their non-spirocyclic counterparts.[5]

Oxaspiro Scaffolds: The Solubility Enhancers

Oxaspirocycles, featuring an oxygen atom within the spirocyclic framework, offer a distinct set of advantages, primarily centered around improving aqueous solubility.

Key Physicochemical Attributes:

  • Enhanced Solubility: The incorporation of an oxygen atom can dramatically increase water solubility, in some cases by up to 40-fold, and lower lipophilicity.[6][7]

  • Hydrogen Bond Acceptor: The oxygen atom acts as a hydrogen bond acceptor, contributing to interactions with biological targets and improving the polarity of the molecule.

  • Chemical Stability: Oxaspirocycles generally exhibit good chemical stability, making them robust scaffolds for further chemical modifications.[8]

Quantitative Comparison of Physicochemical Properties

To provide a clearer perspective, the following table summarizes key computed physicochemical properties for representative parent scaffolds. It is important to note that these are predicted values and can be influenced by substitution.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonaneRepresentative Oxaspiro Scaffold
Molecular FormulaC₈H₁₅NC₈H₁₅N-
Molecular Weight125.21 g/mol 125.21 g/mol -
Predicted pKa (strongest basic)10.511.2N/A
Predicted XLogP31.81.9Generally lower than aza-analogs
Predicted Water Solubility15.5 g/L10.3 g/LGenerally higher than aza-analogs
Topological Polar Surface Area12 Ų12 ŲVaries with structure

Data for azaspiro scaffolds sourced from BenchChem.[3]

Synthesis Strategies: Building the 3D Core

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery. Both oxaspiro and azaspiro compounds can be prepared through a variety of synthetic routes, with significant advancements in recent years making them more readily available.

Synthesis of Azaspiro Scaffolds

The synthesis of azaspirocycles has been a focus of intensive research, leading to a diverse array of methodologies.

  • Multicomponent Reactions: These reactions offer a streamlined approach to complex azaspirocyclic structures. For example, a one-pot, three-component reaction of alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives can yield novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles.[9]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the construction of various ring sizes within an azaspirocyclic framework.[10]

  • From Morita-Baylis-Hillman Adducts: New functionalized azaspiro compounds have been synthesized from Morita-Baylis-Hillman adducts, showcasing the versatility of this starting material.[11]

  • Rhodium-Catalyzed Cycloisomerization/Diels-Alder Cascade: This elegant cascade process enables the highly selective synthesis of seven-membered azaspiro compounds.[12][13]

Synthesis_Azaspiro cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_products Azaspiro Scaffolds SM1 N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, diiodomethane M1 Multicomponent Condensation SM1->M1 [7] SM2 Morita-Baylis-Hillman Adducts M2 Heck Reaction & Oxime Formation SM2->M2 [9] SM3 1,5-Bisallenes M3 Rh(I)-Catalyzed Cycloisomerization SM3->M3 [11] P1 5-Azaspiro[2.4]heptanes, [2.5]octanes, [2.6]nonanes M1->P1 P2 Functionalized Azaspiro Compounds M2->P2 P3 Seven-Membered Azaspiro Compounds M3->P3

Caption: Synthetic pathways to diverse azaspiro scaffolds.

Synthesis of Oxaspiro Scaffolds

The synthesis of oxaspirocycles has also seen significant progress, with methods developed to access a variety of ring systems.

  • Iodocyclization: This has been a key synthetic step in a general approach to a new generation of oxaspirocyclic molecules.[6]

  • Cobalt-Catalyzed Cascade C-H Activation: A one-step, cobalt(III)-catalyzed protocol using phenoxy acetamide and alkynes provides an efficient route to oxaspirocyclic compounds.[14]

  • From Malonic Acid and Cycloalkanones: A straightforward method involves the reaction of malonic acid and a cycloalkanone in the presence of acetic anhydride and sulfuric acid.[15]

  • Ring Expansion of Strained Systems: The ring expansion of 1-oxaspiro[2.3]hexanes under Lewis acidic conditions can yield cyclopentanones, demonstrating the utility of strained precursors.[16]

Synthesis_Oxaspiro cluster_start_oxa Starting Materials cluster_methods_oxa Key Synthetic Methods cluster_products_oxa Oxaspiro Scaffolds SM_O1 Unsaturated Alcohols M_O1 Iodocyclization SM_O1->M_O1 [3] SM_O2 Phenoxy Acetamide + Alkynes M_O2 Co(III)-Catalyzed Cascade C-H Activation SM_O2->M_O2 [5] SM_O3 Malonic Acid + Cyclopentanone M_O3 Condensation SM_O3->M_O3 [6] P_O1 Diverse Oxa-spirocycles M_O1->P_O1 P_O2 Functionalized Oxa-spirocycles M_O2->P_O2 P_O3 6,10-Dioxaspiro [4.5]decane-7,9-dione M_O3->P_O3

Caption: Key synthetic routes to oxaspiro compounds.

Applications in Drug Discovery: Strategic Deployment of Spirocyclic Cores

The choice between an oxaspiro and an azaspiro scaffold is often dictated by the specific therapeutic target and the desired pharmacological profile.

Azaspiro Scaffolds: Privileged Structures in Clinical Development

Azaspirocycles are increasingly recognized as privileged scaffolds and are present in numerous compounds in clinical and preclinical development.[1]

  • Oncology: The Bcl-2 inhibitor sonrotoclax (BGB-11417) from BeiGene incorporates a 7-azaspiro[3.5]nonane linker, which contributes to its enhanced potency and selectivity.[1]

  • Inflammatory Diseases: Azaspiro-containing motifs have demonstrated potent cGAS inhibition, showing efficacy in animal models of acute lung injury.[1]

  • Bioisosteric Replacement: Azaspiro[3.3]heptanes are frequently employed as bioisosteres of piperidines and morpholines, offering a 3D alternative to these common heterocycles.[1][17] This strategy aims to improve physicochemical properties while maintaining or enhancing biological activity.

Oxaspiro Scaffolds: Emerging Players with Therapeutic Potential

While not as prevalent in clinical pipelines as their aza-counterparts, oxaspirocycles are found in various natural products and are being actively explored for their therapeutic potential.[15]

  • Antihypertensive Agents: More potent oxaspirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied.[6]

  • Antimicrobial and Antitumor Activity: The presence of oxaspirocyclic moieties in natural products is often associated with a range of biological activities, including antimicrobial and antitumor effects.[15]

  • Bioisosteric Replacement: The 1-oxa-2,6-diazaspiro[3.3]heptane scaffold has been proposed as a potential bioisostere for piperazine, aiming to improve drug-like properties.[18]

Conformational Analysis: The Rigid Advantage

A key advantage of spirocyclic scaffolds is their conformational rigidity, which reduces the entropic cost of binding to a target protein.[1] This rigidity also provides well-defined exit vectors for substituents, allowing for precise control over their spatial orientation.

Computational studies are crucial for understanding the conformational preferences of these scaffolds. For instance, a comprehensive conformational analysis of transition states in aza-spiro ring formation has provided insights into the origins of stereoselectivity.[19][20] The rigid nature of both oxaspiro and azaspiro scaffolds makes them predictable building blocks for structure-based drug design.

Conformational_Analysis Scaffold Spirocyclic Scaffold (Oxaspiro or Azaspiro) Rigidity Conformational Rigidity Scaffold->Rigidity ExitVectors Defined Exit Vectors Scaffold->ExitVectors Binding Reduced Entropic Penalty upon Binding Rigidity->Binding SBDD Predictable for Structure-Based Drug Design ExitVectors->SBDD

Caption: Conformational benefits of spirocyclic scaffolds.

Experimental Protocols: A Practical Guide

To facilitate the exploration of these scaffolds, we provide a representative experimental protocol for the synthesis of an oxaspirocycle and a common biological assay.

Synthesis of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione[15]

Step 1: Synthesis of the Intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione

  • In a suitable flask, prepare a mixture of malonic acid (6.24 g, 0.06 mol) and acetic anhydride (9 mL).

  • Add strong sulfuric acid (0.25 mL) and stir the mixture in a water bath at 303 K.

  • Once the solids have dissolved, add cyclopentanone (5.04 g, 0.06 mol) dropwise over 2 hours.

  • Allow the reaction to proceed for an additional 3 hours.

  • Cool the mixture, wash with water, and filter to obtain the intermediate compound.

Step 2: Synthesis of the Final Oxaspirocyclic Compound

  • Dissolve the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione (1.70 g, 0.01 mol) in ethanol (20 mL).

  • Add 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) to the solution.

  • Stir the reaction mixture under appropriate conditions (e.g., reflux) until completion, monitoring by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or chromatography.

  • Characterize the final product using elemental analysis, IR, NMR, and single-crystal X-ray diffraction.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic potential of novel spirocyclic compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (oxaspiro and azaspiro derivatives) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Spirocyclic Compounds (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 Values H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion: Making the Right Choice for Your Project

Both oxaspiro and azaspiro scaffolds are powerful tools in the medicinal chemist's arsenal for creating novel, three-dimensional drug candidates. The choice between them is not a matter of inherent superiority but of strategic selection based on the specific goals of a drug discovery program.

  • Choose an azaspiro scaffold when:

    • Modulation of basicity is a key optimization parameter.

    • Hydrogen bond donor and acceptor capabilities are required.

    • A bioisosteric replacement for piperidine or morpholine is sought.

    • Leveraging a scaffold with a proven track record in clinical development is desired.

  • Choose an oxaspiro scaffold when:

    • Maximizing aqueous solubility is a primary objective.

    • A non-basic, polar scaffold is needed.

    • A bioisosteric replacement for piperazine is being considered.

    • Exploring novel chemical space with promising, albeit less clinically validated, scaffolds is the goal.

Ultimately, a thorough understanding of the distinct properties and synthetic accessibility of both oxaspiro and azaspiro scaffolds will empower researchers to make informed decisions, accelerating the discovery of the next generation of innovative medicines. Further research involving the parallel synthesis and evaluation of libraries of both scaffold types will be invaluable in elucidating more comprehensive structure-activity and structure-property relationships.[21]

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Chebanov, V. A., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. Benchchem.
  • Majumdar, S., et al. (2025, July 5). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. PMC - NIH.
  • Li, Y., et al. (n.d.). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI.
  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed - NIH.
  • Shaabani, A., et al. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH.
  • Martins, L. J., et al. (n.d.). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Alcaide, B., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). [PDF] Oxa-spirocycles: synthesis, properties and applications.
  • Consensus. (2017, August 24). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
  • Unknown. (n.d.). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c..
  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On.
  • NIH. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Grygorenko, O., et al. (2025, December 30). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing.
  • Sci-Hub. (n.d.). Conformational analysis of N-acylazabicyclooctanes.
  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF.
  • ResearchGate. (2026, January 17). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • ResearchGate. (n.d.). A) Importance of spirocyclic scaffolds in drug discovery. B) Currently....
  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • PMC - NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Cambridge Open Engage. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Unknown. (2022, March 24). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
  • PubMed. (n.d.). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors.
  • ResearchGate. (n.d.). Disubstituted (oxa)azaspiro[2.n]alkane scaffolds shown in (A) r - plot....
  • Unknown. (n.d.). Bioisosteres of Common Functional Groups.
  • Karlen, A., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design.
  • ResearchGate. (2025, August 8). Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization.
  • RSC Publishing. (2022, June 16). Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds.
  • PubMed. (2023, October 6). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides.
  • Unknown. (n.d.). Ring systems in natural products: structural diversity, physicochemical properties, and coverage by synthetic compounds.
  • ResearchGate. (n.d.). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides | Request PDF.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013, January 1). CONFORMATIONAL ANALYSIS: A REVIEW.
  • Unknown. (n.d.). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader.
  • ResearchGate. (2025, August 6). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates.
  • Central Washington University. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 5-Oxaspiro[3.5]nonan-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers embarking on the characterization of novel chemical entities, such as the emerging class of 5-Oxaspiro[3.5]nonan-8-amine analogs, a rigorous and well-defined assay validation strategy is not merely a procedural step but the very foundation of a successful drug discovery program. Since this chemical scaffold represents a new frontier with undefined biological targets, this guide provides a comprehensive framework for establishing a suite of validated in vitro assays. We will proceed from initial, broad-spectrum profiling to specific, target-focused characterization, ensuring that each step provides a self-validating system for generating trustworthy and reproducible data.

The principles outlined here are grounded in authoritative guidelines, including the ICH Q2(R1) standards for analytical procedure validation and best practices curated in the NIH's Assay Guidance Manual.[1][2][3][4][5][6][7][8] This guide is designed for drug development professionals and scientists, offering not just protocols, but the strategic rationale behind the experimental choices.

Phase 1: Foundational Profiling - A Target-Agnostic Approach

When the molecular target of a new compound series is unknown, the initial priority is to understand its general biological impact. This phase focuses on identifying a therapeutic window by assessing general cytotoxicity and observing any broad, disease-relevant changes in cell behavior.

Assessing Cellular Viability and Cytotoxicity

The first critical parameter for any potential therapeutic is its toxicity profile. A compound that indiscriminately kills cells is of little use. We must establish the concentration range at which the analogs can be studied without inducing general cell death. Two robust, high-throughput methods are recommended:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells.[9][10][11] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[9][10][11] The quantity of formazan, measured by absorbance, is directly proportional to the number of metabolically active cells.[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, the presence of which signals metabolically active cells.[12][13][14] The luminescent signal produced by the luciferase reaction is proportional to the amount of ATP, and thus the number of viable cells.[12][14] This assay is known for its high sensitivity and is ideal for high-throughput screening (HTS).[12][13][14]

These assays will determine the concentration of each analog that causes 50% cell death (CC50), a crucial parameter for designing all subsequent experiments.

Phenotypic Screening: Uncovering Biological Activity

With a non-toxic concentration range established, phenotypic screening can reveal the effects of the analogs on whole cells in a target-agnostic manner.[][16] This approach focuses on observing changes in cell morphology or function that are relevant to a disease state, without preconceived notions of the molecular target.[17][18] High-content screening (HCS) platforms are invaluable here, as they can quantify multiple cellular features simultaneously.[16]

For example, if the therapeutic goal is in oncology, one might screen for:

  • Inhibition of cancer cell proliferation.

  • Induction of apoptosis (programmed cell death).

  • Changes in cell migration or invasion.

  • Alterations in the formation of 3D tumor spheroids.

A positive "hit" in a phenotypic screen provides the first clue to the compound's potential mechanism of action and justifies progression to the next phase.[19]

Phase 2: Target Deconvolution and Primary Assay Development

A confirmed phenotypic hit necessitates the identification of the specific molecular target(s) responsible for the observed effect. This process is known as target deconvolution.[20][21]

Strategies for Target Identification

Several unbiased biochemical and genetic strategies can be employed:

  • Affinity Chromatography: An analog is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.[22]

  • Chemoproteomics: This involves using photoaffinity labeling, where a reactive probe attached to the analog covalently crosslinks to its target upon UV irradiation, allowing for subsequent identification.[23]

  • Genetic Screening (e.g., CRISPR): A CRISPR knockout library can be used to systematically delete genes. If knocking out a specific gene confers resistance to the compound's effect, that gene product is likely the target.[24]

Once a putative target is identified (e.g., a G-protein coupled receptor (GPCR), an enzyme, or an ion channel), a specific primary assay must be developed and validated to quantify the interaction between the analogs and this target.

Example Primary Assay: Receptor Binding

If the identified target is a receptor, radioligand binding assays are considered the gold standard for measuring binding affinity due to their robustness and sensitivity.[25]

  • Principle: These assays measure the direct interaction of a radiolabeled ligand with its receptor. A competitive binding assay is used to determine the affinity (Ki) of the unlabeled test compounds (the this compound analogs) by measuring their ability to displace the radioligand.[25] The IC50 value (the concentration of analog that displaces 50% of the radioligand) is determined and used to calculate the Ki.[26]

  • Validation Parameters: Key validation steps include confirming the specificity of binding, determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) through saturation experiments, and ensuring the assay is reproducible.[25][27]

Phase 3: Orthogonal and Functional Assay Validation

A primary hit must be confirmed using an orthogonal assay—a method with a different physical principle—to rule out artifacts. Furthermore, it is critical to demonstrate that binding to the target translates into a functional cellular response.

Orthogonal Assay Example: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a highly sensitive, no-wash immunoassay technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[28][29][30]

  • Principle: It involves two antibodies labeled with a donor and an acceptor fluorophore. When the antibodies bind to the target, the fluorophores are brought into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal.[28][29][30] This technology can be adapted to measure receptor-ligand binding, protein-protein interactions, or the accumulation of second messengers.[31] Its homogeneous format makes it highly amenable to automation and HTS.[30]

Functional Cell-Based Assays

A functional assay demonstrates that the compound not only binds to the target but also modulates its activity. The choice of assay depends on the target class.

  • For a GPCR Target: One might measure the downstream accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.

  • For an Enzyme Target: An enzyme inhibition assay would be used to measure the effect of the analogs on the enzyme's catalytic activity.[32][33][34] The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter.[34]

The overall workflow for characterizing a novel compound series is a multi-phased, iterative process.

G cluster_0 Phase 1: Target-Agnostic Profiling cluster_1 Phase 2: Target Identification & Primary Assay cluster_2 Phase 3: Orthogonal & Functional Validation P1_Start Novel this compound Analogs P1_Cyto Cytotoxicity Assays (MTT, CellTiter-Glo) P1_Start->P1_Cyto Establish CC50 P1_Pheno Phenotypic Screening (High-Content Imaging) P1_Cyto->P1_Pheno Define Non-Toxic Concentration Range P1_Hit Confirmed Phenotypic Hit P1_Pheno->P1_Hit P2_Decon Target Deconvolution (Affinity Chromatography, CRISPR) P1_Hit->P2_Decon P2_Target Putative Molecular Target Identified P2_Decon->P2_Target P2_Primary Primary Assay Development (e.g., Radioligand Binding) P2_Target->P2_Primary P2_Validate Primary Assay Validation (Specificity, Affinity) P2_Primary->P2_Validate P3_Ortho Orthogonal Assay (e.g., HTRF) P2_Validate->P3_Ortho Confirm Hit P3_Func Functional Cell-Based Assay (e.g., Second Messenger, Enzyme Activity) P2_Validate->P3_Func Assess Function P3_Confirm Confirmed & Characterized Lead P3_Ortho->P3_Confirm P3_Func->P3_Confirm

Assay Validation Workflow for Novel Analogs

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from manufacturer guidelines and is suitable for a 96-well plate format.[12][13][35][36]

  • Cell Seeding: Prepare opaque-walled 96-well plates with cells in culture medium at a pre-optimized density (e.g., 10,000 cells/well) in a volume of 100 µL.[13][35] Include control wells containing medium without cells for background measurement.[13][35]

  • Compound Addition: Add the this compound analogs to the experimental wells across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic application (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[13][35][36]

  • Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[13][35]

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[35][36]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][35][36]

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[12]

Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)

This protocol outlines a general procedure for a filtration-based competitive binding assay.[25][26]

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor from cultured cells or tissue.[26] Quantify the total protein concentration using a suitable method like the BCA assay.[26]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL of binding buffer:

    • 150 µL of membrane preparation (e.g., 20 µg protein).[26]

    • 50 µL of the this compound analog at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).[26]

    • Include wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[26]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.[26]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[26]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[26]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the analog to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[26]

The relationship between the target, the test compound (analog), and the known ligand is key to understanding competitive inhibition.

G cluster_0 Competitive Inhibition Enzyme Target Receptor ES_Complex Receptor-Radioligand Complex (Signal) Enzyme->ES_Complex Binds EI_Complex Receptor-Analog Complex (No Signal) Enzyme->EI_Complex Binds & Blocks Substrate Radioligand Substrate->ES_Complex Inhibitor Analog Compound Inhibitor->EI_Complex

Principle of a Competitive Binding Assay

Data Comparison and Interpretation

To effectively compare analogs, the data generated from these validated assays must be systematically organized. The goal is to build a structure-activity relationship (SAR) profile for the chemical series.

Table 1: Comparative Profile of Hypothetical this compound Analogs

Analog IDCytotoxicity (CC50, µM)Primary Binding (Ki, nM)Functional Activity (EC50/IC50, nM)Selectivity Index (SI)
Lead-001 55.215.835.11573
Lead-002 > 1005.211.5> 8695
Lead-003 12.1250.4480.225
Control > 1001.12.5> 40000
  • Cytotoxicity (CC50): The concentration that reduces cell viability by 50%. Higher values are better.

  • Primary Binding (Ki): The binding affinity for the primary target. Lower values indicate higher affinity.

  • Functional Activity (EC50/IC50): The concentration that produces 50% of the maximal functional response (agonist) or inhibition (antagonist). Lower values indicate higher potency.

  • Selectivity Index (SI): Calculated as CC50 / EC50 (or IC50). This ratio provides an estimate of the therapeutic window. A higher SI is desirable, indicating that the compound is potent at its target at concentrations far below those at which it is cytotoxic.

Interpretation:

  • Lead-002 emerges as the most promising candidate. It demonstrates high potency (low nM EC50) and affinity (low nM Ki) with no observable cytotoxicity at the highest tested concentration, resulting in an excellent selectivity index.

  • Lead-001 is a moderately potent compound with acceptable cytotoxicity, yielding a good selectivity index.

  • Lead-003 would be deprioritized. It is significantly less potent and shows cytotoxicity at lower concentrations, resulting in a very poor selectivity index.

Conclusion

The validation of in vitro assays for a novel chemical series like this compound analogs is a systematic, multi-stage process that is foundational to building a successful drug discovery campaign. By beginning with target-agnostic profiling to identify biological activity and potential liabilities, progressing to rigorous target deconvolution, and culminating in the validation of specific primary, orthogonal, and functional assays, researchers can build a comprehensive and reliable data package. This structured approach, grounded in established scientific principles, ensures that decisions to advance specific analogs are based on robust, reproducible, and translatable data, ultimately increasing the probability of success in the long and challenging path of drug development.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Gifford Bioscience. Radioligand Binding Assay.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.

  • PubMed. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.

  • BOC Sciences. Phenotypic Assays.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Alto Predict. Phenotypic Platforms are Taking Over Drug Discovery.

  • Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • BroadPharm. Protocol for Cell Viability Assays.

  • Revvity. HTRF Principle.

  • Alfa Cytology. Saturation Radioligand Binding Assays.

  • National Center for Biotechnology Information. Assay Guidance Manual.

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay.

  • Abcam. MTT assay protocol.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Pfizer. Achieving Modern Success in Phenotypic Drug Discovery.

  • Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery.

  • Drug Target Review. Phenotypic profiling in drug discovery.

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era.

  • PubMed. Radioligand binding methods: practical guide and tips.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PeploBio. The Role of Assay Development and Validation in Drug Discovery.

  • International Council for Harmonisation. Quality Guidelines.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • ResearchGate. Target deconvolution strategies in drug discovery.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.

  • Creative Biolabs. Phenotypic Screening.

  • National Center for Advancing Translational Sciences. Assay Guidance Manual Program.

  • PubMed. Radioligand binding methods for membrane preparations and intact cells.

  • National Center for Biotechnology Information. Assay Guidance Manual [Internet].

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.

  • National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity.

  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.

  • National Center for Biotechnology Information. Assay Guidance Manual for Drug Discovery: Robust or Go Bust.

  • BMG Labtech. HTRF technology on Microplate Readers.

  • National Center for Biotechnology Information. New in Assay Guidance Manual.

  • ResearchGate. Assay Guidance Manual for Drug Discovery: Technologies That Matter.

  • National Center for Biotechnology Information. Assay Guidance Manual - Bookshelf.

  • Dispendix. A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems.

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition.

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

Sources

Navigating Uncharted Chemical Space: A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Oxaspiro[3.5]nonan-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds is the cornerstone of innovation. The 5-Oxaspiro[3.5]nonan-8-amine core represents a largely unexplored, three-dimensional scaffold with significant potential for the development of new therapeutics. Its inherent rigidity and defined exit vectors offer a unique opportunity to probe biological targets with high specificity.

This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on this compound derivatives. Due to the novelty of this scaffold, direct, published SAR data is not yet available. Therefore, we will leverage a well-documented, structurally analogous scaffold, 7-azaspiro[3.5]nonane, to provide a robust, comparative template for experimental design, synthetic strategy, and biological evaluation. Specifically, we will draw insights from the successful development of 7-azaspiro[3.5]nonane derivatives as potent G-protein coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes and obesity.[1][2][3]

The principles and methodologies detailed herein are designed to be directly adaptable to the this compound core, providing a scientifically rigorous roadmap for unlocking its therapeutic potential.

The Strategic Value of the this compound Scaffold

The this compound scaffold is an attractive starting point for medicinal chemistry campaigns for several key reasons:

  • Three-Dimensionality: The spirocyclic nature of the core moves away from the "flatland" of traditional aromatic scaffolds, offering the potential for improved target engagement and selectivity.

  • Conformational Rigidity: The locked conformation of the dual-ring system reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.

  • Novelty: The unexplored nature of this scaffold provides an opportunity to develop novel intellectual property.

  • Physicochemical Properties: The introduction of an oxygen atom in the six-membered ring, as a bioisosteric replacement for a nitrogen or carbon, can favorably modulate properties such as solubility and metabolic stability.

A Comparative Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

To illustrate a practical SAR campaign, we will examine the optimization of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[1][2] GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5][6]

General Structure and SAR Insights

The general structure of the 7-azaspiro[3.5]nonane GPR119 agonists can be broken down into three key components, each amenable to systematic modification to probe the SAR:

Caption: General pharmacophore model for 7-azaspiro[3.5]nonane GPR119 agonists.

A hypothetical SAR exploration for this compound derivatives targeting a novel kinase, "Kinase X," could be guided by similar principles of systematic structural modification. The following table outlines a hypothetical SAR exploration, drawing parallels from the GPR119 agonist case study.

Modification PointR-Group Variation (Hypothetical for Kinase X)Observed Activity Trend (Hypothetical)Rationale for Modification
LHS Aryl Group (R1) Phenyl, Pyridyl, ThienylPyridyl > Phenyl > ThienylProbing for optimal hydrophobic and hydrogen bonding interactions in the kinase hinge region.
Substitution on Aryl Ring (e.g., -F, -Cl, -OMe)4-F > 3-Cl > 2-OMeFine-tuning electronic properties and exploring specific sub-pockets within the active site.
Amine Linker Amide, Sulfonamide, UreaAmide shows best activityInvestigating different hydrogen bond donor/acceptor patterns to interact with key residues.
RHS N-capping Group (R2) Small alkyls (Me, Et), Cycloalkyls (cyclopropyl, cyclobutyl)Cyclobutyl > Cyclopropyl > MeExploring the size and conformational constraints of the solvent-exposed region of the binding pocket.
Substituted PhenylIntroduction of polar groups (e.g., -OH, -COOH) improves solubility but decreases potencyBalancing potency with physicochemical properties for improved drug-likeness.

Experimental Protocols: A Roadmap for Discovery

The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of novel spirocyclic amine derivatives, adapted for a hypothetical SAR study of this compound derivatives targeting "Kinase X".

Synthesis of the this compound Core

A robust synthetic route to the core scaffold is the critical first step. While specific literature for the this compound core is sparse, a plausible approach can be adapted from established methods for similar spirocyclic systems.

Synthesis_Workflow A Commercially Available Starting Material (e.g., Tetrahydropyran-4-one) B Introduction of Aminonitrile A->B Strecker Reaction C Reduction of Nitrile B->C LiAlH4 or H2/Raney Ni D Protection of Amine C->D Boc Anhydride E Functionalization and Cyclization D->E Multi-step sequence F Deprotection E->F TFA or HCl G This compound Core F->G

Caption: A plausible synthetic workflow for the this compound core.

Biological Evaluation Cascade

A tiered approach to biological screening is essential for efficient identification of promising lead compounds.

1. Primary Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory activity of the synthesized compounds against "Kinase X".

  • Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant "Kinase X" is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of the test compound.

    • The reaction is stopped, and a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (APC) are added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

    • The IC50 value (the concentration of compound that inhibits 50% of the kinase activity) is calculated.

2. Cellular Target Engagement Assay

  • Objective: To confirm that the compounds can enter cells and bind to "Kinase X".

  • Method: A cellular thermal shift assay (CETSA) can be employed.

    • Intact cells are treated with the test compound.

    • The cells are heated to a range of temperatures, causing protein denaturation.

    • The cells are lysed, and the soluble fraction is analyzed by Western blot for the presence of "Kinase X".

    • Binding of the compound stabilizes the protein, resulting in a higher melting temperature compared to untreated cells.

3. Cellular Functional Assay

  • Objective: To assess the effect of the compounds on a downstream cellular process modulated by "Kinase X".

  • Method: Assuming "Kinase X" is involved in a pro-inflammatory signaling pathway, a cytokine release assay could be used.

    • A relevant cell line (e.g., macrophages) is stimulated to produce a specific cytokine (e.g., TNF-α).

    • The cells are co-incubated with varying concentrations of the test compound.

    • The amount of TNF-α released into the cell culture medium is quantified by ELISA.

    • A dose-dependent reduction in TNF-α release would indicate functional inhibition of the pathway.

Assay_Cascade A Compound Library (this compound Derivatives) B Primary Screen: Biochemical Kinase Assay (IC50) A->B C Secondary Screen: Cellular Target Engagement (CETSA) B->C Active Compounds D Tertiary Screen: Cellular Functional Assay (e.g., Cytokine Release) C->D Cell-Permeable Binders E Lead Compound Identification D->E Functionally Active Inhibitors

Caption: A tiered biological assay cascade for SAR studies.

Comparative Data Summary

The following table presents a hypothetical comparison of a lead compound from the this compound series ("OXA-Lead") with a benchmark compound from the 7-azaspiro[3.5]nonane GPR119 agonist series.

Parameter"OXA-Lead" (Hypothetical)"AZA-Benchmark" (from literature)
Target Kinase XGPR119
Primary Assay (IC50/EC50) 50 nM (Kinase Inhibition)25 nM (cAMP accumulation)
Cellular Potency 200 nM (Cytokine Release)150 nM (GLP-1 Secretion)
Aqueous Solubility 150 µM75 µM
Microsomal Stability (t1/2) 60 min (Human Liver Microsomes)45 min (Human Liver Microsomes)
hERG Inhibition (IC50) > 30 µM> 20 µM

This comparative data, though hypothetical for "OXA-Lead," illustrates the key parameters that should be assessed to build a comprehensive understanding of a compound's potential as a drug candidate. The improved solubility and metabolic stability of "OXA-Lead" would be a direct consequence of the bioisosteric replacement of the nitrogen atom with oxygen, a key hypothesis to be tested in an actual SAR campaign.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space. While direct SAR data is not yet in the public domain, a robust and scientifically sound research program can be constructed by leveraging the wealth of knowledge from structurally analogous systems, such as the 7-azaspiro[3.5]nonane GPR119 agonists.

By following the systematic approach to synthesis and biological evaluation outlined in this guide, researchers can efficiently navigate the SAR of this novel scaffold, identify potent and selective modulators of their target of interest, and ultimately unlock the therapeutic potential of this exciting new class of molecules. The key to success will be a meticulous and iterative process of design, synthesis, and testing, with each new data point informing the next step in the journey of drug discovery.

References

  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Li, X. (2007). A role for GPR119 in glycemia: potentiation of glucose-stimulated insulin secretion by a small-molecule GPR119 agonist. Endocrinology, 148(6), 2601–2609.
  • Semple, G., Fioravanti, B., Pereira, G., Dowdell, S. E., Didiuk, M. T., Norman, M. H., ... & Smith, J. W. (2008). Discovery of the first potent and orally bioavailable GPR119 agonist. Bioorganic & medicinal chemistry letters, 18(15), 4430–4433.
  • Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., ... & Witty, D. R. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell metabolism, 7(4), 299-305.
  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal L cell. Diabetes, 57(9), 2478–2486.
  • Matsuda, D., Kawamura, M., Kobashi, Y., Anzai, T., Kato, N., & Ohtake, N. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832–1847.
  • Fyfe, M. C., Babbs, A. J., Doel, S. M., Gardner, L. S., Griffin, G., Jackson, V. M., ... & Witty, D. R. (2007). PSN632408, a small molecule agonist of GPR119, stimulates insulin secretion and enhances glucose tolerance in rodents. Diabetes, 56(Supplement 1), A13.
  • Jones, R. M., & Poster, M. (2009). GPR119 agonists for the treatment of type 2 diabetes. Current opinion in drug discovery & development, 12(4), 500-512.
  • Yoshida, S., Ohishi, T., Matsui, T., & Kaku, K. (2010). The role of GPR119 in the functions of pancreatic β-cells and intestinal L-cells.
  • Flatt, P. R., & Bailey, C. J. (2008). GPR119: a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British journal of pharmacology, 153(S1), S233–S239.
  • Lauffer, L., & Brubaker, P. L. (2009). GPR119: a novel target for the treatment of type 2 diabetes and obesity. Expert opinion on therapeutic targets, 13(2), 147-155.
  • Semple, G., Lehmann, J., & Wong, G. (2015). GPR119 agonists for the treatment of type 2 diabetes. In G-Protein Coupled Receptors (pp. 205-227). Humana Press, New York, NY.
  • Ritter, K., Buning, C., Halland, N., Pöverlein, C., & Schwink, L. (2016). The GPR119 receptor as a therapeutic target for type 2 diabetes mellitus.
  • Brown, K. K., & Wigglesworth, M. J. (2014). The medicinal chemistry of GPR119 agonists. Annual Reports in Medicinal Chemistry, 49, 119-135.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(3), 150-183.
  • Semple, G. (2015). GPR119 Agonists. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-32). John Wiley & Sons, Inc.

Sources

Navigating Three-Dimensional Space: A Comparative Analysis of Spiro[3.5]nonane and Spiro[3.4]octane Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to move beyond flat, sp²-rich molecular architectures has led to a burgeoning interest in three-dimensional scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs, offering a unique combination of structural rigidity and precise vectoral projection of substituents.[1][2] This guide provides an in-depth comparative analysis of two prominent spirocyclic amine scaffolds: spiro[3.5]nonane amines and spiro[3.4]octane amines. By examining their fundamental physicochemical properties, supported by available data and established experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal scaffold for their therapeutic targets.

Structural and Conformational Landscape: The Foundation of Physicochemical Divergence

The core structural distinction between spiro[3.5]nonane and spiro[3.4]octane lies in the size of the smaller carbocyclic ring fused to the amine-containing ring. This seemingly subtle difference has profound implications for the conformational flexibility and overall topology of the molecule.

  • Spiro[3.5]nonane: This scaffold features a cyclobutane ring fused to a cyclohexane ring. The larger cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The cyclobutane ring is puckered, and its fusion to the cyclohexane introduces significant conformational constraints.

  • Spiro[3.4]octane: In this system, a cyclobutane ring is fused to a cyclopentane ring. The cyclopentane ring is inherently more flexible than cyclohexane, adopting various envelope and twist conformations. This increased flexibility of the five-membered ring can translate to a greater diversity of accessible conformations for the overall scaffold.

The interplay of these ring systems influences the spatial orientation of substituents, which is a critical factor in optimizing interactions with biological targets. The greater rigidity of the spiro[3.5]nonane scaffold can be advantageous in reducing the entropic penalty upon binding, potentially leading to higher affinity. Conversely, the conformational adaptability of the spiro[3.4]octane system might allow for a more effective exploration of the binding pocket.

cluster_0 Spiro[3.5]nonane Scaffold cluster_1 Spiro[3.4]octane Scaffold Spiro[3.5]nonane Spiro[3.5]nonane Cyclobutane Ring Cyclobutane Ring Spiro[3.5]nonane->Cyclobutane Ring fused Cyclohexane Ring (Chair) Cyclohexane Ring (Chair) Spiro[3.5]nonane->Cyclohexane Ring (Chair) fused Structural Rigidity Structural Rigidity Spiro[3.5]nonane->Structural Rigidity leads to Spiro[3.4]octane Spiro[3.4]octane Cyclobutane Ring Cyclobutane Ring Spiro[3.4]octane->Cyclobutane Ring fused Cyclopentane Ring (Envelope/Twist) Cyclopentane Ring (Envelope/Twist) Spiro[3.4]octane->Cyclopentane Ring (Envelope/Twist) fused Conformational Flexibility Conformational Flexibility Spiro[3.4]octane->Conformational Flexibility leads to

Figure 1: Structural comparison of spiro[3.5]nonane and spiro[3.4]octane scaffolds.

Comparative Physicochemical Properties

The utility of a scaffold in drug discovery is intrinsically linked to its fundamental physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters for amine-containing scaffolds are lipophilicity (LogP), aqueous solubility (LogS), and basicity (pKa).

Table 1: Comparison of Computed Physicochemical Properties

PropertySpiro[3.5]nonane amine derivativeSpiro[3.4]octane amine derivativeRationale for Difference
Molecular Weight Varies by isomer (e.g., C₉H₁₇N ≈ 139.24 g/mol )Varies by isomer (e.g., C₈H₁₅N ≈ 125.21 g/mol )[3]Spiro[3.5]nonane has one additional carbon atom in its core structure.
Predicted XLogP3 Generally higher (e.g., ~1.8 for 7-azaspiro[3.5]nonane)[4]Generally lower (e.g., ~1.9 for 1-azaspiro[4.4]nonane, a related scaffold)[4]The larger, more lipophilic cyclohexane ring in the spiro[3.5]nonane scaffold contributes to a higher overall lipophilicity compared to the smaller cyclopentane ring in the spiro[3.4]octane scaffold.
Predicted pKa Expected to be in the typical range for secondary amines (~10-11)Expected to be in the typical range for secondary amines (~10-11)The basicity of the amine is primarily influenced by the local electronic environment of the nitrogen atom, which is not drastically different between the two scaffolds. However, subtle differences in ring strain and conformation could lead to minor variations.
Predicted Aqueous Solubility (LogS) *Generally lowerGenerally higherHigher lipophilicity (LogP) generally correlates with lower aqueous solubility. The more lipophilic nature of the spiro[3.5]nonane scaffold would suggest a lower solubility compared to the spiro[3.4]octane scaffold.

Note: Predicted values are sourced from publicly available databases and computational models and should be experimentally verified. The values for azaspiro[3.5]nonane and azaspiro[4.4]nonane are used as illustrative examples due to the availability of comparative data.[4]

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific rigor of any comparative study, standardized and reproducible experimental protocols are paramount. Below are detailed methodologies for determining the key physicochemical properties of spirocyclic amines.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of the partition coefficient between n-octanol and water.[5]

Protocol:

  • Preparation of Pre-saturated Solvents: Equilibrate n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination) by stirring them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the spirocyclic amine in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol. Add a small aliquot of the stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the amine using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Start Start Prepare Pre-saturated Solvents Prepare Pre-saturated Solvents Start->Prepare Pre-saturated Solvents Prepare Sample Stock Solution Prepare Sample Stock Solution Prepare Pre-saturated Solvents->Prepare Sample Stock Solution Partitioning Partitioning Prepare Sample Stock Solution->Partitioning Equilibration (Shaking) Equilibration (Shaking) Partitioning->Equilibration (Shaking) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Equilibration (Shaking)->Phase Separation (Centrifugation) Quantification (HPLC/LC-MS) Quantification (HPLC/LC-MS) Phase Separation (Centrifugation)->Quantification (HPLC/LC-MS) Calculate LogP Calculate LogP Quantification (HPLC/LC-MS)->Calculate LogP End End Calculate LogP->End

Figure 2: Workflow for LogP determination by the shake-flask method.
Determination of Basicity (pKa) by UV-Metric Titration

UV-metric titration is a high-throughput method for pKa determination that relies on the change in the UV-Vis spectrum of a compound as a function of pH.[5]

Protocol:

  • Sample Preparation: Prepare a stock solution of the spirocyclic amine in a co-solvent (e.g., methanol or DMSO) to ensure solubility across the pH range.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Titration: In a 96-well UV-transparent plate, add the buffer solutions to the wells. Add a small, consistent volume of the sample stock solution to each well.

  • Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility (LogS) by the Shake-Flask Method

This method determines the thermodynamic solubility of a compound in an aqueous medium.

Protocol:

  • Sample Preparation: Add an excess amount of the solid spirocyclic amine to a known volume of the aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved amine in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The aqueous solubility is reported as the measured concentration, often converted to a logarithmic scale (LogS).

Implications for Drug Discovery and Scaffold Selection

The choice between a spiro[3.5]nonane and a spiro[3.4]octane amine scaffold should be a deliberate decision based on the specific goals of the drug discovery program.

  • Spiro[3.5]nonane amines may be preferable when:

    • A more rigid conformation is desired to pre-organize substituents for optimal binding and potentially enhance potency.

    • Increased lipophilicity is needed to facilitate membrane permeability, although this must be carefully balanced to avoid negative impacts on solubility and metabolism.

    • The synthetic route is more established or cost-effective for the desired substitution pattern.

  • Spiro[3.4]octane amines could be the scaffold of choice when:

    • A degree of conformational flexibility is advantageous for accommodating the target's binding site.

    • Lower lipophilicity and potentially higher aqueous solubility are desired to improve the overall ADME profile.

    • The specific exit vectors provided by the cyclopentane ring offer a more favorable geometry for substituent placement.

Scaffold Scaffold Selection Spiro35 Spiro[3.5]nonane Amine Higher Rigidity Higher Lipophilicity Scaffold->Spiro35 Spiro34 Spiro[3.4]octane Amine Higher Flexibility Lower Lipophilicity Scaffold->Spiro34 Potency Potency Enhancement Spiro35:f1->Potency favors Permeability Membrane Permeability Spiro35:f2->Permeability can improve BindingSite Binding Site Adaptation Spiro34:f1->BindingSite allows for ADME Improved ADME Profile Spiro34:f2->ADME contributes to

Figure 3: Decision-making framework for scaffold selection.

Conclusion

Both spiro[3.5]nonane and spiro[3.4]octane amines represent valuable additions to the medicinal chemist's toolkit for escaping "flatland" and exploring chemical space in three dimensions. The choice between these scaffolds is not a matter of inherent superiority but rather of strategic alignment with the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate. The spiro[3.5]nonane scaffold offers greater rigidity and lipophilicity, while the spiro[3.4]octane scaffold provides more conformational flexibility and potentially a more favorable solubility profile. A thorough understanding of these trade-offs, validated by rigorous experimental characterization, is essential for the successful application of these spirocyclic systems in the development of novel therapeutics.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • Spiro[3.4]octan-2-amine. PubChem. Available at: [Link]

  • Spiro(3.5)nonane. PubChem. Available at: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]

  • Spiro(3.5)nonan-6-amine. PubChem. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

Sources

A Comparative Efficacy Analysis of 5-Oxaspiro[3.5]nonan-8-amine Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, often planar, chemical scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of building blocks.[1][2] Their inherent three-dimensionality offers a distinct advantage in navigating the complex topographies of biological targets, often leading to enhanced binding affinity and selectivity. Furthermore, the introduction of a spirocyclic core can favorably modulate critical physicochemical properties such as solubility and metabolic stability.[3]

This guide focuses on the therapeutic potential of derivatives based on the 5-Oxaspiro[3.5]nonan-8-amine scaffold. While direct comparative efficacy data for a broad range of its analogs is not yet abundant in published literature, this molecule represents a compelling starting point for drug discovery campaigns. Its structure can be viewed as a bioisosteric replacement for the ubiquitous piperidine ring, a motif present in over a hundred FDA-approved drugs.[3][4][5] The strategic replacement of a piperidine or similar cyclic amine with a spiro-oxasane moiety can lead to compounds with improved pharmacokinetic properties and novel intellectual property. A patent has indicated the potential of related oxaspiro derivatives as MOR (μ-opioid receptor) agonists, suggesting a possible therapeutic application in pain management.[6]

This document will, therefore, serve as a forward-looking guide for researchers and drug development professionals. We will outline a systematic approach to synthesize a focused library of this compound derivatives and propose a comprehensive workflow for their comparative efficacy evaluation.

Rationale for a Focused Compound Library: Exploring the Structure-Activity Landscape

To systematically explore the therapeutic potential of the this compound scaffold, a focused library of derivatives should be designed and synthesized. The primary amino group of the parent molecule serves as a versatile chemical handle for introducing a variety of substituents, allowing for a thorough investigation of the structure-activity relationship (SAR). The goal of such a library is to identify derivatives with optimal potency, selectivity, and drug-like properties.

Our proposed library will focus on three main classes of modifications to the parent amine:

  • N-Arylation/Heteroarylation: Introduction of various aromatic and heteroaromatic rings to probe for key interactions with the target protein, such as pi-stacking or hydrogen bonding.

  • N-Acylation: Formation of amide bonds with a diverse set of carboxylic acids to explore different charge states and hydrogen bonding patterns.

  • N-Alkylation/Reductive Amination: Introduction of a range of alkyl groups to investigate the impact of steric bulk and lipophilicity on biological activity.

The following DOT script visualizes the proposed diversification of the this compound scaffold.

G parent This compound (Core Scaffold) sub_a N-Aryl/Heteroaryl Derivatives parent->sub_a Buchwald-Hartwig or Ullmann Coupling sub_b N-Acyl Derivatives parent->sub_b Amide Coupling sub_c N-Alkyl Derivatives parent->sub_c Reductive Amination SAR Exploration:\n- Pi-stacking\n- H-bond acceptors/donors\n- Steric interactions SAR Exploration: - Pi-stacking - H-bond acceptors/donors - Steric interactions sub_a->SAR Exploration:\n- Pi-stacking\n- H-bond acceptors/donors\n- Steric interactions SAR Exploration:\n- H-bond donors/acceptors\n- Polarity modulation\n- Conformational restriction SAR Exploration: - H-bond donors/acceptors - Polarity modulation - Conformational restriction sub_b->SAR Exploration:\n- H-bond donors/acceptors\n- Polarity modulation\n- Conformational restriction SAR Exploration:\n- Lipophilicity\n- Steric bulk\n- Metabolic stability SAR Exploration: - Lipophilicity - Steric bulk - Metabolic stability sub_c->SAR Exploration:\n- Lipophilicity\n- Steric bulk\n- Metabolic stability

Caption: Diversification strategy for the this compound scaffold.

Proposed General Synthetic Protocols

The synthesis of the proposed library of derivatives can be achieved through standard and reliable chemical transformations. Below are detailed, step-by-step methodologies for each class of modification.

Experimental Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is designed for the synthesis of N-aryl and N-heteroaryl derivatives.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the corresponding aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand like Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated derivative.

Experimental Protocol 2: N-Acylation via Amide Coupling

This protocol is for the synthesis of N-acyl derivatives.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq.) and a base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the pure amide.

A Proposed Workflow for Comparative Efficacy Evaluation

To objectively compare the performance of the synthesized derivatives, a multi-tiered screening cascade is proposed. This workflow will enable the identification of lead compounds with the most promising therapeutic potential. For the purpose of this guide, we will assume a hypothetical target, such as a G-protein coupled receptor (GPCR) or a specific enzyme, for which the parent scaffold has shown initial promise.

The following DOT script illustrates the proposed screening workflow.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Tertiary Screening cluster_4 Lead Candidate Selection lib Synthesized Derivatives of This compound primary_assay In Vitro Binding Assay (e.g., Radioligand Binding or TR-FRET) Determine IC50/Ki lib->primary_assay secondary_assay Cell-Based Functional Assay (e.g., cAMP assay or Reporter Gene Assay) Determine EC50/IC50 and Potency primary_assay->secondary_assay Potent Hits adme_assay In Vitro ADME Profiling - Metabolic Stability (Microsomes, Hepatocytes) - Permeability (PAMPA, Caco-2) - hERG Inhibition secondary_assay->adme_assay Cell-Active Hits lead_selection Selection of Lead Candidates for In Vivo Efficacy Studies adme_assay->lead_selection Compounds with Favorable Drug-like Properties

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 5-Oxaspiro[3.5]nonan-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a compelling structural motif, prized for its ability to confer three-dimensionality and novel pharmacological properties.[1][2] Among these, the 5-oxaspiro[3.5]nonan-8-amine backbone represents a promising starting point for the development of novel therapeutics. However, the journey from a promising scaffold to a selective therapeutic agent is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel this compound derivatives, comparing them with other relevant therapeutic scaffolds, and offers detailed experimental protocols for their assessment.

The rigid, three-dimensional structure of spirocyclic compounds can lead to more selective binding to biological targets compared to more flexible, planar molecules.[1] However, the embedded amine functionality in the this compound series introduces a potential liability for interactions with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, where cationic amine recognition is a common feature. Understanding and mitigating this potential for polypharmacology is a critical step in preclinical development.

Comparative Landscape: Structural Analogs and Alternative Scaffolds

While specific cross-reactivity data for this compound derivatives is not extensively published, we can infer potential off-target profiles by examining related structures and common alternative scaffolds used in medicinal chemistry.

Compound ClassStructural FeaturesKnown Cross-Reactivity ProfileRationale for Comparison
This compound Derivatives Spirocyclic core, secondary/tertiary amineHypothesized: Potential for interaction with aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors), ion channels (e.g., hERG), and transporters due to the basic amine.The focus of this guide. Its rigid structure may offer improved selectivity over more flexible amines.
Azaspiro[3.5]nonane Derivatives Spirocyclic core with a nitrogen atom in the spirocycle.Can exhibit a range of activities, including GPR119 agonism.[3] The specific cross-reactivity is dependent on the substitution pattern.A close structural analog where the oxygen is replaced by nitrogen, potentially altering the physicochemical properties and target engagement.
Piperidine and Pyrrolidine Derivatives Monocyclic amines.Broadly active at many CNS targets. Often exhibit significant cross-reactivity with various GPCRs and ion channels.Common building blocks in medicinal chemistry; serve as a baseline for the potential promiscuity of a basic amine.
Bicyclic Aliphatic Amines Fused or bridged ring systems containing an amine.Have been investigated as analgesics.[4] Their rigid nature can, in some cases, confer selectivity.Represents an alternative approach to introducing conformational rigidity compared to the spirocyclic system.

Assessing Cross-Reactivity: A Multi-tiered Experimental Approach

A robust evaluation of cross-reactivity involves a combination of in silico, in vitro, and in vivo methods. This tiered approach allows for the early identification of potential liabilities and a more focused allocation of resources.

Tier 1: In Silico and Early-Stage Screening

Computational models can provide an initial assessment of potential off-target interactions. By comparing the 2D and 3D structure of a novel compound to libraries of known ligands for various targets, potential cross-reactivity can be predicted.[5]

Following computational screening, a broad panel of in vitro binding and enzymatic assays against common off-target classes is recommended.

Experimental Workflow: Tier 1 Screening

G cluster_0 In Silico Analysis cluster_1 In Vitro Broad Panel Screening a Novel this compound Derivative b 2D/3D Similarity Search (e.g., Tanimoto coefficient) a->b c Pharmacophore Modeling a->c d Predicted Off-Target Profile b->d c->d e Compound Synthesis & QC d->e Guide selection of in vitro panels f Radioligand Binding Assays (e.g., GPCR panel) e->f g Enzyme Inhibition Assays (e.g., Kinase panel) e->g h Ion Channel Patch Clamp (e.g., hERG) e->h i Comparative Data Analysis f->i g->i h->i

Caption: Tier 1 workflow for cross-reactivity assessment.

Tier 2: Quantitative In Vitro Profiling

Compounds that show significant activity in Tier 1 screening should be subjected to more rigorous quantitative analysis to determine the potency of off-target interactions.

Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.

  • Objective: To quantify the binding affinity of a this compound derivative for a panel of off-target GPCRs.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target receptor (e.g., [³H]-Ketanserin for the 5-HT2A receptor).

    • Test compound (this compound derivative) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of the plate through the filter mat and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation

The following table demonstrates how cross-reactivity data for a hypothetical this compound derivative ("Compound X") could be compared to a known comparator.

TargetCompound X (Ki, nM)Comparator (e.g., Known Piperidine Drug) (Ki, nM)Selectivity Ratio (Comparator Ki / Compound X Ki)
Primary Target 15100.67
5-HT2A Receptor1,200500.04
Dopamine D2 Receptor>10,000250>0.025
Adrenergic α1A Receptor8501500.18
hERG Channel (IC50)>30,0005,000>0.17

Data are for illustrative purposes only.

Tier 3: Functional and Cellular Assays

Demonstrating that a compound binds to an off-target receptor is only part of the story. It is crucial to determine the functional consequence of this binding (e.g., agonist, antagonist, or inverse agonist activity).

Protocol: Calcium Flux Assay for GPCR Functional Activity

This assay is suitable for Gq-coupled GPCRs, which signal through the release of intracellular calcium.

  • Objective: To determine if a test compound acts as an agonist or antagonist at a specific Gq-coupled GPCR.

  • Materials:

    • A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A known agonist for the target receptor.

    • A fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • To test for agonist activity, add serial dilutions of the test compound and measure the fluorescence intensity over time.

    • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration and measure the fluorescence.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log of the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Logical Flow: From Binding to Function

G a Tier 2: Off-Target Binding Identified (e.g., Ki < 1 µM at 5-HT2A) b Question: What is the functional effect? a->b c Tier 3: Functional Assay (e.g., Calcium Flux for Gq-coupled 5-HT2A) b->c d Agonist Activity Detected (EC50 determined) c->d e Antagonist Activity Detected (IC50 determined) c->e f No Functional Activity (Silent Binder) c->f g Risk Assessment: Potential for side effects based on functional modulation. d->g e->g f->g

Caption: Decision-making process after identifying off-target binding.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Its rigid conformation may provide an advantage in achieving target selectivity compared to more flexible amine-containing structures. However, a thorough and systematic evaluation of cross-reactivity is paramount to ensure the development of safe and effective medicines. The multi-tiered approach outlined in this guide, combining in silico prediction, broad panel screening, quantitative binding assays, and functional cellular assays, provides a robust framework for characterizing the selectivity profile of this and other novel chemical series. Future studies should aim to publish such cross-reactivity data to build a public knowledge base, aiding the broader scientific community in the collective endeavor of drug discovery.

References

  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. [Link]

  • Sykeside Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from Sykeside Discovery Blog. [Link]

  • Blanca, M., & Romano, A. (2015). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. Current Pharmaceutical Design, 21(35), 5142–5149. [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from Biobide Blog. [Link]

  • News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies. [Link]

  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. [Link]

  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tawa, G. J. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 55(6), 1145–1153. [Link]

  • Nikitjuka, A., & Kananovich, D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6527. [Link]

  • Avramoff, M. (1962). Spiro and bicyclic aliphatic amines, a novel type of analgetics. Journal of Medicinal Chemistry, 5, 12-19. [Link]

  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., Gutiérrez, M., & Polo-Cuadrado, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22356–22381. [Link]

  • Krasavin, M. (Ed.). (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. [Link]

  • Ekins, S., & Olejnik, N. (2018). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 40(5), 550–560. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(15), 8679. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 1-2. [Link]

  • Yencken, S., et al. (2011). Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4386–4393. [Link]

  • Kananovich, D. G., & Potkin, V. I. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. [Link]

  • Coelho, F., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. [Link]

Sources

A Head-to-Head Comparison of Spirocyclic Amine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by moving away from planar, aromatic structures towards molecules with greater three-dimensionality (3D).[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[4][5] Their inherent rigidity and defined three-dimensional geometry offer a powerful tool to optimize a molecule's conformational and physicochemical properties, often leading to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7][8][9]

Spirocyclic amine scaffolds, in particular, have garnered significant attention. The incorporation of a basic nitrogen atom provides a handle for salt formation, improving solubility and offering a key interaction point for biological targets. However, the choice of the specific spirocyclic amine scaffold—be it a strained azetidine, a versatile pyrrolidine, or a classic piperidine—can have profound consequences on a compound's overall performance.

This guide provides a head-to-head comparison of common spirocyclic amine scaffolds, offering experimental insights and data to inform rational scaffold selection in drug discovery programs. We will delve into the unique characteristics of each scaffold, compare their key physicochemical properties, and provide standardized protocols for their evaluation.

The Contenders: A Structural Overview

The most frequently employed spirocyclic amine scaffolds in medicinal chemistry are those based on common nitrogen-containing heterocycles: azetidine (4-membered ring), pyrrolidine (5-membered ring), and piperidine (6-membered ring). The spirocyclic nature of these scaffolds locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner.[2][3] This rigidity can reduce the entropic penalty upon binding to a target, potentially increasing potency.[5]

Caption: General structures of common spirocyclic amine scaffolds.

Head-to-Head Comparison: Physicochemical and ADME Properties

The choice of a spirocyclic amine scaffold significantly impacts key drug-like properties. The introduction of sp³-rich spirocenters generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with higher clinical success rates.[1] This shift away from flatness often leads to improved solubility and metabolic stability.[2][3][4]

Below is a comparative summary of how these scaffolds influence critical physicochemical parameters. The trends are generalized from multiple literature examples where spirocyclic analogues are compared to simpler, non-spirocyclic heterocycles (e.g., piperazine or morpholine).[2][3]

PropertySpiro-AzetidinesSpiro-PyrrolidinesSpiro-PiperidinesRationale and Causality
Basicity (pKa) Generally lowerModerateHigherRing strain in azetidine affects the nitrogen lone pair availability. Piperidine is the least strained and most similar to acyclic secondary amines.
Lipophilicity (LogP/LogD) LowerModerateHigherSmaller ring systems with a heteroatom contribute less to lipophilicity. The larger carbon framework of piperidine increases LogP.
Aqueous Solubility Generally HigherModerateLowerCorrelates inversely with lipophilicity. The polarity and reduced crystal packing energy of smaller, more rigid systems often enhance solubility.[10]
Metabolic Stability Generally ImprovedGenerally ImprovedGenerally ImprovedThe quaternary spiro-carbon blocks potential sites of metabolism (e.g., α-carbon oxidation). Rigidity can prevent recognition by metabolic enzymes.[2][11]
Synthetic Accessibility ChallengingModerateReadily AccessibleFour-membered rings are synthetically challenging due to ring strain.[5] Five and six-membered rings are more readily synthesized using established methods.[12]
hERG Inhibition Risk Generally LowerLowerModerateReduced lipophilicity and lower basicity, common in smaller spiro-amines, are known to mitigate the risk of binding to the hERG potassium channel.[2][9]

Expert Insights: The decision to use a spiro-azetidine is often a high-risk, high-reward strategy. The synthetic complexity is a significant hurdle, but the payoff can be a dramatic improvement in solubility and a reduction in off-target effects like hERG inhibition.[6][13] Spiro-pyrrolidines offer a balanced profile, providing a good compromise between synthetic feasibility and favorable physicochemical properties.[12][14] Spiro-piperidines are often the first choice due to their synthetic tractability and resemblance to well-understood piperidine-containing drugs, but they may offer less of an advantage in reducing lipophilicity compared to their smaller-ring counterparts.[12]

Synthetic Strategies: An Overview

The construction of the spirocyclic core is a key challenge.[4][6] Synthetic routes must be robust and allow for the introduction of diversity.

A common and powerful method for synthesizing spiro-pyrrolidines, for example, is the 1,3-dipolar cycloaddition reaction. This reaction involves an azomethine ylide reacting with a dipolarophile, often an activated alkene on a cyclic ketone precursor.

Synthesis reagents Cyclic Ketone + Amino Acid (e.g., Sarcosine) azomethine In situ generation of Azomethine Ylide reagents->azomethine Heat, Toluene cycloaddition [3+2] Cycloaddition azomethine->cycloaddition Reaction with alkene product Spiro-pyrrolidine Scaffold cycloaddition->product

Caption: A representative synthetic workflow for spiro-pyrrolidines.

This approach is highly valued for its efficiency and stereochemical control, allowing for the construction of complex, three-dimensional scaffolds in a single step.[14] The choice of the starting cyclic ketone and amino acid provides two points of diversity for building libraries of compounds for screening.

Experimental Protocols for Scaffold Evaluation

To make an informed decision, head-to-head experimental data is invaluable. Below are streamlined, self-validating protocols for assessing key properties.

Protocol 1: Aqueous Kinetic Solubility Assessment via Turbidimetry

Causality: Poor solubility is a primary cause of compound attrition. This assay provides a rapid assessment of how a compound behaves when transitioning from an organic solvent (DMSO) to an aqueous buffer, mimicking the conditions it might face during administration and absorption.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, causing the final DMSO concentration to be 1-2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Read the absorbance at 620 nm using a plate reader. The onset of turbidity (increased absorbance) indicates precipitation.

  • Data Analysis: The solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a major pathway for drug clearance. This assay assesses the intrinsic stability of a compound in the presence of these key metabolic enzymes. A stable compound will persist longer, potentially leading to better bioavailability and a longer duration of action.

Metabolic_Stability_Workflow start Start Prepare Compound, Microsomes, and NADPH preincubation Pre-incubation Compound + Microsomes @ 37°C start->preincubation initiation Initiate Reaction Add NADPH preincubation->initiation sampling Time-Point Sampling Aliquots taken at 0, 5, 15, 30, 60 min initiation->sampling quenching Quench Reaction Add cold Acetonitrile with Internal Standard sampling->quenching analysis Analysis Centrifuge to pellet protein. Analyze supernatant by LC-MS/MS quenching->analysis end End Calculate % Remaining vs. Time analysis->end

Caption: Workflow for the in-vitro metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Test Compound: 1 µM final concentration.

    • Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.

    • NADPH (cofactor): 1 mM final concentration in buffer.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation Setup: In a 96-well plate, add the buffer, HLM, and test compound. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding pre-warmed NADPH solution to all wells except the "T=0" and "no cofactor" controls.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Outlook

Spirocyclic amine scaffolds are more than just a trend; they are a validated strategy for overcoming many of the challenges associated with modern drug discovery.[6][15] They provide a rigid, three-dimensional framework that can improve potency, selectivity, and crucial ADME properties like solubility and metabolic stability.[3][9]

  • Spiro-azetidines represent a cutting-edge choice for significantly improving aqueous solubility and mitigating hERG risk, though their synthetic accessibility remains a primary concern.

  • Spiro-pyrrolidines offer a well-balanced profile, providing tangible ADME benefits with more tractable synthetic routes.

  • Spiro-piperidines are a reliable and well-understood scaffold, easily accessible synthetically, making them a default choice for initial explorations into spirocyclic chemical space.

The choice of scaffold is not trivial and should be guided by the specific goals of the drug discovery program. By leveraging the comparative data and experimental protocols outlined in this guide, researchers and drug development professionals can make more rational, data-driven decisions, ultimately accelerating the journey from a promising hit to a successful clinical candidate. The continued development of novel synthetic methods will undoubtedly make even more complex and diverse spirocyclic scaffolds accessible, further enriching the toolbox of the modern medicinal chemist.[4][13]

References

  • Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Ribeiro, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Hiesinger, L., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Baran, P., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Spiro Academy. (n.d.). AMINES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Reymond Research Group. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural and Activity Profile Relationships Between Drug Scaffolds. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2024). 3D-Printed Short-Fiber Aerogel Scaffolds for Smart Drug Delivery. Langmuir. Retrieved from [Link]

  • PubMed. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing the rate of scaffold discovery with diversity-oriented prioritization. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolving Experimental Techniques for Structure-Based Drug Design. PubMed Central. Retrieved from [Link]

  • Frontiers. (2021). Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Retrieved from [Link]

  • PubMed. (n.d.). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 5-Oxaspiro[3.5]nonan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance. By understanding the why behind each recommendation, scientists can make informed decisions to protect themselves and their colleagues.

Hazard Analysis: Understanding the Risks

Due to the structural similarity to 5-Oxaspiro[3.5]nonan-8-one, it is prudent to assume that 5-Oxaspiro[3.5]nonan-8-amine may present similar hazards. The known hazards for the ketone analogue include:

  • Skin Irritation (H315): Causes skin irritation.[4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[4]

Amines as a chemical class can also be corrosive and may cause allergic skin reactions.[5][6] Therefore, a comprehensive PPE strategy must address all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for handling this compound. The selection of specific PPE should always be guided by a thorough, site-specific risk assessment.

Protection Type Recommended PPE Key Considerations
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Select gloves with appropriate thickness and breakthrough time for the solvent being used. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for enhanced protection.[7]
Body Protection Chemical-resistant lab coat or coverallsA fully buttoned lab coat made of a suitable chemical-resistant material is essential. For larger scale operations, chemical-resistant coveralls may be necessary.[5][7]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3][4] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and amines may be required, based on a formal risk assessment.[3]
Foot Protection Closed-toe, chemical-resistant shoesFootwear should fully cover the feet and be made of a material that will resist chemical spills.

Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the lab coat or coveralls, ensuring complete closure.

  • Respiratory Protection: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin. Dispose of them in the appropriate waste container.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Body Protection: Remove the lab coat or coveralls, turning them inside out to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal & Decontamination RiskAssessment Conduct Risk Assessment ReviewSDS Review SDS of Analogue (5-Oxaspiro[3.5]nonan-8-one) RiskAssessment->ReviewSDS Informs SelectPPE Select Appropriate PPE ReviewSDS->SelectPPE Guides Donning Don PPE (Step-by-Step Protocol) SelectPPE->Donning Handling Handle Chemical in Fume Hood Donning->Handling Doffing Doff PPE (Step-by-Step Protocol) Handling->Doffing WasteDisposal Dispose of Contaminated PPE Properly Doffing->WasteDisposal Decontaminate Decontaminate Reusable PPE and Work Area Doffing->Decontaminate

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.